molecular formula C8H4ClN3 B1419124 5-chloro-1H-indazole-3-carbonitrile CAS No. 29646-35-3

5-chloro-1H-indazole-3-carbonitrile

Cat. No.: B1419124
CAS No.: 29646-35-3
M. Wt: 177.59 g/mol
InChI Key: QMIBICADHKQAJK-UHFFFAOYSA-N
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Description

5-chloro-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C8H4ClN3 and its molecular weight is 177.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4ClN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBICADHKQAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659462
Record name 5-Chloro-1H-indazole-3-carbonitrile
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Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29646-35-3
Record name 5-Chloro-1H-indazole-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-indazole-3-carbonitrile
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Foundational & Exploratory

5-chloro-1H-indazole-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] As a bioisostere of the naturally occurring indole nucleus, indazole and its derivatives have been successfully incorporated into numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic core, underscoring its significance in drug design.[4][5]

Within this important class of compounds, this compound emerges as a pivotal synthetic intermediate. Its strategically placed functional groups—the reactive nitrile at the C3 position, the chloro substituent on the benzene ring, and the versatile N-H of the pyrazole ring—provide multiple handles for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the field of drug development.

Core Chemical and Physical Properties

This compound is typically a solid powder under standard conditions. Its solubility profile, being low in water but soluble in polar aprotic solvents like DMSO and DMF, is characteristic of such heterocyclic compounds and informs the choice of solvents for reaction and purification processes.[6]

PropertyValueSource(s)
CAS Number 29646-35-3[7][8]
Molecular Formula C₈H₄ClN₃[7][9]
Molecular Weight 177.59 g/mol [6][7]
Appearance Solid, typically a powder[6]
Solubility Low in water; Soluble in DMSO, DMF[6]
Stability Stable under normal conditions. May react with strong oxidizing agents.[6]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the substituted benzene ring. The chemical shifts and coupling patterns of these aromatic protons will be influenced by the electron-withdrawing effects of the chloro and nitrile groups. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Key resonances include the carbon of the nitrile group (C≡N), typically found downfield, and the carbons of the bicyclic aromatic system.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of its key functional groups. A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. Other significant bands include N-H stretching from the indazole ring and C=C stretching from the aromatic system.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A critical diagnostic feature is the isotopic pattern of the chlorine atom, which will result in two prominent peaks at M and M+2 with a relative intensity ratio of approximately 3:1.[9]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound proceeds via the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor. The causality behind this choice lies in the reliable formation of the indazole ring from readily available starting materials.

A primary route involves 2-amino-5-chlorobenzonitrile as the key starting material.[10] The amino group is converted into a diazonium salt using a nitrosating agent like sodium nitrite in an acidic medium. This highly reactive intermediate then undergoes spontaneous cyclization to form the stable bicyclic indazole system.

Synthesis_Workflow A 2-Amino-5-chlorobenzonitrile B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C This compound B->C Intramolecular Cyclization

Caption: Primary synthesis route for this compound.

Experimental Protocol: Synthesis via Diazotization
  • Preparation: In a reaction vessel equipped for cooling, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in a suitable acidic solution, such as aqueous hydrochloric acid.[10] Cool the mixture to 0–5 °C using an ice bath. The low temperature is critical to ensure the stability of the diazonium salt intermediate.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the absence of the starting amine.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period. The intramolecular cyclization occurs as the terminal nitrogen of the diazonium salt attacks the carbon adjacent to the nitrile group, forming the pyrazole ring.

  • Work-up and Isolation: The reaction is typically quenched by neutralization. The resulting solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield this compound.

An alternative, though less common, synthetic route involves the dehydration of 5-chloro-1H-indazole-3-carboxamide . This transformation can be achieved using standard dehydrating agents like trifluoroacetic anhydride in pyridine.[7]

Chemical Reactivity and Derivatization Potential

The utility of this compound as a building block stems from its multiple reactive sites, which allow for controlled and sequential functionalization.

Caption: Key reactive sites on the this compound scaffold.

  • N-H of the Indazole Ring: The nitrogen at the 1-position is nucleophilic and readily undergoes alkylation, acylation, or sulfonylation.[11] This site is frequently modified in drug design to modulate physicochemical properties such as solubility, or to introduce vectors that can form additional interactions with the biological target.

  • C3-Nitrile Group: The nitrile is a highly versatile functional group. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.[3] This transformation is a common strategy in the synthesis of indazole-based kinase inhibitors, as the resulting amide can act as a crucial hydrogen bond donor/acceptor.[12][13] The nitrile can also be reduced to an aminomethyl group or participate in cycloaddition reactions.

  • C5-Chloro Group: While less reactive than the other positions, the chloro substituent on the benzene ring can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of aryl, alkyl, or alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[14]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a core structural motif in the development of protein kinase inhibitors.[4][15] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4]

The indazole ring system is an effective "hinge-binder," meaning it can form key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The substituent at the C3 position, often derived from the nitrile group, typically projects into the ATP pocket, while modifications at the C5 position can be used to achieve selectivity and improve pharmacokinetic properties.

Kinase_Binding cluster_0 Kinase ATP Pocket hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket Indazole Indazole Core Indazole->hinge H-Bonds R3 C3-Substituent (from Nitrile) Indazole->R3 R5 C5-Substituent (from Chloro site) Indazole->R5 R3->pocket Occupies Pocket

Caption: Conceptual diagram of an indazole-based inhibitor binding to a kinase.

Derivatives of this scaffold have been investigated as inhibitors for a multitude of kinase targets, including:

  • Tpl2 Kinase[15]

  • Glycogen Synthase Kinase-3 (GSK-3)[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[1]

  • Anaplastic Lymphoma Kinase (ALK)[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[16][17]
H315 Causes skin irritation[18][19]
H319 Causes serious eye irritation[18][19]
H335 May cause respiratory irritation[17][19]
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6][16] Keep the container tightly sealed to prevent moisture absorption and degradation. Store away from incompatible materials such as strong oxidizing agents.[6][21]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is more than a simple chemical; it is a versatile and highly valuable building block in the design and synthesis of complex, biologically active molecules. Its well-defined reactivity allows for strategic and diverse functionalization, making it a powerful tool for medicinal chemists. Its proven role in the development of potent kinase inhibitors solidifies its importance in the ongoing search for novel therapeutics, particularly in the field of oncology. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for any researcher aiming to leverage the power of the indazole scaffold in drug discovery.

References

[3] Guidechem. (n.d.). How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ. Retrieved from Guidechem. [7] ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook. [6] Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Retrieved from Methylamine Supplier. [18] National Center for Biotechnology Information. (n.d.). 1H-Indazole, 5-chloro-. PubChem Compound Database. Retrieved from PubChem. [16] Fisher Scientific. (2023, September 5). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [8] CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [22] Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. [9] PubChemLite. (n.d.). This compound (C8H4ClN3). Retrieved from PubChemLite. [23] ECHEMI. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLICACID. Retrieved from ECHEMI. [24] National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. PubChem Compound Database. Retrieved from PubChem. [21] Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [17] CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from CymitQuimica. [14] MySkinRecipes. (n.d.). Methyl 5-Chloro-1H-indazole-3-carboxylate. Retrieved from MySkinRecipes. [19] AK Scientific, Inc. (n.d.). 6-Chloro-1H-indazole-5-carbonitrile Safety Data Sheet. Retrieved from AK Scientific, Inc. [20] Echemi. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBONITRILE Safety Data Sheets. Retrieved from Echemi. [25] ChemicalBook. (n.d.). This compound | 29646-35-3. Retrieved from ChemicalBook. [26] ECHEMI. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. Retrieved from ECHEMI. [12] Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [27] Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Retrieved from Google Patents. [10] ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile. Retrieved from ChemicalBook. [13] Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [28] Cledera, M. J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12836-12845. [15] Wu, T., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4744-4748. [4] Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1269-1297. [29] Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [30] Ghorbani-Vaghei, R., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12(1), 1-11. [1] BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. Retrieved from BenchChem. [31] Wang, D., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [5] Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2095-2104. [2] Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6549. [32] Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. New Journal of Chemistry. [11] Al-Hourani, B. J., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(1), 245. [33] MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [34] ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook. [35] Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Sigma-Aldrich. (n.d.). 2-Amino-5-chlorobenzonitrile 98. Retrieved from Sigma-Aldrich.

Sources

5-chloro-1H-indazole-3-carbonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-chloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is integral to numerous pharmacologically active agents.[1][2] This document delineates the molecule's structural features, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a field-proven, step-by-step synthesis protocol, discusses the compound's reactivity and applications as a synthetic building block, and outlines essential safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this valuable compound in their work.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in modern drug discovery.[2][3] Its structural similarity to indole allows it to act as a bioisostere, mimicking the interactions of indole-containing molecules like tryptophan and serotonin with biological targets.[1] Consequently, indazole derivatives exhibit a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-HIV, and kinase inhibitory properties.[1][2][4]

Many reactions that readily occur at the 3-position of indole are not feasible for the indazole ring, making the introduction of functional groups at this position synthetically challenging.[1] Therefore, indazole intermediates functionalized at the C3 position, such as this compound, are critical and highly valuable starting materials. The chloro-substituent at the C5 position and the carbonitrile group at C3 provide two distinct points for further chemical modification, making this compound a versatile building block for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.[5]

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its unique arrangement of atoms and functional groups. Its formal IUPAC name is this compound.[6][7] The core structure consists of the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.[2] A chlorine atom is substituted at position 5 of the benzene ring, and a nitrile (-C≡N) group is attached to position 3 of the pyrazole ring.

Figure 1: Molecular Structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers

Property Value Source(s)
Molecular Formula C₈H₄ClN₃ [6][7][8][9]
Molecular Weight 177.59 g/mol [8][9][10]
CAS Number 29646-35-3 [6][8]
Appearance Pale yellow solid [8][10]
Solubility Low in water; Soluble in DMSO, DMF [10]
SMILES C1=CC2=C(C=C1Cl)C(=NN2)C#N [7]

| InChIKey | QMIBICADHKQAJK-UHFFFAOYSA-N |[6][7] |

Spectroscopic Characterization

Unambiguous structural elucidation is paramount for any chemical entity used in research and development. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical workflow to confirm the identity and purity of this compound.

Figure 2: Analytical workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is particularly informative.

  • ¹H NMR (200 MHz, CDCl₃) δ (ppm): 8.03 (d, J = 9.1 Hz, 1H), 7.96 (d, J = 1.8 Hz, 1H), 7.75 (dd, J = 9.1, 1.8 Hz, 1H).[8]

  • Interpretation:

    • The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system.

    • The signal at 8.03 ppm is a doublet corresponding to the proton at the C7 position.

    • The signal at 7.96 ppm is a doublet corresponding to the proton at the C4 position, deshielded by the adjacent nitrile group.

    • The signal at 7.75 ppm is a doublet of doublets, consistent with the proton at the C6 position, which is coupled to both the C7 and C4 protons.

    • The N-H proton of the indazole ring typically appears as a broad singlet in the far downfield region (δ 10-13 ppm), though it was not reported in this specific dataset.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • ν_max (film): 2233 cm⁻¹ [8]

  • Interpretation: This sharp, strong absorption band is highly characteristic of a nitrile (C≡N) stretching vibration .[12][13] Its presence is a key diagnostic feature confirming the successful formation of the carbonitrile group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

  • Molecular Formula: C₈H₄ClN₃

  • Expected Monoisotopic Mass: 177.0094 Da[7]

  • Interpretation: A high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ at m/z ≈ 177.0094. A critical diagnostic feature will be the presence of an isotopic peak [M+2]⁺ at m/z ≈ 179.0064 with approximately one-third the intensity of the [M]⁺ peak. This isotopic pattern is the signature of a molecule containing one chlorine atom.

Synthesis and Purification

The conversion of a carboxamide to a carbonitrile is a standard dehydration reaction. For this compound, a reliable method involves the dehydration of the corresponding 5-chloro-1H-indazole-3-carboxamide.

Start 5-chloro-1H-indazole-3-carboxamide Reagents Trifluoroacetic Anhydride (TFAA) Pyridine Dichloromethane (DCM) Start->Reagents Product This compound Reagents->Product Conditions 25 °C, 10 min Conditions->Product Reaction

Figure 3: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on a reported procedure with a high yield.[8]

Objective: To synthesize this compound via dehydration of 5-chloro-1H-indazole-3-carboxamide.

Materials:

  • 5-chloro-1H-indazole-3-carboxamide (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (2.5 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in a mixture of anhydrous pyridine and anhydrous dichloromethane.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic anhydride (2.5 eq) dropwise to the stirred solution.

    • Causality: TFAA is a powerful dehydrating agent that reacts with the primary amide to form the nitrile. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction forward. The reaction is exothermic, so slow addition at low temperature is crucial for control.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25 °C) for 10-15 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Extraction: a. Once the reaction is complete, concentrate the mixture under reduced pressure (in vacuo) to remove the solvents. b. Take up the resulting residue in ethyl acetate. c. Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The water wash removes excess pyridine. The sodium bicarbonate wash is critical to neutralize and remove any remaining acidic species (TFAA, trifluoroacetic acid). The brine wash helps to remove residual water from the organic layer.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford the final product, this compound, as a pale yellow solid.[8]

    • Self-Validation: The success of the synthesis is validated by subjecting the purified product to the spectroscopic analyses described in Section 3 to confirm its structure and purity. The reported yield for this procedure is high (92%).[8]

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[5]

  • Kinase Inhibitors: The indazole core is a key pharmacophore in many tyrosine kinase inhibitors used in oncology.[5][14] This compound serves as a starting point for building molecules that target specific kinases involved in cancer cell proliferation.

  • Modification of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a wide array of derivatives for SAR studies.

  • N-Alkylation/Arylation: The N-H of the pyrazole ring can be functionalized through various coupling reactions, allowing for the exploration of different substituents to optimize drug properties like potency and bioavailability.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard Statement Description Source(s)
H302 Harmful if swallowed. [16]
H315 Causes skin irritation. [16][17]
H319 Causes serious eye irritation. [16][17]

| H335 | May cause respiratory irritation. |[17] |

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][18]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[10][18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

This compound is a synthetically valuable heterocyclic compound, underpinned by the privileged indazole scaffold. Its molecular structure, confirmed through a robust combination of NMR, IR, and MS techniques, offers key functional groups for elaboration into novel therapeutic agents. The efficient and high-yielding synthesis presented herein provides a reliable pathway for its preparation. A thorough understanding of its structure, properties, and safe handling procedures is essential for researchers aiming to leverage this potent building block in the fields of medicinal chemistry and drug discovery.

References

  • 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem. [Link]
  • This compound - Methylamine Supplier. [Link]
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  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
  • Safety D
  • Methyl 5-Chloro-1H-indazole-3-carboxyl
  • 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8 - M
  • (PDF) Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • This compound (C8H4ClN3) - PubChemLite. [Link]
  • (PDF) Crystal structure of 5-methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1)
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]
  • N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - NIH. [Link]
  • Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl) - NIH. [Link]
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5-chloro-1H-indazole-3-carbonitrile SMILES notation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-chloro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Privileged Indazole Scaffold and the Significance of this compound

The indazole ring system, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse pharmacological activities.[1][2] As a bioisostere of the naturally occurring indole nucleus, indazole derivatives have been successfully developed into drugs with anti-inflammatory, anti-tumor, and anti-HIV properties, among others.[1][2] The therapeutic success of indazole-containing drugs such as the kinase inhibitors Pazopanib and Axitinib underscores the scaffold's importance.

Within this esteemed class of compounds, this compound emerges as a crucial and highly versatile synthetic intermediate.[3] Its structure is strategically functionalized: the chlorine atom at the 5-position and the nitrile group at the 3-position provide orthogonal chemical handles for further molecular elaboration. The electron-withdrawing nature of these substituents also modulates the electronic properties of the indazole core, influencing its binding characteristics with target proteins. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

This compound is typically a solid powder with low solubility in water but good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] Its core structural and chemical identity is defined by the Simplified Molecular-Input Line-Entry System (SMILES) notation, which provides a machine-readable representation of the molecule.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Canonical SMILES C1=CC2=C(C=C1Cl)C(=NN2)C#N[5][]
Molecular Formula C₈H₄ClN₃[5]
Molar Mass 177.59 g/mol [4]
Appearance Solid (typically a powder)[4]
InChIKey QMIBICADHKQAJK-UHFFFAOYSA-N[5]

Synthesis Methodologies: A Self-Validating Protocol

The reliable synthesis of this compound is paramount for its use in multi-step drug development campaigns. While various synthetic routes to the indazole core exist, a common and efficient method for introducing the 3-carbonitrile group is through the dehydration of the corresponding 3-carboxamide. This transformation is often achieved using a mild dehydrating agent.

An alternative conceptual pathway, widely used for preparing aromatic nitriles, involves the palladium-catalyzed cyanation of a halogenated precursor, such as 3-iodo-1H-indazole. This method offers a robust route to the parent 1H-indazole-3-carbonitrile and can be adapted for substituted analogues.[7]

Below is a representative workflow for a common synthesis approach.

G cluster_0 Synthesis Workflow cluster_1 Reagents A 5-Chloro-1H-indazole-3-carboxamide B Reaction Vessel (Dichloromethane) A->B Starting Material C Addition of Reagents B->C Dissolution D Dehydration Reaction C->D Pyridine, Trifluoroacetic Anhydride (25°C) E Work-up & Purification D->E Reaction Monitoring (e.g., TLC, LC-MS) F This compound E->F Isolation R1 Pyridine R1->C R2 Trifluoroacetic Anhydride R2->C

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 5-Chloro-1H-indazole-3-carboxamide

This protocol describes the dehydration of 5-Chloro-1H-indazole-3-carboxamide to yield the target nitrile. The choice of trifluoroacetic anhydride with pyridine as a base is effective for this transformation under mild conditions.[8]

Materials:

  • 5-Chloro-1H-indazole-3-carboxamide

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-1H-indazole-3-carboxamide (1.0 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0-3.0 equivalents) to the stirred solution.

  • Dehydration: Add trifluoroacetic anhydride (1.5 equivalents) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 1-2 hours.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[3][9] The indazole core is a proven pharmacophore for kinase inhibition, and this specific intermediate provides ideal anchor points for structure-activity relationship (SAR) studies.

  • The Nitrile Group (C3-position): The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These functional groups are excellent handles for introducing different side chains to explore the binding pocket of a target enzyme. For instance, the amide can form critical hydrogen bonds with the hinge region of many protein kinases.

  • The Chlorine Atom (C5-position): The chloro-substituent can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce larger aryl or heteroaryl groups. This allows for the exploration of solvent-exposed regions of the target, often leading to improved potency and selectivity.

  • The Indazole Nitrogen (N1-position): The N-H of the pyrazole ring can be alkylated or arylated to introduce substituents that can modulate pharmacokinetic properties or engage in additional interactions with the target protein.

G cluster_0 Drug Discovery Workflow cluster_1 Key Modifications A This compound (Core Scaffold) B Functional Group Transformation A->B e.g., Hydrolysis, Reduction C Library Synthesis B->C Amide Coupling, Cross-Coupling D Biological Screening C->D e.g., Kinase Assays E Lead Optimization D->E SAR Analysis F Drug Candidate E->F ADME/Tox Profiling M1 C3-Nitrile -> Amide M1->B M2 C5-Chloro -> Suzuki Coupling M2->B M3 N1-H -> Alkylation M3->B

Caption: Role of the scaffold in a typical drug discovery pipeline.

Representative Protocol: In Vitro Kinase Inhibition Assay

Once a library of compounds is synthesized from this compound, their biological activity must be assessed. The following is a generalized, representative protocol for evaluating the inhibitory activity of derived compounds against a specific protein kinase (e.g., EGFR, FGFR).[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from the indazole scaffold against a target kinase.

Materials:

  • Test compounds (dissolved in 100% DMSO to create stock solutions)

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., HTRF, luminescence-based, or radioactive systems)

  • Microplate reader compatible with the detection method

  • 384-well microplates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound stock solutions in an appropriate buffer or DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the recombinant kinase enzyme, and the test compound at its desired final concentration. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 25 °C or 30 °C) for a fixed period (e.g., 60 minutes). The time should be within the linear range of the enzymatic reaction.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer). Add the detection reagents according to the manufacturer's protocol. This step typically quantifies the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a chemical intermediate, this compound must be handled with appropriate care. Safety Data Sheets (SDS) indicate that the compound is harmful if swallowed and may cause skin and eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[4]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the indazole scaffold. Its dual functionalization at the C3 and C5 positions provides chemists with the synthetic flexibility required to conduct extensive SAR studies, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its synthesis, properties, and handling is essential for any research professional aiming to unlock the full potential of this privileged scaffold in the quest for novel therapeutics.

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  • Edmondson, S. D., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262–276.
  • Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1735.

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A Senior Application Scientist's Guide to 5-chloro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile scaffold.

Core Chemical Identity and Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are considered bioisosteres of indoles.[1] This structural similarity allows indazole-containing molecules to interact with biological targets that recognize indole moieties, while offering distinct electronic and steric properties that can be fine-tuned for improved potency, selectivity, and pharmacokinetic profiles.[1]

The International Chemical Identifier (InChI) provides a unique and unambiguous representation of the molecule's structure.

InChIKey: QMIBICADHKQAJK-UHFFFAOYSA-N [2][3]

This key is a hashed version of the full InChI string, providing a concise and searchable identifier.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Formula C₈H₄ClN₃[2][3]
Molecular Weight 177.59 g/mol [2]
Appearance Pale yellow solid[4]
Solubility Low in water, soluble in DMSO and DMF
CAS Number 29646-35-3[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the dehydration of the corresponding 3-carboxamide precursor. This transformation is a standard method for the preparation of nitriles from primary amides.

Experimental Protocol: Synthesis from 5-chloro-1H-indazole-3-carboxamide

This protocol is adapted from a patented synthetic route, demonstrating a high-yield conversion.[4]

Step 1: Reaction Setup

  • To a solution of 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in a mixture of pyridine (10 vol) and dry dichloromethane (10 vol), add trifluoroacetic anhydride (2.5 eq) dropwise at room temperature (25 °C).

  • Stir the reaction mixture vigorously for approximately 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

  • Upon completion of the reaction, concentrate the mixture in vacuo to remove the solvents.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a pale yellow solid.[4]

Yield: 92%[4]

Causality of Experimental Choices:

  • Trifluoroacetic anhydride is a powerful dehydrating agent, essential for the efficient conversion of the amide to the nitrile.

  • Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Dichloromethane is an inert solvent that provides good solubility for the reactants.

  • The aqueous work-up is crucial for removing the pyridine, trifluoroacetic acid salts, and any remaining trifluoroacetic anhydride.

The underlying mechanism involves the activation of the amide oxygen by the trifluoroacetic anhydride, followed by an intramolecular elimination to form the nitrile.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
Infrared (IR) ν_max (film): 2233 cm⁻¹ (C≡N stretch)[4]
¹H NMR (200 MHz, CDCl₃) δ 8.03 (d, J = 9.1 Hz, 1H), 7.96 (d, J = 1.8 Hz, 1H), 7.75 (dd, J = 9.1, 1.8 Hz, 1H)[4]
Mass Spectrometry (Predicted) [M+H]⁺: 178.01665, [M+Na]⁺: 199.99859[2]

The characteristic IR absorption at 2233 cm⁻¹ is a definitive indicator of the nitrile functional group. The ¹H NMR spectrum displays signals in the aromatic region, consistent with the substituted indazole ring system.

Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a core structure for ligands targeting a variety of biological targets.[5][6] Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][6]

A particularly fruitful area of research has been the development of indazole-based protein kinase inhibitors for the treatment of cancer.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

This compound is a valuable starting material for the synthesis of these kinase inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for further chemical modifications in structure-activity relationship (SAR) studies.[1] The 5-chloro substituent can also be important for modulating the electronic properties of the indazole ring and for establishing key interactions with the target protein.

Illustrative Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Many kinase inhibitors target receptor tyrosine kinases (RTKs) on the cell surface. Upon binding of a growth factor, these receptors dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes cell proliferation and survival. Indazole-based inhibitors can block this process by competing with ATP for binding to the kinase domain of the receptor.

signaling_pathway cluster_membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP P P RTK->P Autophosphorylation GF Growth Factor GF->RTK Binds Indazole_Inhibitor This compound Derivative (e.g., Kinase Inhibitor) Indazole_Inhibitor->RTK Inhibits ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival P->Proliferation Activates

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[8]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant applications in drug discovery and medicinal chemistry. Its indazole core provides a privileged scaffold for the development of potent and selective kinase inhibitors, among other therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage this compound in the design of novel bioactive molecules.

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An In-Depth Technical Guide to 5-chloro-1H-indazole-3-carbonitrile (CAS No. 29646-35-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-1H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its spectroscopic characteristics. Furthermore, it delves into the significant role of the indazole scaffold, and specifically this nitrile derivative, in the development of novel therapeutic agents, supported by recent findings in antiviral research. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a critical resource for scientists engaged in the synthesis, characterization, and application of this versatile compound.

Introduction and Chemical Identity

This compound, identified by the CAS number 29646-35-3 , is a substituted indazole derivative featuring a chlorine atom at the 5-position and a nitrile group at the 3-position. The indazole core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the indole structure found in many biologically active compounds while offering unique physicochemical properties.[1] The electron-withdrawing nature of the chlorine and nitrile substituents significantly influences the molecule's reactivity and biological interactions, making it a valuable intermediate for the synthesis of a wide array of functionalized molecules.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 29646-35-3[4]
Molecular Formula C₈H₄ClN₃[4]
Molecular Weight 177.59 g/mol [4]
IUPAC Name This compoundN/A
Synonyms 1H-Indazole-3-carbonitrile, 5-chloro-; 5-chloranyl-1H-indazole-3-carbonitrileN/A
Appearance Pale yellow solid[5]
Purity ≥ 98%[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through the dehydration of its corresponding carboxamide precursor, 5-chloro-1H-indazole-3-carboxamide. This transformation is a classic example of nitrile formation from a primary amide, often facilitated by a strong dehydrating agent.

Recommended Synthesis Protocol

This protocol is adapted from a documented synthetic route and provides a reliable method for the preparation of this compound with a high yield.[5]

Experimental Protocol: Dehydration of 5-chloro-1H-indazole-3-carboxamide

  • Materials:

    • 5-chloro-1H-indazole-3-carboxamide (1.0 eq)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Trifluoroacetic anhydride (TFAA)

    • Ethyl acetate

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Dissolve 5-chloro-1H-indazole-3-carboxamide in a mixture of anhydrous pyridine and anhydrous dichloromethane.

    • To the stirred solution, add trifluoroacetic anhydride dropwise at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • The resulting this compound is often obtained as a pale yellow solid with high purity.[5]

  • Yield:

    • A reported yield for this reaction is approximately 92%.[5]

Mechanistic Rationale

The dehydration of the primary amide to a nitrile using trifluoroacetic anhydride proceeds through the formation of a highly reactive O-acylated intermediate. The pyridine in the reaction mixture acts as a base to neutralize the trifluoroacetic acid byproduct. The electron-withdrawing nature of the trifluoroacetyl group makes the amide oxygen a good leaving group, facilitating the elimination of water and the formation of the nitrile triple bond.

G cluster_synthesis Synthesis Workflow Start 5-chloro-1H-indazole-3-carboxamide Reagents Pyridine, DCM, TFAA Start->Reagents Dissolution Reaction Dehydration Reaction Reagents->Reaction Addition Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Concentration Workup->Purification End This compound Purification->End G cluster_drug_discovery Drug Discovery Pathway Start This compound Modification Chemical Modification (e.g., nitrile hydrolysis, amidation) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., antiviral, anti-cancer assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A conceptual workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling halogenated aromatic nitriles and indazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [2]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in pharmaceutical and materials research. Its well-defined synthesis, versatile chemical reactivity, and the proven biological potential of its derivatives make it a valuable tool for the development of novel molecules with therapeutic applications. This guide has provided a comprehensive overview of its key technical aspects, from synthesis and characterization to its role in drug discovery. As research into indazole-based compounds continues to expand, the importance of this compound as a fundamental building block is set to grow.

References

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The Indazole Nucleus: A Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 5-Chloro-1H-indazole-3-carbonitrile and its Derivatives

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] This guide provides a comprehensive technical overview of the biological activities associated with the this compound core and its derivatives, with a particular focus on their burgeoning role in oncology. We will dissect the synthetic routes that provide access to this key intermediate, explore its mechanistic underpinnings as a potent signaling pathway modulator, and provide detailed protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has garnered immense interest from the pharmaceutical research community.[1][2][4] Its structural similarity to indole, a key component of many biologically active molecules, allows it to serve as a bioisostere, yet it possesses distinct electronic and chemical properties that can be exploited for therapeutic advantage.[4] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer effects.[1][2]

The this compound moiety, in particular, serves as a crucial building block for the synthesis of potent therapeutic agents.[5] The presence of the chloro group at the 5-position and the carbonitrile at the 3-position provides synthetic handles for further molecular elaboration, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

Synthetic Strategies for this compound and its Carboxylic Acid Precursor

The synthesis of this compound and its key precursor, 5-chloro-1H-indazole-3-carboxylic acid, is a critical first step in the development of novel therapeutics. Several synthetic routes have been reported, each with its own advantages and limitations.[4]

A common approach to synthesize 5-chloro-1H-indazole-3-carboxylic acid involves the diazotization and subsequent cyclization of a substituted aniline derivative.[4] Alternatively, the Jacobson indazole synthesis can be employed, which utilizes the reaction of an o-acetamidophenylacetate with a nitrite source.[4] The carbonitrile can then be accessed from the corresponding carboxamide.[7]

Illustrative Synthetic Workflow:

Synthesis_Workflow Substituted_Aniline Substituted Aniline Derivative Diazotization Diazotization Substituted_Aniline->Diazotization NaNO2, HCl Cyclization Cyclization Diazotization->Cyclization Ring Closure Carboxylic_Acid 5-Chloro-1H-indazole-3-carboxylic acid Cyclization->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation SOCl2, NH4OH Carboxamide 5-Chloro-1H-indazole-3-carboxamide Amidation->Carboxamide Dehydration Dehydration Carboxamide->Dehydration e.g., POCl3 Carbonitrile This compound Dehydration->Carbonitrile

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Mechanisms of Action

While direct and extensive biological data for this compound is not abundant in the public domain, the biological activities of its immediate derivatives, particularly carboxamides, have been well-documented, providing a strong indication of the core's potential. The primary therapeutic area where this scaffold has shown significant promise is oncology.

Anticancer Activity: A Multi-pronged Approach

Derivatives of the 5-chloro-indazole scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those of the lung, breast, colon, and pancreas.[8][9][10] The anticancer effects are often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases.[6][11] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the 5-chloro-indazole core have been shown to inhibit several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR are key targets.[8][12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can disrupt tumor angiogenesis.[13]

The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway of Apoptosis Induction by 5-Chloro-Indazole Derivatives:

Apoptosis_Pathway Indazole_Derivative 5-Chloro-Indazole Derivative Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR-2) Indazole_Derivative->Kinase_Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Upregulation Kinase_Inhibition->Bcl2 Caspase8 Caspase-8 Kinase_Inhibition->Caspase8 Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives, a series of in vitro assays are typically employed.

Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Caspase Activity Assay

This assay quantifies the activation of key executioner caspases, such as caspase-3, which are indicative of apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

  • Absorbance Measurement: Measure the absorbance of the resulting chromophore at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect changes in the protein levels of key apoptotic regulators.

Protocol:

  • Protein Extraction: Extract total protein from compound-treated and untreated cells.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Biological Evaluation:

Experimental_Workflow Compound Test Compound (5-Chloro-Indazole Derivative) Cell_Culture Cancer Cell Lines Compound->Cell_Culture MTT_Assay Antiproliferative Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assays Apoptosis Assays IC50->Apoptosis_Assays Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Assays->Caspase_Assay Western_Blot Western Blot (Bcl-2, Bax, etc.) Apoptosis_Assays->Western_Blot Mechanism Elucidate Mechanism of Action Caspase_Assay->Mechanism Western_Blot->Mechanism Kinase_Assay->Mechanism

Caption: A typical workflow for the biological evaluation of a novel compound.

Quantitative Data Summary

The following table summarizes representative antiproliferative activities of various indazole derivatives, highlighting the potency of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 2f4T1 (Breast)0.23[9][10]
Derivative 2fHepG2 (Liver)0.80[10]
Derivative 2fMCF-7 (Breast)0.34[10]
Derivative 6oK562 (Leukemia)5.15[14][15][16]
(S)-1HCT116 (Colon)7.1[17]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their ability to potently inhibit key protein kinases and induce apoptosis underscores their therapeutic potential. Future research should focus on synthesizing and evaluating a broader range of derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical candidates.

References

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The Strategic Core: A Technical Guide to 5-Chloro-1H-indazole-3-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Rise of a Key Intermediate

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. This has led to the development of drugs with applications in oncology, inflammation, and infectious diseases.[3][4] Within the diverse landscape of indazole derivatives, 5-chloro-1H-indazole-3-carbonitrile has garnered significant attention as a pivotal intermediate in the synthesis of complex therapeutic agents.[5][6] This in-depth guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Synthesis of this compound: A Practical Approach

The efficient construction of the this compound scaffold is paramount for its utilization in drug discovery programs. While various methods exist for the synthesis of the indazole core, a practical and scalable approach for this specific derivative often commences from readily available precursors. One of the most logical and widely applicable methods involves the diazotization of 2-amino-5-chlorobenzonitrile followed by an intramolecular cyclization, a transformation reminiscent of the Sandmeyer reaction.[5][7]

DOT Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of this compound 2-Amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile Diazonium_Salt Aryl Diazonium Salt Intermediate 2-Amino-5-chlorobenzonitrile->Diazonium_Salt 1. NaNO2, HCl (Diazotization) Target_Molecule This compound Diazonium_Salt->Target_Molecule 2. Intramolecular Cyclization

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzonitrile

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • 2-Amino-5-chlorobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Ice

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Diazotization: A solution of 2-amino-5-chlorobenzonitrile in a suitable acidic medium (e.g., concentrated hydrochloric acid and water) is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt intermediate.

  • Cyclization: The reaction mixture containing the in-situ generated diazonium salt is then allowed to warm to room temperature or gently heated to facilitate intramolecular cyclization. The exact conditions for this step may vary and should be optimized.

  • Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Properties and Reactivity: A Versatile Building Block

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the indazole ring, the chloro substituent, and the nitrile group. This trifecta of functionality provides a rich platform for a variety of chemical transformations, making it a highly versatile building block in organic synthesis.

Reactions of the Nitrile Group

The nitrile group at the 3-position is a key handle for further molecular elaboration.

  • Hydrolysis: The nitrile can be readily hydrolyzed under acidic or basic conditions to afford the corresponding 5-chloro-1H-indazole-3-carboxylic acid.[8][9][10][11][12] This carboxylic acid derivative is itself a valuable intermediate for the synthesis of amides and esters, which are common functionalities in bioactive molecules.

  • Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of derivatives with altered pharmacological profiles.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, further expanding the chemical space accessible from this intermediate.

Reactions of the Indazole Ring

The indazole ring itself can undergo several important reactions.

  • N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole moiety can be alkylated or acylated to introduce various substituents.[13][14] The regioselectivity of these reactions (N1 vs. N2) can often be controlled by the choice of reagents and reaction conditions.

  • Halogenation and Cross-Coupling Reactions: While the 5-position is already chlorinated, further functionalization of the benzene ring can be achieved through electrophilic aromatic substitution or by leveraging the existing chloro group in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[15]

Influence of the Chloro Substituent

The electron-withdrawing nature of the chlorine atom at the 5-position influences the overall reactivity of the indazole ring system. It can impact the acidity of the N-H proton and the regioselectivity of electrophilic substitution reactions.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a starting material for the synthesis of potent and selective modulators of various biological targets. Its utility has been demonstrated in the development of compounds targeting a range of diseases.

Complement Pathway Modulators

A significant application of this compound is in the synthesis of inhibitors of the complement system, a crucial component of the innate immune response.[16][17][18] Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases. Patents have disclosed the use of this indazole derivative in the preparation of pyrrolidine-based compounds that act as complement pathway modulators.[19][20] These compounds have the potential to treat conditions such as age-related macular degeneration, rheumatoid arthritis, and certain kidney diseases.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[21][22][23] While direct examples of kinase inhibitors synthesized from this compound are not extensively reported in the public domain, the structural motif is highly amenable to the synthesis of such compounds. By converting the nitrile group to an amide and performing N-alkylation or C-C coupling reactions, it is possible to generate libraries of indazole-based compounds for screening against various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of the closely related 1H-indazole-3-carboxamide have shown potent inhibitory activity against kinases like GSK-3.[22]

DOT Diagram: Application in Drug Discovery

G cluster_1 Applications of this compound Start_Molecule This compound Complement_Modulators Complement Pathway Modulators Start_Molecule->Complement_Modulators Synthesis of Pyrrolidine Derivatives Kinase_Inhibitors Potential Kinase Inhibitors Start_Molecule->Kinase_Inhibitors Functionalization to Amides and N-Alkyl Derivatives Other_Actives Other Bioactive Compounds Start_Molecule->Other_Actives Versatile Chemical Transformations

Caption: Key applications of this compound.

Summary and Future Outlook

This compound stands out as a strategically important building block in the arsenal of medicinal chemists. Its straightforward synthesis from common starting materials, coupled with its versatile reactivity, makes it an attractive scaffold for the generation of diverse compound libraries. The demonstrated application of this intermediate in the synthesis of complement pathway modulators highlights its potential in addressing unmet medical needs. As the quest for novel therapeutics continues, the strategic utilization of well-designed intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. Further exploration of its reactivity and its application in the synthesis of inhibitors for other target classes, such as kinases and proteases, represents a promising avenue for future research.

References

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An In-depth Technical Guide to 5-chloro-1H-indazole-3-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, valued for their diverse biological activities. As a bioisostere of indole, the indazole nucleus is a core component in a range of therapeutic agents, demonstrating anti-inflammatory, anti-tumor, and anti-HIV properties, among others.[1][2] The unique electronic and structural features of the indazole ring system allow for a variety of chemical modifications, making it a versatile building block in the design of novel drug candidates.[1][2] Within this important class of compounds, 5-chloro-1H-indazole-3-carbonitrile holds particular significance as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[3] Its distinct substitution pattern enhances biological activity and provides a valuable synthon for the development of innovative therapeutic agents.[3]

A Journey Through Time: The Historical Context of Indazole Chemistry

The story of indazoles begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer first synthesized the parent indazole ring system, laying the groundwork for over a century of research into this fascinating heterocyclic family. His early methods, though foundational, were often arduous and limited in scope.

Over the decades, numerous synthetic strategies have been developed to construct the indazole core. One of the classical and most well-known methods is the Jacobson Indazole Synthesis, which involves the cyclization of o-acylphenylhydrazines. Another prominent early route is the Davis-Beirut reaction. These early methods, while historically significant, often suffered from harsh reaction conditions, low yields, and limited functional group tolerance.

The 20th and 21st centuries have witnessed a dramatic evolution in the synthesis of indazoles, driven by the demands of the pharmaceutical industry. The advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the construction of substituted indazoles. These contemporary methods offer milder reaction conditions, greater efficiency, and a broader substrate scope, enabling the synthesis of a vast array of complex indazole derivatives with unprecedented precision.

The Emergence of this compound

While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its development is intrinsically linked to the broader exploration of substituted indazoles for pharmaceutical applications. The compound, identified by the CAS number 29646-35-3, likely emerged from the systematic investigation of indazole derivatives as potential therapeutic agents.

One of the key synthetic precursors to this compound is 5-chloro-1H-indazole-3-carboxylic acid. The synthesis of this carboxylic acid has been approached through various routes, including the Jacobson indazole synthesis, which involves the reaction of an o-acetamidophenylacetate or amide with tert-butyl nitrite, followed by hydrolysis.[1] Another method involves the diazotization and ring-closure of a 5-chloro-o-amino compound derived from the reduction of a chloro-o-nitrobenzene acetonitrile.[1]

The direct precursor to the carbonitrile is often the corresponding carboxamide, 5-chloro-1H-indazole-3-carboxamide. The conversion of the carboxamide to the carbonitrile is a standard chemical transformation, typically achieved through dehydration.

Synthetic Methodologies: A Detailed Examination

The synthesis of this compound can be approached through several strategic pathways. The most direct and commonly cited method involves the dehydration of 5-chloro-1H-indazole-3-carboxamide. However, a comprehensive understanding also requires an examination of the synthesis of its key precursors.

Route 1: Dehydration of 5-chloro-1H-indazole-3-carboxamide

This method stands as a robust and high-yielding approach to the target molecule. The core of this synthesis is the removal of a molecule of water from the primary amide functional group to form the nitrile.

Experimental Protocol:

A detailed protocol for this transformation is described in the patent literature (WO2015/15519).[3]

  • Dissolution: 5-chloro-1H-indazole-3-carboxamide (1.0 equivalent) is dissolved in a mixture of pyridine and a suitable dry solvent such as dichloromethane.

  • Dehydration: A dehydrating agent, such as trifluoroacetic anhydride (TFAA), is added to the solution at room temperature (25°C). The reaction is typically rapid, often completing within 10-15 minutes.

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a solid. This method has been reported to produce the target compound in high yield (e.g., 92%).[3]

Causality of Experimental Choices:

  • Pyridine: Acts as a base to neutralize the trifluoroacetic acid byproduct of the reaction, driving the equilibrium towards the product. It also serves as a solvent.

  • Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent that readily reacts with the amide to facilitate the elimination of water.

  • Aqueous Work-up: The washing steps are crucial for removing pyridine, unreacted TFAA, and trifluoroacetic acid, ensuring the purity of the final product.

Visualization of the Dehydration Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Solvents cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 5-chloro-1H-indazole-3-carboxamide 5-chloro-1H-indazole-3-carboxamide Stirring at 25°C for 10-15 min Stirring at 25°C for 10-15 min 5-chloro-1H-indazole-3-carboxamide->Stirring at 25°C for 10-15 min Dissolve in Pyridine/DCM Pyridine Pyridine Dichloromethane Dichloromethane Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Stirring at 25°C for 10-15 min Add Concentration Concentration Stirring at 25°C for 10-15 min->Concentration Extraction with Ethyl Acetate Extraction with Ethyl Acetate Concentration->Extraction with Ethyl Acetate Washing (H2O, NaHCO3, Brine) Washing (H2O, NaHCO3, Brine) Extraction with Ethyl Acetate->Washing (H2O, NaHCO3, Brine) This compound This compound Washing (H2O, NaHCO3, Brine)->this compound Dry, Filter, Concentrate

Caption: Workflow for the dehydration of 5-chloro-1H-indazole-3-carboxamide.

Route 2: Synthesis from 2-amino-5-chlorobenzonitrile (Hypothetical Pathway)

A plausible and convergent synthetic strategy could involve the diazotization of 2-amino-5-chlorobenzonitrile followed by an intramolecular cyclization. This approach is a common method for the formation of the indazole ring system.

Proposed Reaction Mechanism:

  • Diazotization: 2-amino-5-chlorobenzonitrile is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5°C). This forms a diazonium salt intermediate.

  • Cyclization: The diazonium salt is unstable and can undergo spontaneous intramolecular cyclization, where the diazonium group is attacked by the nitrogen of the nitrile group (or a tautomeric form), to form the indazole ring. This type of reaction is a variation of the Graebe-Ullmann synthesis.

Visualization of the Proposed Diazotization-Cyclization Pathway:

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 2-amino-5-chlorobenzonitrile 2-amino-5-chlorobenzonitrile Diazonium Salt Diazonium Salt 2-amino-5-chlorobenzonitrile->Diazonium Salt Diazotization (0-5°C) NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazonium Salt This compound This compound Diazonium Salt->this compound Intramolecular Cyclization

Caption: Proposed synthesis of this compound via diazotization.

Physicochemical and Spectroscopic Data

A comprehensive characterization of this compound is essential for its identification and quality control.

PropertyValueSource
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
Appearance Pale yellow solid[3]
CAS Number 29646-35-3

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: A characteristic nitrile stretch (C≡N) is observed around 2233 cm⁻¹.[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (200 MHz, CDCl₃):

    • δ 8.03 (d, J = 9.1 Hz, 1H)

    • δ 7.96 (d, J = 1.8 Hz, 1H)

    • δ 7.75 (dd, J = 9.1, 1.8 Hz, 1H)[3]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon chemical shifts provide valuable information about the electronic environment of the carbon atoms in the molecule.

Applications in Drug Discovery and Beyond

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The presence of the chloro and cyano groups offers multiple points for further chemical modification, allowing for the construction of diverse molecular libraries for screening in drug discovery programs.

The indazole core, in general, is found in a number of approved drugs and clinical candidates targeting a wide range of diseases. For instance, Pazopanib, an anti-cancer agent, features a substituted indazole scaffold. The versatility of the this compound synthon makes it a valuable tool for the development of next-generation therapeutics.

Conclusion

This compound, while perhaps not as widely known as its parent indazole, represents a significant and versatile intermediate in the field of medicinal and materials chemistry. Its history is intertwined with the broader evolution of indazole synthesis, from the classical methods of the 19th century to the sophisticated catalytic systems of the 21st. The robust synthetic routes to this compound, particularly the dehydration of the corresponding carboxamide, provide a reliable source of this valuable building block. As the demand for novel therapeutic agents continues to grow, the importance of key intermediates like this compound in enabling the discovery and development of new medicines is undeniable.

References

  • PubChem. (n.d.). This compound.
  • RSC Publishing. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

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An In-Depth Technical Guide to the Predicted NMR Spectrum of 5-Chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-1H-indazole-3-carbonitrile. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for unambiguous structural elucidation and quality control. This document moves beyond a simple data sheet, offering insights into the rationale behind the predicted chemical shifts and coupling constants, grounded in the fundamental principles of NMR spectroscopy and substituent effects in heterocyclic systems.

The Strategic Importance of NMR in the Structural Verification of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the definitive structural confirmation of organic molecules. For a substituted indazole derivative such as this compound, NMR provides a detailed atomic-level fingerprint. The precise chemical environment of each proton and carbon atom is reflected in its unique resonance frequency (chemical shift), the splitting pattern of these signals (coupling constants), and their relative abundance (integration).

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] The introduction of a chloro group at the 5-position and a carbonitrile at the 3-position significantly modulates the electronic distribution within the bicyclic system. A meticulous interpretation of the NMR spectrum is therefore not merely a characterization step but a critical component of the research and development process, ensuring the correct regiochemistry and purity of the synthesized compound.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals in the aromatic region, corresponding to the three protons on the benzene ring and the N-H proton of the indazole ring. The prediction of their chemical shifts and coupling patterns is based on the analysis of substituent effects and data from analogous compounds.[3]

Predicted ¹H NMR Chemical Shifts and Splitting Patterns
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
1-H (N-H) 11.0 - 13.0br s-The N-H proton of the indazole ring is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad singlet. In aprotic solvents like DMSO-d₆, this proton is typically observed in the downfield region.
4-H ~ 8.2d⁴J(H4,H6) ≈ 0.5 - 1.0 HzH-4 is ortho to the electron-withdrawing cyano group and is expected to be the most deshielded proton on the benzene ring. It will likely appear as a doublet due to a small four-bond (meta) coupling with H-6.
6-H ~ 7.6dd³J(H6,H7) ≈ 9.0 Hz, ⁴J(H6,H4) ≈ 0.5 - 1.0 HzH-6 is ortho to the chloro substituent and meta to the annulated pyrazole ring. It is expected to be a doublet of doublets due to coupling with H-7 (ortho) and H-4 (meta).
7-H ~ 7.8d³J(H7,H6) ≈ 9.0 HzH-7 is ortho to the pyrazole ring nitrogen and meta to the chloro group. It will appear as a doublet due to ortho coupling with H-6.
Rationale for Predicted ¹H NMR Chemical Shifts

The chemical shifts in the aromatic region of substituted benzenes and related heterocyclic systems are governed by the interplay of inductive and resonance effects of the substituents.[4]

  • Electron-Withdrawing Groups (EWGs): The chloro and cyano groups are both electron-withdrawing. The cyano group at the 3-position will primarily influence the electronic environment of the pyrazole ring and, to a lesser extent, the attached benzene ring. The chloro group at the 5-position will exert its influence on the benzene ring protons. EWGs generally deshield aromatic protons, shifting their signals to a higher frequency (downfield).

  • Anisotropic Effects: The π-systems of the indazole ring and the cyano group will induce local magnetic fields that can either shield or deshield nearby protons, further influencing their chemical shifts.

Coupling Constants: The Key to Positional Isomer Confirmation

The coupling constants (J-values) are critical for confirming the substitution pattern. In aromatic systems, the magnitude of the coupling constant is dependent on the number of bonds separating the coupled protons.[5]

  • Ortho Coupling (³J): Coupling between protons on adjacent carbons is typically in the range of 7-10 Hz.

  • Meta Coupling (⁴J): Coupling between protons separated by three bonds is much smaller, typically 2-3 Hz.

  • Para Coupling (⁵J): Coupling across four bonds is usually very small (0-1 Hz) and often not resolved.

The predicted coupling constants in the table above are consistent with these established ranges and are vital for distinguishing between the different protons on the benzene ring.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 ~ 115The carbon of the cyano group is attached to the indazole ring. Its chemical shift is influenced by the nitrogen atom and the aromatic system.
C3a ~ 140This is a quaternary carbon at the fusion of the two rings.
C4 ~ 123This carbon is adjacent to the chloro-substituted carbon and is expected to be in the typical aromatic region.
C5 ~ 128The carbon directly attached to the chlorine atom will be significantly influenced by its electronegativity.[6]
C6 ~ 125This carbon is situated between the chloro-substituted carbon and the carbon adjacent to the ring fusion.
C7 ~ 112This carbon is adjacent to the ring fusion and is expected to be shielded compared to the other aromatic carbons.
C7a ~ 122This is the other quaternary carbon at the ring junction.
CN ~ 118The nitrile carbon typically resonates in this region.
Rationale for Predicted ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms are influenced by the hybridization state, the electronegativity of attached atoms, and resonance effects.

  • Effect of Chlorine: The chlorine atom will have a direct, deshielding effect on C5.

  • Effect of the Cyano Group: The electron-withdrawing nature of the cyano group will influence the chemical shifts of the carbons in the pyrazole ring, particularly C3.

  • Quaternary Carbons: The bridgehead carbons (C3a and C7a) and the carbon bearing the cyano group (C3) are quaternary and will typically have lower intensities in the spectrum compared to the protonated carbons, due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.[7][8][9][10][11]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high polarity and ability to dissolve a wide range of compounds. Chloroform-d (CDCl₃) is another common option.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample (for non-aqueous solvents).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.

    • Spectral Width: Approximately 220 ppm, centered around 120 ppm.

    • Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock & Shim load->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectrum (Shifts, Couplings) calibrate->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Potential Impurities and Their Spectral Signatures

The synthesis of this compound may involve starting materials, reagents, and byproducts that could appear in the NMR spectrum.[12] A common synthetic route involves the dehydration of 5-chloro-1H-indazole-3-carboxamide.

  • Residual Starting Material: The presence of 5-chloro-1H-indazole-3-carboxamide would be indicated by the absence of the nitrile carbon signal and the appearance of a carbonyl carbon signal around 160-170 ppm in the ¹³C NMR spectrum. The amide N-H protons would also be visible in the ¹H NMR spectrum, likely as broad signals.

  • Solvent Residues: Residual solvents from the synthesis or purification steps (e.g., dichloromethane, pyridine, trifluoroacetic anhydride) may be present and can be identified by their characteristic chemical shifts.

  • Other Isomers: Depending on the synthetic route, other positional isomers could be formed. A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be necessary to definitively rule out the presence of such isomers.

Conclusion

This in-depth guide provides a robust prediction of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy and the analysis of analogous structures. The provided experimental protocol offers a reliable framework for obtaining high-quality data. By understanding the rationale behind the predicted spectral features, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important heterocyclic compound, thereby ensuring the integrity of their research and development efforts.

References

  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link][4]
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • JoVE. (2024). ¹H NMR: Long-Range Coupling.
  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. [Link][3]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Coupling Constants.
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link][6]
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

Sources

A Technical Guide to the Theoretical Mass Spectrometry of 5-chloro-1H-indazole-3-carbonitrile: Predictive Fragmentation and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the mass spectrometric analysis of 5-chloro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. As the structural elucidation of novel compounds is a cornerstone of drug development, a predictive understanding of their behavior under mass spectrometric analysis is invaluable. This document details the probable fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. We will explore the underlying chemical principles that dictate ion formation and fragmentation, providing researchers with a robust guide for method development, data interpretation, and structural confirmation. This guide synthesizes established principles of mass spectrometry with specific insights into the fragmentation of halogenated N-heterocyclic systems to create a self-validating analytical approach.

Introduction to this compound

This compound is a substituted indazole, a class of bicyclic nitrogen-containing heterocycles. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The accurate identification and characterization of such molecules are critical for advancing research and ensuring the quality and safety of new chemical entities.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₄ClN₃[1][2]

  • Molar Mass: 177.59 g/mol [1][3]

  • Structure: A 1H-indazole ring system chlorinated at position 5 and substituted with a nitrile group at position 3.

Mass spectrometry (MS) is an indispensable analytical tool for confirming the molecular weight and elucidating the structure of such compounds.[4] By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, a molecular fingerprint can be obtained. This guide focuses on predicting this fingerprint a priori.

Foundational Principles of Ionization for Heterocyclic Compounds

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation. For a molecule like this compound, Electron Ionization and Electrospray Ionization are the most relevant methods.

Electron Ionization (EI)

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5][6] This energetic impact ejects an electron from the molecule, forming a radical cation (M⁺•) that is often internally excited.[7] This excess energy is dissipated through extensive and reproducible fragmentation, providing a detailed structural fingerprint. The resulting mass spectra are ideal for comparison with established spectral libraries like the NIST and Wiley databases.[8][9][10]

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a liquid solution.[11][12] A high voltage is applied to a liquid to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[13] For nitrogen-containing heterocycles, ESI in positive ion mode typically produces a protonated molecule ([M+H]⁺) with minimal initial fragmentation.[14] This is highly advantageous for confirming molecular weight. Structural information is then obtained by subjecting the [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[15]

Predicted Electron Ionization (EI) Fragmentation Pathways

Under standard 70 eV EI conditions, this compound is expected to produce a complex mass spectrum. The fragmentation will be driven by the stability of the aromatic indazole core and the influence of the chloro and nitrile substituents.

The initial event is the formation of the molecular radical cation, M⁺• at m/z 177 . A key diagnostic feature will be the presence of an isotope peak at m/z 179 with an intensity approximately one-third of the m/z 177 peak, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes.[4]

The predicted fragmentation cascade is outlined below:

EI_Fragmentation M [C₈H₄ClN₃]⁺• m/z 177/179 F1 [C₈H₄N₃]⁺ m/z 142 M->F1 - Cl• F2 [C₇H₄ClN]⁺• m/z 137/139 M->F2 - HCN F4 [C₇H₄N₂]⁺• m/z 116 M->F4 - Cl•, - HCN F3 [C₇H₃N₂]⁺ m/z 115 F1->F3 - HCN F5 [C₆H₃Cl]⁺• m/z 110/112 F2->F5 - HCN

Caption: Predicted EI fragmentation pathways for this compound.

Table 1: Predicted Key Fragments in the EI Mass Spectrum

m/z (³⁵Cl)Proposed FormulaNeutral LossMechanistic Rationale
177[C₈H₄ClN₃]⁺•-Molecular Ion (Radical Cation)
142[C₈H₄N₃]⁺Cl•Loss of the chlorine radical, a common pathway for chlorinated aromatics.
137[C₇H₄ClN]⁺•HCNLoss of hydrogen cyanide, a characteristic fragmentation of the indazole ring or nitrile group.[16]
116[C₇H₄N₂]⁺•Cl•, HCNSequential loss of a chlorine radical and HCN.
115[C₇H₃N₂]⁺Cl•, HCNFragmentation of the m/z 142 ion via loss of another HCN molecule.
110[C₆H₃Cl]⁺•N₂, HCNRing cleavage involving the loss of N₂ and HCN, leading to a chlorophenyl-type fragment.

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathways

In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 178 (and its corresponding isotope peak at m/z 180). This ion will be selected as the precursor for MS/MS analysis. The fragmentation induced by collision with an inert gas will likely proceed through pathways that maintain charge on the stable heterocyclic core.

The predicted MS/MS fragmentation cascade for the [M+H]⁺ ion is shown below:

ESI_Fragmentation M_H [C₈H₅ClN₃]⁺ m/z 178/180 P1 [C₇H₅ClN]⁺ m/z 138/140 M_H->P1 - N₂ P2 [C₈H₅N₃]⁺ m/z 143 M_H->P2 - HCl (rearrangement) P3 [C₇H₄N₂]⁺ m/z 116 M_H->P3 - HCl, - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectrum

Precursor m/z (³⁵Cl)Product m/z (³⁵Cl)Proposed FormulaNeutral LossMechanistic Rationale
178178[C₈H₅ClN₃]⁺-Precursor Ion ([M+H]⁺)
178151[C₇H₅ClN]⁺HCNLoss of hydrogen cyanide from the protonated molecule.
178143[C₈H₅N₃]⁺HClLoss of hydrogen chloride following protonation and rearrangement.
178116[C₇H₄N₂]⁺HCl, HCNSubsequent loss of HCN from the m/z 143 fragment.

Recommended Experimental Workflow for Compound Verification

To validate the theoretical predictions, a systematic experimental approach is required. The following workflow outlines the key steps for both GC-MS and LC-MS/MS analysis.

Workflow cluster_0 Sample Preparation cluster_1 Analysis Method cluster_2 Data Acquisition & Interpretation cluster_3 Confirmation SamplePrep Dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) GCMS GC-MS for EI Analysis SamplePrep->GCMS LCMS LC-MS/MS for ESI Analysis SamplePrep->LCMS AcquireEI Acquire EI Spectrum (70 eV) GCMS->AcquireEI AcquireESI Acquire Full Scan ESI-MS & Product Ion Scan (MS/MS) LCMS->AcquireESI InterpretEI Confirm MW, Isotope Pattern & Match Fragments to Table 1. Compare to NIST/Wiley Libraries. AcquireEI->InterpretEI InterpretESI Confirm [M+H]⁺ Mass. Match Product Ions to Table 2. AcquireESI->InterpretESI Confirm Structure Confirmed InterpretEI->Confirm InterpretESI->Confirm

Caption: Recommended workflow for MS-based structural verification.

Experimental Protocols

Protocol 1: GC-MS for EI Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetone or ethyl acetate.

  • GC Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

Protocol 2: LC-MS/MS for ESI Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 350°C.

    • MS1: Full scan from m/z 100-500.

    • MS2: Product ion scan of precursor m/z 178. Use a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern.

Conclusion

The theoretical mass spectrometric analysis of this compound provides a clear roadmap for its unambiguous identification. Under EI-MS, the key identifiers are the molecular ion at m/z 177, its characteristic chlorine isotope pattern at m/z 179, and fragments corresponding to the loss of Cl• (m/z 142) and HCN (m/z 137). Under ESI-MS/MS, the protonated molecule at m/z 178 serves as the precursor, with expected product ions resulting from the neutral losses of HCN and HCl. By employing the systematic workflows and protocols described herein, researchers can confidently confirm the structure of this compound and differentiate it from related isomers and impurities.

References

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][17][18][19][20][21]
  • MassBank. MassBank Database. The Mass Spectrometry Society of Japan. [Link][22][23][24]
  • Allen, F., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry. [Link][25][26]
  • Wiley Science Solutions.
  • Kłys, M., et al. (2021). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Molecules. [Link][29]
  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Forensic Sciences. [Link][16]
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  • Wikipedia.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link][5]
  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link][13]
  • Chemistry LibreTexts. Mass Spectrometry. [Link][4]
  • Khan Academy.
  • Professor Davis Explains.
  • Wishart, D.S., et al. (2022). A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning. Chimia. [Link][33]
  • D'hooge, W., et al. (2021). Computational methods for processing and interpreting mass spectrometry-based metabolomics.
  • Smith, R.M. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.

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An In-depth Technical Guide to Determining the Solubility of 5-chloro-1H-indazole-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From reaction kinetics and purification strategies in chemical synthesis to formulation and bioavailability in preclinical studies, a comprehensive understanding of an API's solubility profile is indispensable. This guide provides a robust framework for researchers, chemists, and drug development professionals to determine the solubility of 5-chloro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Given the limited availability of public data on this specific molecule, this document focuses on the foundational principles and gold-standard experimental methodologies required to generate reliable and reproducible solubility data. We detail the theoretical considerations based on molecular structure, provide step-by-step protocols for determining both thermodynamic and kinetic solubility, and offer guidance on data interpretation and presentation.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment of this compound's structure provides valuable insight into its expected solubility in various organic solvents.

1.1 Molecular Structure Analysis

The structure of this compound incorporates several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Indazole Core: A bicyclic aromatic system composed of fused benzene and pyrazole rings. This core is largely hydrophobic but contains two nitrogen atoms, contributing to its polarity and hydrogen bonding capabilities.[4]

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's polarity and can participate in dipole-dipole interactions.

  • Nitrile Group (-C≡N): A strongly polar group and a hydrogen bond acceptor.

  • Amine Proton (N-H): The proton on the indazole ring is a hydrogen bond donor.

The presence of both hydrogen bond donors and acceptors suggests that the molecule's solubility will be significantly influenced by the solvent's ability to form hydrogen bonds.[5][6]

1.2 Principle of "Like Dissolves Like"

This fundamental principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[7] Based on the structure of this compound, we can form the following hypotheses:

  • High Solubility Predicted: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can accept hydrogen bonds and have high polarity, which will effectively solvate the polar regions of the molecule.

  • Moderate to Good Solubility Predicted: In polar protic solvents such as ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors.

  • Moderate Solubility Predicted: In solvents of intermediate polarity like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

  • Low Solubility Predicted: In nonpolar solvents such as hexanes or toluene, which cannot effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated from a high-concentration DMSO stock.[8][9] Both are vital in drug discovery.[10]

Thermodynamic Equilibrium Solubility: The Gold Standard

The most reliable method for determining thermodynamic solubility is the Shake-Flask Method .[11][12][13] This technique, aligned with OECD Guideline 105, measures the saturation concentration of a compound in a solvent at equilibrium.[14][15][16][17]

The following diagram outlines the logical flow of the shake-flask protocol.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid This compound to vial B 2. Add known volume of organic solvent A->B C 3. Seal vial and place in shaker/incubator at constant temp (e.g., 25°C) B->C D 4. Equilibrate for 24-72 hours to ensure saturation C->D E 5. Withdraw aliquot of the supernatant D->E F 6. Remove undissolved solids (Centrifuge or Filter with 0.22 µm PTFE filter) E->F G 7. Dilute sample accurately with mobile phase F->G H 8. Quantify concentration via HPLC-UV G->H

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation is achieved.[11]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a calibration curve by making a series of known concentrations of this compound in the mobile phase to be used for analysis.

    • Carefully take a known volume of the clear, saturated filtrate and dilute it accurately with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

High-Throughput Kinetic Solubility

For early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are invaluable.[10][18][19] These assays measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[20] A common method relies on nephelometry or turbidimetry.[21]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare high-concentration stock solution in DMSO (e.g., 10 mM) B 2. Serially dilute stock in a 96- or 384-well plate A->B C 3. Add aqueous buffer (e.g., PBS) to each well to induce precipitation B->C D 4. Incubate for a set time (e.g., 2 hours) with shaking C->D E 5. Read plate on a nephelometer to measure light scattering D->E F 6. Determine the concentration at which precipitation occurs (solubility limit) E->F

Caption: Workflow for High-Throughput Kinetic Solubility Screening via Nephelometry.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96- or 384-well microplate, dispense a small volume of the DMSO stock solution into the appropriate wells.[20]

  • Precipitation Induction: Use an automated liquid handler to add the desired aqueous or organic solvent to each well. The final DMSO concentration should typically be low (e.g., 1-2%) to ensure precipitation is driven by the compound's solubility in the main solvent.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).[20]

  • Detection: Measure the turbidity (light scattering) in each well using a plate-based nephelometer.[21] The concentration at which the light scattering signal significantly increases above the background is reported as the kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Thermodynamic Solubility of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Hexane0.1TBDTBDInsoluble
Toluene2.4TBDTBDSparingly Soluble
Dichloromethane3.1TBDTBDModerately Soluble
Ethyl Acetate4.4TBDTBDModerately Soluble
Ethanol4.3TBDTBDSoluble
Methanol5.1TBDTBDSoluble
Dimethylformamide (DMF)6.4TBDTBDFreely Soluble
Dimethyl Sulfoxide (DMSO)7.2TBDTBDFreely Soluble

(TBD: To Be Determined experimentally)

Interpretation of Results: The solubility data will guide critical decisions in the development process. High solubility in solvents like DCM or EtOAc is advantageous for organic synthesis and purification via chromatography. Good solubility in solvents like ethanol or DMSO is crucial for preparing stock solutions for biological screening assays. For formulation, understanding solubility in a range of pharmaceutically acceptable solvents is paramount.

Conclusion

References

  • Test No. 105: Water Solubility. OECD. [URL: https://www.oecd-ilibrary.
  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd.org/chemicalsafety/testing/1948211.pdf]
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  • OECD 105 - Water Solubility Test at 20°C. Analytice. [URL: https://www.analytice.
  • What are the factors affecting solubility of drugs? Quora. [URL: https://www.quora.com/What-are-the-factors-affecting-solubility-of-drugs]
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  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 13-18. [URL: https://dissolutiontech.com/issues/200808/DT200808_A02.pdf]
  • Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [URL: https://pcbis.fr/adme-tox/thermodynamic-solubility/]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb65pgx1/v1]
  • Castleberry, S., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics, 631, 122495. [URL: https://pubmed.ncbi.nlm.nih.gov/36526147/]
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  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-11. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497886/]
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  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [URL: https://www.bmglabtech.
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  • Sedić, M., et al. (2019). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmaceutical Development and Technology, 24(10), 1215-1222. [URL: https://www.ingentaconnect.com/content/ben/pdt/2019/00000024/00000010/art00005]
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  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [URL: https://pharmacommunications.
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  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [URL: https://pubmed.ncbi.nlm.nih.gov/37890199/]
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  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [URL: https://www.researchgate.net/publication/377488057_Indazoles_Chemistry_and_Biological_Activities_Synthesis_Properties_and_Biological_Activities_of_Indazole]

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potential therapeutic targets of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-chloro-1H-indazole-3-carbonitrile

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its structural resemblance to native biological motifs like indole allows for effective interaction with a wide array of protein targets, particularly protein kinases.[3] Within this esteemed class of compounds, this compound emerges as a versatile chemical intermediate, offering a strategic starting point for the synthesis of novel, biologically active molecules.[4] This guide provides a comprehensive analysis of the most promising therapeutic targets for derivatives of this compound, grounded in the established pharmacology of the indazole scaffold. We will explore key targets in oncology and neuroinflammation, detailing the scientific rationale, proposing validation workflows, and outlining the experimental protocols necessary to advance a drug discovery program. The primary focus will be on protein kinase inhibition, a mechanism central to the action of numerous indazole-based drugs.[5][6]

Part 1: The Indazole Scaffold: A Privileged Framework in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic compounds that have garnered significant attention in drug discovery for their diverse pharmacological activities.[1] They are considered bioisosteres of indoles, enabling them to mimic the interactions of tryptophan and other endogenous indole-containing molecules with biological targets.[3] This mimicry has led to the development of numerous blockbuster drugs, including the anti-cancer kinase inhibitors Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), and the antiemetic Granisetron (5-HT3 receptor antagonist).[1][7]

The therapeutic value of the indazole core spans multiple disease areas:

  • Oncology: Predominantly through the inhibition of protein kinases that drive tumor growth, proliferation, and angiogenesis.[5][8]

  • Inflammation: Modulating inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis.[2][9]

  • Neurological Disorders: Showing potential in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as mood disorders.[10][11]

The success of this scaffold lies in its rigid structure and the specific placement of its nitrogen atoms, which provide crucial hydrogen bonding points for interaction with the ATP-binding pocket of kinases and other enzyme active sites.[6]

Part 2: this compound: A Versatile Chemical Starting Point

This compound serves as an ideal precursor for drug discovery campaigns.[4] The chloro-substituent at the 5-position can enhance binding affinity through hydrophobic interactions or serve as a handle for further chemical modification. The carbonitrile group at the 3-position is a key functional group that can be readily converted into other functionalities, such as carboxamides or carboxylic acids, to modulate potency, selectivity, and pharmacokinetic properties. Its role as a building block is pivotal for generating libraries of novel indazole derivatives for high-throughput screening and structure-activity relationship (SAR) studies.[12]

Part 3: Primary Therapeutic Area: Oncology and Kinase Inhibition

The most extensively validated therapeutic application for indazole derivatives is cancer treatment, primarily through the inhibition of protein kinases.[2][5] The ATP-binding site of kinases is highly conserved, yet subtle differences allow for the design of selective inhibitors, a challenge where the indazole scaffold has proven particularly effective.[6]

Focus Area 1: Cell Cycle Kinases — Targeting PKMYT1

Causality and Rationale: A key strategy in cancer therapy is to exploit the genetic instability of tumor cells, particularly their reliance on cell cycle checkpoints. Many cancer cells are deficient in the G1 checkpoint and depend heavily on the G2/M checkpoint for DNA repair before entering mitosis. The protein kinase PKMYT1 (membrane-associated tyrosine and threonine kinase) is a critical regulator of this checkpoint, acting as a gatekeeper for mitotic entry by phosphorylating and inactivating CDK1.[13] Inhibiting PKMYT1 forces these unprepared cancer cells into premature, catastrophic mitosis, leading to cell death. A recent patent has highlighted novel indazole compounds as potent PKMYT1 inhibitors, establishing a direct precedent for this target class.[13]

Proposed Primary Target: PKMYT1 Kinase

Signaling Pathway Diagram:

G2_M_Checkpoint cluster_G2 G2 Phase cluster_Mitosis Mitosis DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 activates PKMYT1 PKMYT1 Chk1_Chk2->PKMYT1 stabilizes Mitosis Mitotic Entry CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->Mitosis promotes pCDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) pCDK1_CyclinB->CDK1_CyclinB PKMYT1->pCDK1_CyclinB phosphorylates (Inhibits) Inhibitor 5-Chloro-1H-indazole -3-carbonitrile Derivative Inhibitor->PKMYT1

Caption: G2/M checkpoint regulation by PKMYT1 and the proposed point of intervention.

Experimental Validation Workflow:

validation_workflow_pkmy1 start Start: Synthesize Indazole Derivative Library assay1 Step 1: In Vitro Biochemical Assay (ADP-Glo™) start->assay1 decision1 Potent PKMYT1 Inhibition? (e.g., IC50 < 100 nM) assay1->decision1 assay2 Step 2: Cellular Target Engagement (Western Blot for p-CDK1) decision1->assay2 Yes stop Stop: Synthesize New Derivatives decision1->stop No decision2 Increased p-CDK1 in Cells? assay2->decision2 assay3 Step 3: Functional Cellular Assay (G2/M Arrest & Apoptosis) decision2->assay3 Yes decision2->stop No end End: Lead Candidate Identified assay3->end

Caption: A stepwise workflow for validating PKMYT1 inhibitors.

Protocol 1: In Vitro PKMYT1 Kinase Assay (ADP-Glo™) This protocol is a self-validating system as it includes positive and negative controls to ensure assay integrity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified PKMYT1 enzyme.

  • Materials:

    • Recombinant human PKMYT1 enzyme.

    • Substrate peptide (e.g., a generic kinase substrate like CDK1tide).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Test compounds dissolved in DMSO.

    • Staurosporine (positive control inhibitor).

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • White, opaque 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 100 µM) and the staurosporine control in DMSO.

    • Add 1 µL of diluted compound, DMSO (negative control), or staurosporine to appropriate wells of the 384-well plate.

    • Prepare the enzyme solution by diluting PKMYT1 in Assay Buffer to the desired concentration. Add 10 µL to each well.

    • Prepare the substrate solution by combining the peptide substrate and ATP (at its Km concentration) in Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to convert remaining ATP to ADP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (staurosporine) and negative (DMSO) controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Focus Area 2: Angiogenesis and Receptor Tyrosine Kinases — Targeting VEGFR2

Causality and Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through its receptor VEGFR2 (KDR), is a critical driver of this process. Many highly successful indazole-based drugs, such as Pazopanib and Axitinib, are potent inhibitors of VEGFR2.[5][6] This provides an authoritative grounding for pursuing VEGFR2 as a high-priority target for novel indazole derivatives.

Proposed Primary Target: VEGFR2 (KDR)

Signaling Pathway Diagram:

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf VEGFR2->RAF Inhibitor Indazole Derivative Inhibitor->VEGFR2 inhibits ATP binding Proliferation Proliferation PLCg->Proliferation Survival Survival PLCg->Survival Migration Migration PLCg->Migration AKT Akt PI3K->AKT AKT->Proliferation AKT->Survival AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration

Caption: Simplified VEGFR2 signaling cascade and the inhibitory action of indazole derivatives.

Protocol 2: HUVEC Tube Formation Assay This protocol provides a functional, cell-based readout of anti-angiogenic activity.

  • Objective: To assess the ability of test compounds to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) in vitro.

  • Materials:

    • HUVECs.

    • Endothelial Cell Growth Medium.

    • Matrigel® Basement Membrane Matrix.

    • 96-well culture plates.

    • Test compounds dissolved in DMSO.

    • Sunitinib or Axitinib (positive control).

    • Calcein AM (for visualization).

  • Procedure:

    • Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

    • Harvest HUVECs and resuspend them in basal medium containing 2% FBS to a concentration of 2x10^5 cells/mL.

    • Pre-treat the HUVEC suspension with various concentrations of the test compound, positive control, or DMSO (vehicle control) for 30 minutes.

    • Carefully add 100 µL of the cell suspension to each Matrigel®-coated well.

    • Incubate the plate at 37°C, 5% CO2 for 4-12 hours.

    • Monitor the formation of tube-like networks using a phase-contrast microscope.

    • For quantification, remove the medium and add Calcein AM staining solution. Incubate for 30 minutes.

    • Capture fluorescent images of the networks.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.

    • Compare the results from compound-treated wells to the vehicle control to determine the extent of inhibition.

Part 4: Expanding Therapeutic Horizons: Neuroinflammation and CNS Disorders

The indazole scaffold is not limited to oncology. There is growing evidence for its application in neurological disorders, where aberrant kinase activity is often implicated.[2][9]

Causality and Rationale: Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a range of pathologies, including Alzheimer's disease (hyperphosphorylation of tau protein), bipolar disorder, and depression.[11][14] Its inhibition is a major therapeutic goal. Several studies have reported the discovery of indazole-based GSK-3 inhibitors, making it a logical target for derivatives of this compound.[5][14]

Proposed Primary Target: Glycogen Synthase Kinase 3β (GSK-3β)

Signaling Pathway Diagram:

GSK3_Pathway cluster_AD Alzheimer's Disease cluster_Mood Mood Regulation Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Wnt Wnt Signaling GSK3b GSK-3β Wnt->GSK3b inhibits BetaCatenin β-catenin Transcription Gene Transcription (Neuroprotective) BetaCatenin->Transcription GSK3b->Tau phosphorylates GSK3b->BetaCatenin promotes degradation of Inhibitor Indazole Derivative Inhibitor->GSK3b Akt Akt/PKB Akt->GSK3b inhibits

Caption: Dual role of GSK-3β in neurodegeneration and mood disorders.

Part 5: Data Summary & Comparative Analysis

To provide context for a screening campaign, the following table summarizes the inhibitory potency of various published indazole derivatives against the proposed target classes.

Compound Class/ExamplePrimary TargetReported IC50 / PotencyReference
AxitinibVEGFRsIC50 = 0.1-0.2 nM[5]
PazopanibVEGFRs, PDGFR, c-KitIC50 = 10-84 nM[1]
1H-Indazole-3-carboxamidesGSK-3βIC50 = 0.35 µM[5]
(3-aryl-1H-indazol-6-yl)spiro derivativesPLK4Potent Inhibition Reported[5]
Novel Indazole CompoundsPKMYT1IC50 values in nM range disclosed[13]

Part 6: Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Based on extensive precedent, the most immediate and well-validated opportunities lie in the inhibition of protein kinases.

Primary Recommendations:

  • Oncology: Focus on PKMYT1 as a novel cell cycle target and VEGFR2 as a clinically validated anti-angiogenesis target.

  • Neurology: Explore GSK-3β inhibition for its potential in treating neurodegenerative and mood disorders.

Future Directions:

  • Kinome Screening: A broad, unbiased screen of lead compounds against a large panel of kinases should be performed to identify both the selectivity profile and potential novel "off-target" opportunities.[6]

  • GPCR Antagonism: Given that the related intermediate, 5-chloro-1H-indazole-3-carboxylic acid, is used to synthesize the 5-HT3 antagonist Granisetron, exploring this target class for novel derivatives is a scientifically sound secondary strategy.[3]

By leveraging the proven utility of the indazole scaffold and applying rigorous, systematic validation workflows, derivatives of this compound can be advanced into robust drug discovery pipelines.

References

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The Strategic Deployment of 5-Chloro-1H-indazole-3-carbonitrile as a Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Bioisosterism in Medicinal Chemistry

In the intricate process of drug design and development, the journey from a promising lead compound to a viable clinical candidate is often fraught with challenges related to potency, selectivity, and pharmacokinetic properties. Bioisosterism, the strategic replacement of a functional group within a molecule with another group of similar size, shape, and electronic configuration, has emerged as a powerful tool to overcome these hurdles.[1] The goal of such a substitution is to modulate the compound's physicochemical and biological properties in a predictable manner, thereby enhancing its drug-like characteristics without fundamentally altering its interaction with the biological target.[1] This guide delves into the specific application of 5-chloro-1H-indazole-3-carbonitrile as a sophisticated bioisostere, exploring its structural rationale, synthetic accessibility, and potential applications in contemporary drug discovery programs.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[2][3][4] This designation stems from its recurrent appearance in a multitude of biologically active compounds across diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3][4][5][6] The stability of the 1H-indazole tautomer, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding and π-stacking, makes it an attractive framework for designing potent and selective ligands.[2][3][4]

Indazole as a Bioisostere of Indole and Other Moieties

The structural similarity between indazole and indole has led to the successful application of indazole as a bioisostere for the indole nucleus.[7][8][9] This substitution can circumvent metabolic liabilities associated with the indole ring, such as oxidation, while maintaining or even improving target engagement. For instance, the replacement of the indole core with indazole has been a key strategy in the development of potent serotonin 5-HT3 receptor antagonists.[8][9] More recently, the indazole moiety has also been effectively employed as a bioisostere for phenols, successfully mitigating the rapid glucuronidation that often plagues phenolic compounds while retaining high binding affinity.[10]

The Nitrile Group: A Versatile and Strategic Bioisostere

The nitrile (-C≡N) group, once perceived primarily as a synthetic intermediate, is now widely appreciated for its utility as a versatile bioisostere in drug design.[11][12][13][14] Its linear geometry, compact size, and strong dipole moment allow it to mimic a range of functional groups, thereby modulating a compound's properties in several advantageous ways.

Key Bioisosteric Roles of the Nitrile Group:
  • Carboxylic Acid Mimic: The nitrile group can serve as a non-ionizable bioisostere for a carboxylic acid.[15][16][17][18] While it cannot engage in ionic interactions, its ability to act as a hydrogen bond acceptor allows it to replicate key interactions with target proteins.[11] This substitution can significantly improve cell permeability and oral bioavailability by replacing a highly polar and often fully ionized group with a more lipophilic, neutral one.

  • Carbonyl and Hydroxyl Surrogate: The polar nature of the nitrile allows it to mimic the hydrogen bonding capabilities of carbonyl and hydroxyl groups.[12][14] This has been successfully exploited in the design of various enzyme inhibitors and receptor antagonists.

  • Halogen Bioisostere: The nitrile group can also function as a bioisostere for halogens, particularly in contexts where a strong dipole is required for optimal binding.[11]

  • Metabolic Blocker: Introduction of a nitrile group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[19]

This compound: A Multifunctional Bioisosteric Unit

The strategic combination of the 5-chloro-1H-indazole core with a 3-carbonitrile substituent gives rise to a molecule with significant potential as a bioisosteric building block in drug discovery. This specific arrangement of functional groups offers a unique convergence of desirable properties.

The 5-chloro substituent provides a point of modulation for lipophilicity and can engage in halogen bonding or occupy hydrophobic pockets within a target's active site. The 1H-indazole core serves as a robust scaffold and a proven bioisostere for indoles and phenols.[7][8][9][10] The 3-carbonitrile group offers a versatile handle for mimicking polar functional groups, most notably the carboxylic acid moiety, thereby enhancing drug-like properties.

Potential Applications in Drug Design:

The structural features of this compound make it an attractive candidate for bioisosteric replacement in several therapeutic areas, particularly in the development of kinase inhibitors. Numerous indazole-based compounds have been identified as potent inhibitors of various kinases, and the nitrile group can effectively mimic the hinge-binding interactions often mediated by amides or other hydrogen-bonding functionalities.[20]

Below is a table summarizing the potential bioisosteric replacements that can be explored using this compound or its derivatives.

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Therapeutic Target
5-Chloro-1H-indole-3-carboxylic acidThis compoundImprove metabolic stability, enhance cell permeability, and modulate pKa.Kinases, GPCRs
4-Chlorophenol derivative5-Chloro-1H-indazole derivativeBlock glucuronidation, improve metabolic stability, and maintain hydrogen bonding interactions.NMDA receptors, various enzymes
Benzamide derivative3-Carbonitrile-indazole derivativeReplace a flexible amide with a rigid nitrile to improve selectivity and reduce susceptibility to hydrolysis.Kinases, Proteases

Synthetic Strategy and Methodologies

The synthesis of this compound can be approached through several established synthetic routes for substituted indazoles. A plausible and efficient method involves the cyanation of a suitable 3-halo-5-chloro-1H-indazole precursor.

Proposed Synthetic Workflow:

The following diagram illustrates a potential synthetic pathway starting from a commercially available precursor, 5-chloro-1H-indazole-3-carboxylic acid.

G A 5-Chloro-1H-indazole-3-carboxylic acid B 5-Chloro-1H-indazole-3-carboxamide A->B 1. SOCl2 or Oxalyl Chloride 2. NH4OH C This compound B->C Dehydrating agent (e.g., P2O5, POCl3, or TFAA) G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement Strategy cluster_2 In Vitro Evaluation cluster_3 Data Analysis and Decision A Indole-3-carboxamide (Potent, but metabolically unstable) B Synthesize this compound analog A->B Hypothesis: Indazole-nitrile will improve stability C Kinase Inhibition Assay (IC50 determination) B->C D Metabolic Stability Assay (e.g., liver microsomes) B->D E Compare IC50 and metabolic stability data C->E D->E F Decision: Proceed with in vivo studies? E->F Improved profile?

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-chloro-1H-indazole-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available 5-chloro-1H-indazole. The synthetic strategy involves an initial Vilsmeier-Haack formylation to yield the intermediate 5-chloro-1H-indazole-3-carbaldehyde, followed by its conversion to the target nitrile. This document offers a detailed methodology, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. Their ability to act as bioisosteres of indoles allows them to interact with a wide range of biological targets, leading to their use in the development of kinase inhibitors for oncology and other therapeutic areas. Specifically, 3-substituted indazoles have garnered significant attention in drug discovery. The 3-carbonitrile functional group serves as a versatile handle for further chemical transformations, making this compound a key intermediate in the synthesis of complex drug candidates. This guide details a reliable and scalable laboratory procedure for its preparation.

Chemical Principles and Causality

The synthesis of this compound from 5-chloro-1H-indazole is most effectively achieved through a two-step process:

  • Step 1: Vilsmeier-Haack Formylation. This reaction introduces a formyl (-CHO) group at the C3 position of the 5-chloro-1H-indazole ring. The indazole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a mild electrophile, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2]. The chloroiminium salt formed is the active electrophile that attacks the C3 position of the indazole, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired 5-chloro-1H-indazole-3-carbaldehyde[3].

  • Step 2: Conversion of Aldehyde to Nitrile. The intermediate aldehyde is then converted to the final carbonitrile product. A common and efficient method for this transformation is a one-pot reaction involving the formation of an aldoxime followed by its dehydration[4][5]. The aldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding 5-chloro-1H-indazole-3-aldoxime. The aldoxime is then dehydrated, without isolation, to the nitrile using a suitable dehydrating agent. Various reagents can be employed for the dehydration step, such as trifluoroacetic anhydride, which has been shown to be effective for similar substrates[6].

Experimental Protocols

Part 1: Synthesis of 5-chloro-1H-indazole-3-carbaldehyde (Vilsmeier-Haack Reaction)

Materials and Reagents:

  • 5-chloro-1H-indazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a thick, colorless to pale yellow salt, will be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 5-chloro-1H-indazole (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 5-chloro-1H-indazole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 5-chloro-1H-indazole-3-carbaldehyde by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Part 2: Synthesis of this compound

Materials and Reagents:

  • 5-chloro-1H-indazole-3-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine, anhydrous

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Protocol:

  • In a round-bottom flask, dissolve 5-chloro-1H-indazole-3-carbaldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in anhydrous pyridine.

  • Stir the mixture at room temperature for 1-2 hours to form the aldoxime. Monitor the formation of the aldoxime by TLC.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add trifluoroacetic anhydride (2.5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction at room temperature for 10-20 minutes[6]. Monitor the dehydration to the nitrile by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the pyridine and dichloromethane.

  • Take up the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperatureTimeExpected Yield
1Vilsmeier-Haack Formylation5-chloro-1H-indazole, POCl₃, DMFDichloromethane0 °C to Reflux2-4 h70-85%
2Aldoxime Formation & Dehydration5-chloro-1H-indazole-3-carbaldehyde, NH₂OH·HCl, (CF₃CO)₂O, PyridineDichloromethane/Pyridine0 °C to RT1-2.5 h80-95%

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Conversion to Nitrile Start 5-chloro-1H-indazole Reagent_VH POCl3, DMF in DCM Addition_Indazole Add Indazole Solution (0 °C) Start->Addition_Indazole Reactant Reaction_VH Form Vilsmeier Reagent (0 °C, 30 min) Reaction_VH->Addition_Indazole Reagent Reflux Reflux (2-4 h) Addition_Indazole->Reflux Workup_1 Aqueous Workup & Extraction Reflux->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate 5-chloro-1H-indazole-3-carbaldehyde Purification_1->Intermediate Reaction_Oxime Form Aldoxime (RT, 1-2 h) Intermediate->Reaction_Oxime Starting Material Reagent_Oxime NH2OH·HCl in Pyridine Reagent_Oxime->Reaction_Oxime Reagent Reaction_Dehydration Dehydration (10-20 min) Reaction_Oxime->Reaction_Dehydration Reagent_Dehydration (CF3CO)2O (0 °C to RT) Reagent_Dehydration->Reaction_Dehydration Dehydrating Agent Workup_2 Aqueous Workup & Extraction Reaction_Dehydration->Workup_2 Purification_2 Purification (Recrystallization/Chromatography) Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting and Protocol Validation

  • Low yield in Step 1: Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is moisture-sensitive. Incomplete reaction can be addressed by extending the reflux time.

  • Multiple spots on TLC after Step 1: Overheating during the Vilsmeier-Haack reaction can lead to side products. Ensure controlled heating. Purification by column chromatography is crucial to obtain the pure aldehyde for the next step.

  • Incomplete conversion to nitrile in Step 2: Ensure sufficient equivalents of the dehydrating agent (trifluoroacetic anhydride) are used. The reaction is typically fast; if it stalls, a slight warming of the reaction mixture might be necessary.

  • Protocol Validation: The identity and purity of the intermediate and final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the final product should also be determined and compared to literature values.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. [Link]
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv., 2018, 8, 13485-13493. [Link]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical sciences, 2012, 3(1), 25-43. [Link]
  • Shejul, A. D.; et al. Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Asian J. Chem.2011, 23(12), 5447-5449. [Link]
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
  • Taheri, H.; et al. Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 2017, 3(1), 37-43. [Link]
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 2021, 11(34), 20958-20964. [Link]
  • Reaction mechanisms of the reaction between nitriles and hydroxylamine.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science. [Link]
  • A Simple Synthesis of Nitriles from Aldoximes. NIH Public Access. [Link]
  • Dehydration of aldoximes and amides into corresponding nitriles.
  • Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. PubMed. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 3-Halo-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Indazole-3-carbonitrile Moiety

The 1H-indazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Specifically, the 3-cyano-1H-indazole moiety is a critical building block in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. The nitrile group at the C3 position is a versatile synthetic handle, readily converted into other functional groups such as amines, amides, and carboxylic acids, making it a cornerstone in medicinal chemistry and drug development.[1]

This document provides a comprehensive guide to the palladium-catalyzed cyanation of 3-halo-5-chloro-1H-indazole. We will delve into the mechanistic underpinnings of this transformation, explore key reaction parameters, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, reproducible, and scalable, with a strong emphasis on safety and efficiency.

Mechanistic Overview: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides, a variant of the Buchwald-Hartwig amination, is a powerful C-C bond-forming reaction.[2] The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition, transmetalation (or salt metathesis), and reductive elimination.

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdCN Ar-Pd(II)-CN(L_n) ArPdX->ArPdCN Transmetalation->ArPdCN + M-CN - M-X ArPdCN->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArCN Ar-CN RedElim->ArCN MX M-X MCN M-CN ArX Ar-X

Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the 3-halo-5-chloro-1H-indazole (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[3][4]

  • Transmetalation/Salt Metathesis: The halide on the palladium(II) complex is exchanged for a cyanide group from a cyanide source (M-CN).[3]

  • Reductive Elimination: The aryl and cyanide groups on the palladium(II) complex couple and are eliminated, forming the desired 3-cyano-5-chloro-1H-indazole (Ar-CN) and regenerating the active palladium(0) catalyst.[3][4]

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can coordinate strongly to the palladium center and inhibit the catalytic cycle.[4][5][6][7] The choice of ligand, cyanide source, and reaction conditions is therefore critical to mitigate this poisoning effect.[4][7]

Key Experimental Parameters and Considerations

The success of the palladium-catalyzed cyanation of 3-halo-5-chloro-1H-indazole hinges on the careful selection of several key parameters.

ParameterOptions & ConsiderationsRationale & Recommendations
Starting Material 3-Iodo-5-chloro-1H-indazole vs. 3-Bromo-5-chloro-1H-indazoleThe C-I bond is generally more reactive towards oxidative addition than the C-Br bond, allowing for milder reaction conditions. However, 3-bromoindazoles are often more readily available or synthetically accessible. For initial attempts and milder conditions, the 3-iodo substrate is preferred.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalystsPalladacycle precatalysts, such as those developed by Buchwald, are often preferred as they are air-stable and efficiently generate the active Pd(0) species, preventing catalyst poisoning during formation.[7][8][9] Pd₂(dba)₃ is also a common and effective choice.
Ligand Buchwald ligands (e.g., XPhos, SPhos, tBuXPhos), DPPF, P(tBu)₃Sterically hindered and electron-rich phosphine ligands are crucial for promoting reductive elimination and preventing catalyst deactivation by cyanide.[1] The choice of ligand can be substrate-dependent and may require screening for optimal results.
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], NaCN, KCNZinc cyanide (Zn(CN)₂) is a widely used and effective cyanide source, being less toxic than alkali metal cyanides.[7][10] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative that has gained prominence for its safety and efficacy.[3][7][8][9][11]
Solvent DMF, DMAc, Dioxane, THF, TolueneAprotic polar solvents like DMF and DMAc are commonly used due to their ability to dissolve the reactants and facilitate the reaction.[3] The choice of solvent can influence reaction rates and yields.
Base Na₂CO₃, K₂CO₃, KOAcA base is often required, particularly when using K₄[Fe(CN)₆] as the cyanide source.[3]
Temperature Room Temperature to 140 °CThe required temperature depends on the reactivity of the substrate and the chosen catalyst system. Milder conditions (room temperature to 40 °C) have been developed for some systems.[10]

Experimental Protocols

Safety First: Handling Cyanide Reagents

Cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[11][12][13][14][15] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[11][13][14][15] Be aware that acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas.[12][13] All cyanide-contaminated waste must be quenched with a basic solution (e.g., 10% bleach solution with pH > 10) and disposed of as hazardous waste according to institutional guidelines.[12][15]

Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂)

This protocol is adapted from methodologies developed for the cyanation of heteroaryl halides and is a good starting point for the cyanation of 3-iodo-5-chloro-1H-indazole.[10]

Materials:

  • 3-Iodo-5-chloro-1H-indazole

  • Zinc Cyanide (Zn(CN)₂)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-iodo-5-chloro-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.2 M.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-1H-indazole-3-carbonitrile.

Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol utilizes a non-toxic cyanide source and is a safer alternative to traditional methods.[7][8][9] It is particularly well-suited for the cyanation of 3-bromo-5-chloro-1H-indazole.

Materials:

  • 3-Bromo-5-chloro-1H-indazole

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Pd(OAc)₂ (Palladium(II) acetate) or a palladacycle precatalyst

  • tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-bromo-5-chloro-1H-indazole (1.0 equiv), potassium ferrocyanide trihydrate (0.25 equiv), Pd(OAc)₂ (0.01 equiv), tBuXPhos (0.02 equiv), and sodium carbonate (1.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add DMAc and deionized water (e.g., in a 4:1 ratio) to achieve a substrate concentration of 0.2 M.

  • Stir the reaction mixture vigorously at 120-140 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Workflow and Logic Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Select Starting Material (3-Iodo/Bromo-5-chloro-1H-indazole) Reagents Assemble Reagents: - Pd Precatalyst - Ligand - Cyanide Source - Solvent, Base Start->Reagents Glassware Prepare Inert Atmosphere Glassware Reagents->Glassware ReactionSetup Combine Reactants under Inert Atmosphere Glassware->ReactionSetup Heating Heat and Stir Reaction Mixture ReactionSetup->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extraction Perform Aqueous Work-up/Extraction Quench->Extraction Drying Dry and Concentrate Organic Phase Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification Product Obtain Pure this compound Purification->Product

Figure 2: A flowchart illustrating the general experimental workflow for the palladium-catalyzed cyanation of 3-halo-5-chloro-1H-indazole.

Conclusion

The palladium-catalyzed cyanation of 3-halo-5-chloro-1H-indazole is a robust and versatile method for the synthesis of the valuable this compound intermediate. By carefully selecting the starting material, catalyst system, and cyanide source, high yields of the desired product can be achieved. The protocols provided herein, with a strong emphasis on safety, offer reliable starting points for researchers in both academic and industrial settings. Further optimization of reaction conditions may be necessary for specific applications and scale-up, but the principles outlined in this guide provide a solid foundation for success.

References

  • Fairlamb, I. J. S. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
  • Safety Module: Cyanides. University of Illinois Urbana-Champaign.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Cyanides. University of Illinois Urbana-Champaign Division of Research Safety.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU.
  • Cyanide Salts. Dartmouth Environmental Health and Safety.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles.
  • Buchwald–Hartwig amin
  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Europe PMC.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed.

Sources

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Cyano-1H-Indazole via Cyanation of 5-Chloro-1H-Indazole

The indazole ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets, including kinases, serotonin receptors, and enzymes involved in cancer and inflammatory diseases.[2][3] The conversion of readily available halo-indazoles into their corresponding cyano-derivatives is a critical transformation, as the nitrile group is a versatile synthetic handle. It can be readily converted into amides, carboxylic acids, amines, or tetrazoles, unlocking a diverse chemical space for structure-activity relationship (SAR) studies.[4]

5-Cyano-1H-indazole, in particular, is a key intermediate for various pharmacologically active molecules. The direct cyanation of 5-chloro-1H-indazole presents a common challenge in synthetic chemistry: the activation and functionalization of a relatively unreactive aryl chloride bond. This guide provides a detailed overview of modern synthetic strategies, practical application notes, and robust protocols for achieving this transformation efficiently and safely.

Synthetic Strategies: A Mechanistic Overview

The direct displacement of a chlorine atom on an aromatic ring with a cyanide nucleophile is generally not feasible without a catalyst. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to achieve this transformation. The most prevalent and reliable methods for the cyanation of aryl chlorides, including 5-chloro-1H-indazole, are catalyzed by palladium, nickel, or copper complexes.

Pillar of Modern Cyanation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cyanation is arguably the most versatile and widely used method for this conversion.[5] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle Explained:

  • Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by phosphine ligands, reacts with the aryl chloride (5-chloro-1H-indazole) to form an arylpalladium(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation/Cyanide Exchange: The cyanide source transfers its cyano group to the palladium center, displacing the chloride.

  • Reductive Elimination: The aryl and cyano groups on the palladium complex couple and are eliminated, forming the desired C-CN bond in the product (5-cyano-1H-indazole) and regenerating the active Pd(0) catalyst.[6]

A significant challenge in palladium-catalyzed cyanation is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions, which can bind strongly to all palladium intermediates in the cycle.[6][7] To circumvent this, modern protocols often employ cyanide sources with low solubility or those that release cyanide slowly into the reaction medium.

Palladium-Catalyzed Cyanation Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reactants & Products Pd(0)L_n Active Pd(0) Catalyst ArPd(II)ClL_n Aryl-Pd(II) Complex Pd(0)L_n->ArPd(II)ClL_n Oxidative Addition ArPd(II)(CN)L_n Aryl-Pd(II)-Cyano Complex ArPd(II)ClL_n->ArPd(II)(CN)L_n Cyanide Exchange ArPd(II)(CN)L_n->Pd(0)L_n Reductive Elimination ArCN 5-Cyano-1H-indazole (Ar-CN) ArPd(II)(CN)L_n->ArCN Product ArCl 5-Chloro-1H-indazole (Ar-Cl) ArCl->ArPd(II)ClL_n MCN Cyanide Source (M-CN) MCN->ArPd(II)(CN)L_n caption Fig. 1: Palladium Catalytic Cycle for Cyanation

Fig. 1: Palladium Catalytic Cycle for Cyanation
Alternative Catalytic Systems: Nickel and Copper
  • Nickel-Catalyzed Cyanation: Nickel offers a more economical alternative to palladium.[8] Nickel catalysts, often paired with ligands like dppf, can effectively couple aryl chlorides with cyanide sources like zinc cyanide (Zn(CN)₂).[8] These reactions often require a reductant, such as zinc powder, to maintain the active nickel(0) catalytic species.[9]

  • Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): While the classic Rosenmund-von Braun reaction requires harsh conditions (high temperatures, stoichiometric copper(I) cyanide) and is typically more effective for aryl bromides and iodides, modern catalytic variants have been developed.[10] However, for less reactive aryl chlorides like 5-chloro-1H-indazole, palladium or nickel catalysis generally provides higher yields and milder conditions.

Application Notes: Practical Considerations for Success

Synthesizing technical accuracy with field-proven insights is key to reproducible success. The choice of each reaction component has a direct causal relationship with the outcome of the experiment.

1. Choosing the Right Cyanating Agent:

  • Zinc Cyanide (Zn(CN)₂): This is often the reagent of choice for palladium-catalyzed reactions.[7][11] Its low solubility in common organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst poisoning. It is also less acutely toxic than alkali metal cyanides.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O): An excellent alternative, potassium ferrocyanide is a stable, non-toxic crystalline solid that serves as a slow-release source of cyanide.[7][12] Its use significantly enhances the safety profile of the reaction.

  • Sodium/Potassium Cyanide (NaCN/KCN): While effective, these reagents are highly toxic and highly soluble, which can easily lead to catalyst deactivation.[10] Their use requires rigorously anhydrous conditions and careful control of addition rates, making them less convenient for general laboratory use.[7]

2. Catalyst and Ligand Selection:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts that are reduced in situ to the active Pd(0) species. Using palladium on carbon (Pd/C) can also be a practical and cost-effective option.[13]

  • Ligands: Electron-rich, bulky phosphine ligands are crucial for facilitating the oxidative addition of the aryl chloride to the Pd(0) center. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and highly effective ligand for this type of transformation due to its wide bite angle and electron-donating properties.[13]

3. Solvent, Base, and Temperature:

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMAC), or Dioxane are typically used to ensure solubility of the reagents and facilitate the reaction.[11][13]

  • Base: In many modern protocols, particularly those using K₄[Fe(CN)₆], a mild base like sodium carbonate (Na₂CO₃) is added.[13] When using Zn(CN)₂, often no additional base is required.

  • Temperature: Cyanation of aryl chlorides typically requires elevated temperatures, generally in the range of 100-140 °C, to drive the oxidative addition step.[13]

4. Safety Precautions:

  • EXTREME TOXICITY: All cyanide-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • ACID INCOMPATIBILITY: Never allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas.

  • WASTE DISPOSAL: All cyanide waste must be quenched and disposed of according to institutional safety protocols. A common method is to treat the waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for safety, efficiency, and reproducibility.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is a robust and widely applicable method for the cyanation of 5-chloro-1H-indazole.

G start Reaction Setup reagents Combine 5-chloro-1H-indazole, Zn(CN)₂, Pd₂(dba)₃, and dppf in a reaction vessel. start->reagents inert Evacuate and backfill vessel with inert gas (N₂ or Ar) (3 cycles). reagents->inert solvent Add degassed solvent (e.g., DMF) via syringe. inert->solvent heat Heat reaction mixture to 120-140 °C with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Work-up & Extraction monitor->workup cool Cool to room temperature. Dilute with Ethyl Acetate. workup->cool filter Filter through Celite® to remove palladium residues. cool->filter wash Wash organic layer with water and brine. filter->wash dry Dry over Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify Purification dry->purify chromatography Purify crude product via flash column chromatography. purify->chromatography product Characterize pure 5-Cyano-1H-Indazole chromatography->product

Fig. 2: Experimental Workflow for Palladium-Catalyzed Cyanation

Materials:

  • 5-chloro-1H-indazole

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add 5-chloro-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).

  • Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous, degassed DMF (to make a ~0.2 M solution) via syringe.

  • Place the reaction vessel in a preheated oil bath at 130 °C and stir vigorously.

  • Monitor the reaction for the consumption of starting material using TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and palladium black, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-cyano-1H-indazole.

Protocol 2: Safer Cyanation using Potassium Ferrocyanide

This protocol utilizes a non-toxic cyanide source, making it a safer alternative for laboratories.[12][13]

Materials:

  • 5-chloro-1H-indazole

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAC)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • In a reaction vessel, combine 5-chloro-1H-indazole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Pd(OAc)₂ (0.02 equiv), dppf (0.04 equiv), and Na₂CO₃ (0.2 equiv).

  • Establish an inert atmosphere as described in Protocol 1.

  • Add anhydrous DMAC (to make a ~0.2 M solution) via syringe.

  • Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress (typically 18-24 hours).

  • Follow the work-up and purification steps as outlined in Protocol 1.

Data Summary: Comparison of Cyanation Conditions

The following table summarizes typical conditions and expected outcomes for the cyanation of aryl chlorides, which can be adapted for 5-chloro-1H-indazole.

ParameterProtocol 1 (Zn(CN)₂)Protocol 2 (K₄[Fe(CN)₆])Reference
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)[13]
Ligand dppf (4 mol%)dppf (4 mol%)[13]
Cyanide Source Zn(CN)₂ (0.6 equiv)K₄[Fe(CN)₆]·3H₂O (0.5 equiv)[7][13]
Base None requiredNa₂CO₃ (0.2 equiv)[13]
Solvent DMFDMAC[13]
Temperature 130 °C140 °C[13]
Typical Yield 75-95%70-90%[13]
Safety Profile Moderate (Toxic solid)High (Non-toxic solid)[7][12]

Conclusion

The transformation of 5-chloro-1H-indazole to 5-cyano-1H-indazole is a pivotal step for expanding the molecular diversity of this important pharmaceutical scaffold. Palladium-catalyzed cross-coupling reactions offer the most reliable and high-yielding pathways to achieve this. By carefully selecting the cyanide source, catalyst system, and reaction conditions, researchers can safely and efficiently synthesize this valuable intermediate. The use of less toxic cyanide sources like zinc cyanide and potassium ferrocyanide is strongly recommended to improve the safety and practicality of the procedure, aligning with the principles of modern, sustainable chemical synthesis.

References

  • Mechanism of anodic cyanation. Discussions of the Faraday Society. (URL: [Link])
  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. (URL: [Link])
  • Crasto, A. M. (2014). Cyanation of Aryl Halides.
  • Wang, Z., et al. (2022). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 27(24), 8968. (URL: [Link])
  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. (URL: [Link])
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. (URL: [Link])
  • Cyan
  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry. (URL: [Link])
  • Synthesis of 3-cyanomethyl-5-chloro-1H-indazole. PrepChem.com. (URL: [Link])
  • Rogers, K. M., & Nicewicz, D. A. (2014). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Angewandte Chemie International Edition, 53(44), 11888-11892. (URL: [Link])
  • Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources. ChemInform. (URL: [Link])
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  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. (URL: [Link])
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  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. (URL: [Link])
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  • Indazole synthesis. Organic Chemistry Portal. (URL: [Link])
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  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. (URL: [Link])
  • Method of synthesizing 1H-indazole compounds.
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  • ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction.
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  • 5‐(Cyano)dibenzothiophenium Triflate: A Sulfur–Based Reagent for Electrophilic Cyanation and Cyanocyclizations.
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Application Notes and Protocols: The Strategic Use of 5-Chloro-1H-indazole-3-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous clinically approved kinase inhibitors.[1][2] Its ability to mimic the adenine hinge-binding motif of ATP allows for potent and often selective inhibition of various protein kinases, making it a focal point in oncology and inflammation research.[3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of a key intermediate: 5-chloro-1H-indazole-3-carbonitrile . We will explore its preparation and, more critically, its strategic transformation into versatile synthons for the construction of advanced kinase inhibitor candidates. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and adaptability.

Introduction: Why the 5-Chloro-1H-indazole Scaffold?

The indazole ring system is a bioisostere of indole and purine, enabling it to form crucial hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] A number of successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature this core structure, validating its importance in drug design.[1][2][3]

The specific substitution pattern of This compound offers distinct advantages:

  • 5-Chloro Group: This electron-withdrawing substituent can modulate the pKa of the indazole nitrogen, influencing binding affinities. It also provides a vector for further functionalization and can enhance metabolic stability or cell permeability.

  • 3-Carbonitrile Group: The nitrile is a highly versatile functional group. It is relatively stable but can be readily transformed into other key pharmacophoric elements, including primary amines, amides, and carboxylic acids, serving as a linchpin for molecular elaboration.

This guide focuses on harnessing the reactivity of the 3-carbonitrile to generate key intermediates for kinase inhibitor synthesis.

Synthesis of the Starting Material: this compound

The most direct route to this compound involves the dehydration of the corresponding 3-carboxamide. This precursor, 5-chloro-1H-indazole-3-carboxamide, can be synthesized from commercially available starting materials.

Protocol 2.1: Dehydration of 5-Chloro-1H-indazole-3-carboxamide

This protocol describes the conversion of the amide to the nitrile using trifluoroacetic anhydride (TFAA) and pyridine.

Workflow Diagram:

G A 5-Chloro-1H-indazole-3-carboxamide B Dissolve in Pyridine & Dichloromethane (DCM) A->B C Add Trifluoroacetic Anhydride (TFAA) dropwise at 25°C B->C D Stir for 10-15 minutes C->D E Work-up: - Concentrate in vacuo - Dissolve in Ethyl Acetate - Wash with H₂O, sat. NaHCO₃, brine D->E F Dry (Na₂SO₄), filter, and concentrate E->F G This compound (Pale yellow solid) F->G

Caption: Synthesis of this compound.

Materials:

  • 5-Chloro-1H-indazole-3-carboxamide

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in anhydrous pyridine (2 mL per mmol of amide) and anhydrous DCM (2 mL per mmol of amide).

  • Stir the solution at room temperature (25°C).

  • Slowly add trifluoroacetic anhydride (2.5 eq) to the reaction mixture. An exotherm may be observed.

  • Stir the reaction vigorously for 10-15 minutes at 25°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a pale yellow solid.[4] The product can be used in the next step with or without further purification.

Key Synthetic Transformations of the 3-Carbonitrile Group

The true utility of this compound lies in its capacity to be converted into diverse functional groups. The following protocols detail the most critical transformations for kinase inhibitor synthesis.

Reduction to a Primary Amine: Synthesis of (5-Chloro-1H-indazol-3-yl)methanamine

The 3-aminomethyl-indazole moiety is a frequent pharmacophore in kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.

Workflow Diagram:

G cluster_reduction Reduction of Nitrile to Primary Amine A This compound B Suspend in Ethanol (anhydrous) A->B C Add Potassium Borohydride (KBH₄) B->C D Carefully add Raney® Ni slurry C->D E Stir vigorously at 50°C for 2-4 hours D->E F Monitor by TLC/LC-MS E->F G Filter through Celite®, wash with Ethanol F->G H Concentrate filtrate G->H I Work-up: - Dissolve in EtOAc - Wash with H₂O H->I J (5-Chloro-1H-indazol-3-yl)methanamine I->J

Caption: Synthesis of (5-Chloro-1H-indazol-3-yl)methanamine.

Protocol 3.1.1: Raney® Nickel Catalyzed Reduction

This method offers high yields and selectivity for the primary amine, avoiding over-alkylation often seen with other methods.[1][2]

Materials:

  • This compound

  • Ethanol (EtOH), anhydrous

  • Potassium borohydride (KBH₄)

  • Raney® Nickel (slurry in water or ethanol)

  • Celite®

Procedure:

  • To a flask, add this compound (1.0 eq) and anhydrous ethanol (2.5 mL per mmol of nitrile).

  • Add potassium borohydride (4.0 eq) to the suspension.

  • Caution: Raney® Nickel is pyrophoric when dry. Handle as a slurry under an inert atmosphere. Carefully add the Raney® Nickel slurry (approx. 1.0 eq by moist weight) to the reaction mixture.

  • Heat the mixture to 50°C and stir vigorously. The reaction is often accompanied by hydrogen evolution.

  • Monitor the reaction for 2-4 hours until the starting material is consumed (TLC/LC-MS).

  • Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue can be purified by standard methods, such as acid-base extraction or column chromatography, to yield the desired primary amine.[1][2]

Reagent SystemTemperatureTime (h)Typical YieldNotes
Raney® Ni / KBH₄ 50°C2 - 480-95%High selectivity for primary amine.[1][2]
LiAlH₄ / THF 0°C to RT4 - 675-90%Potent, but requires stringent anhydrous conditions and careful quenching.[5][6][7]
H₂ (balloon), Pd/C RT12 - 24VariableMay require higher pressures for efficient conversion.

Table 1: Comparison of Reduction Conditions for Nitriles.

Hydrolysis to Amide and Carboxylic Acid

The 3-carboxamide and 3-carboxylic acid derivatives are also valuable intermediates, enabling further elaboration via amide coupling or other condensation reactions.

Protocol 3.2.1: Controlled Base-Catalyzed Hydrolysis to Amide

This method uses mild basic conditions to favor the formation of the amide over the carboxylic acid.

Materials:

  • This compound

  • Isopropyl alcohol (IPA)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in isopropyl alcohol (0.5 mL per mmol of nitrile).

  • Add an aqueous solution of sodium hydroxide (1.0 eq).

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with dichloromethane, and filter if necessary.

  • Concentrate the filtrate and purify the residue by column chromatography (Hexane/EtOAc) to afford 5-chloro-1H-indazole-3-carboxamide.[8]

Protocol 3.2.2: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Stronger acidic conditions will drive the hydrolysis through the amide intermediate to the final carboxylic acid.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6M HCl) or Sulfuric Acid

Procedure:

  • Suspend this compound (1.0 eq) in dilute hydrochloric acid.

  • Heat the mixture under reflux until TLC analysis indicates the complete consumption of the starting material and amide intermediate.

  • Cool the reaction mixture in an ice bath. The carboxylic acid product will often precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to yield 5-chloro-1H-indazole-3-carboxylic acid.[9][10]

Application in Kinase Inhibitor Synthesis

The intermediates generated from this compound are primed for incorporation into kinase inhibitor scaffolds.

Application Example 1: Synthesis of a Pyrimidine-Indazole Core

Many kinase inhibitors feature a substituted pyrimidine ring attached to the indazole nitrogen. The primary amine generated in Protocol 3.1.1 can be used in a nucleophilic aromatic substitution (SNAr) reaction with an activated chloropyrimidine.

Reaction Scheme:

G cluster_coupling SₙAr Coupling for Kinase Inhibitor Core A (5-Chloro-1H-indazol-3-yl)methanamine C Solvent: n-BuOH Base: DIPEA A->C B 2,4-Dichloropyrimidine B->C D Heat (e.g., 100°C) C->D E Purification D->E F N-((5-Chloro-1H-indazol-3-yl)methyl)-2-chloropyrimidin-4-amine (Kinase Inhibitor Intermediate) E->F

Caption: SNAr coupling to form a core kinase inhibitor scaffold.

This reaction builds a common hinge-binding motif. The remaining chlorine on the pyrimidine can be further displaced by another nucleophile to complete the synthesis of a potential kinase inhibitor. This strategy is analogous to the synthesis of various aminopyrazole-based CDK inhibitors.[11][12]

Application Note 2: Building Fused Heterocyclic Systems

While direct conversion of the 3-carbonitrile to a 3-amino group is complex, should 3-amino-5-chloro-1H-indazole be prepared via other routes (e.g., from 2-amino-5-chlorobenzonitrile), it becomes a powerful precursor for fused systems. The chemistry of 3-aminoindazoles is rich, with numerous methods reported for constructing pyrimido[1,2-b]indazoles through condensation with various carbonyl compounds or their equivalents.[1][2][11][12][13] These fused tricyclic systems are rigid scaffolds that can effectively orient substituents into the binding pockets of kinases.

Conclusion

This compound is more than just a simple heterocyclic building block; it is a strategic precursor offering multiple avenues for synthetic diversification. The nitrile group serves as a versatile handle that can be efficiently converted into primary amines, amides, or carboxylic acids—functional groups that are central to the design of modern kinase inhibitors. By mastering the transformations detailed in these application notes, researchers can rapidly generate a library of diverse indazole-based intermediates, accelerating the discovery of novel and potent therapeutics.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L., & Yu, X. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Synthesis and evaluation of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
  • Ma, L., et al. (2022). Synthesis of Substituted Pyrimido[1,2-b]indazoles through (3+2+1) Cyclization of 3-Aminoindazoles, Ketones, and N,N-Dimethylaminoethanol as One-Carbon Synthon.
  • Schade, A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.).
  • Wang, X., et al. (2024). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. ACS Omega. [Link]
  • Ting, Y.-C., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. [Link]
  • Ma, L., et al. (2022). Synthesis, Characterization and Biological Evaluation of 3-Oxo-Pyrimido[1,2-b]indazoles. ChemistrySelect. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. [Link]
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
  • Rao, S. N., Mohan, D. C., & Adimurthy, S. (2015). Transition metal-free hydration of nitriles to amides mediated by NaOH.
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Application Note: 5-Chloro-1H-indazole-3-carbonitrile as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Researchers

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind weakly but efficiently to biological targets.[3][4] The core principle is that these small, simple fragments can explore chemical space more effectively and form high-quality, energetically favorable interactions with the target protein.[2][5] Once a binding fragment is identified and its binding mode is structurally characterized, it serves as a starting point for optimization into a potent and selective lead candidate through strategies like growing, linking, or merging.[5][6] This approach has successfully delivered multiple FDA-approved drugs, often for targets previously considered "undruggable".[1][2]

The Indazole Scaffold: A Privileged Element in Medicinal Chemistry

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[7][8] As a bioisostere of the natural indole nucleus, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[8][9][10] This versatility has led to the development of numerous indazole-containing drugs, such as the anti-cancer agent Niraparib and the antiemetic Granisetron.[7][10][11] The structural rigidity of the bicyclic system, combined with its unique hydrogen bonding capabilities, makes it an ideal anchor for designing targeted therapeutics.

Featured Fragment: 5-Chloro-1H-indazole-3-carbonitrile

This application note focuses on This compound , a strategically designed fragment that combines the privileged indazole core with versatile chemical functionalities, making it an excellent candidate for FBDD campaigns.[12]

Physicochemical Profile and Adherence to the "Rule of Three"

A key guideline in FBDD is the "Rule of Three," which defines the ideal physicochemical properties of a fragment to ensure solubility and maximize the potential for successful optimization.[4] this compound aligns perfectly with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW) 177.59 g/mol < 300 Da
cLogP ~2.2< 3
Hydrogen Bond Donors 1 (indazole N-H)≤ 3
Hydrogen Bond Acceptors 3 (indazole N, nitrile N)≤ 3
Rotatable Bonds 0≤ 3

Data sourced from PubChem CID 44558595 and predicted values.[13]

Rationale for Application: The Strategic Value of Substituents

The utility of this fragment extends beyond its core scaffold and ideal properties. Its substituents provide multiple, distinct advantages for both initial binding and subsequent lead optimization.

  • Indazole Core: The N-H group at the 1-position serves as an excellent hydrogen bond donor, while the pyrazole nitrogen at the 2-position acts as a hydrogen bond acceptor, allowing for specific and directional interactions within a protein binding site.

  • 5-Chloro Group: The chlorine atom is a critical feature. It can participate in favorable halogen bonding interactions, a now well-established non-covalent interaction in drug design. Furthermore, it provides a defined vector for synthetic elaboration, allowing medicinal chemists to "grow" the fragment into adjacent pockets of the binding site to enhance affinity and selectivity.

  • 3-Carbonitrile Group: The nitrile moiety is a weak hydrogen bond acceptor. Crucially, it serves as a versatile synthetic handle. It can be readily hydrolyzed to a carboxamide or carboxylic acid, or transformed into a tetrazole, providing a range of options for modifying the fragment's interaction profile during the hit-to-lead stage.

FBDD Workflow Using this compound

The successful application of a fragment in a drug discovery campaign follows a structured, multi-stage process designed to identify hits, validate binding, and provide a clear path for optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Chemistry frag_prep Fragment QC (Solubility, Purity) primary_screen Primary Screen (e.g., TSA, SPR) frag_prep->primary_screen Screening Concentration hit_id Hit Identification primary_screen->hit_id Hit Criteria (e.g., ΔTm, RU) secondary_screen Orthogonal Screen (e.g., NMR, SPR) hit_id->secondary_screen Validated Hits affinity Affinity Determination (KD) secondary_screen->affinity Dose-Response structural Structural Biology (X-ray, Cryo-EM) affinity->structural Binding Confirmed synthesis Structure-Guided Synthesis structural->synthesis Binding Mode optimization Lead Optimization (Potency, ADME) synthesis->optimization Iterative Cycles candidate Drug Candidate optimization->candidate

Caption: FBDD cascade from fragment screening to candidate.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound in a typical FBDD campaign.

Protocol 1: Fragment Preparation and Quality Control

Objective: To prepare a high-concentration, aggregate-free stock solution of the fragment and confirm its purity and solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS) or desired assay buffer

  • Analytical balance, vortex mixer, centrifuge

  • Instrumentation: LC-MS, 1H-NMR, Nephelometer

Procedure:

  • Stock Solution Preparation: Accurately weigh the fragment powder and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Purity Analysis:

    • Dilute a small aliquot of the stock solution and analyze via LC-MS to confirm the molecular weight and assess purity (target >95%).

    • Analyze the neat powder or a concentrated solution in DMSO-d6 by 1H-NMR to confirm the chemical structure.

  • Kinetic Solubility Assessment:

    • Prepare a dilution series of the fragment from the DMSO stock into the primary screening buffer (e.g., PBS). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

    • Incubate the samples for 1-2 hours at room temperature.

    • Measure light scattering using a nephelometer to determine the concentration at which the fragment begins to precipitate. This defines the upper limit for screening concentrations.

Causality: Poor solubility can lead to aggregation and false-positive results in screening assays. Rigorous QC ensures that any observed activity is due to specific binding of the monomeric fragment.

Protocol 2: Primary Screening by Thermal Shift Assay (TSA)

Objective: To rapidly screen for fragments that bind to and stabilize the target protein.[14]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment stock solution (100 mM in DMSO)

  • 96-well or 384-well PCR plates

  • Real-Time PCR instrument

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the protein and SYPRO Orange dye in TSA buffer. For a 20 µL final reaction volume, this might be 10 µL of 2x protein solution and 0.1 µL of 100x SYPRO Orange.

  • Plate Setup:

    • Add 19.8 µL of the master mix to each well.

    • Add 0.2 µL of the 100 mM fragment stock to the sample wells (final fragment concentration: 1 mM).

    • Add 0.2 µL of DMSO to the control wells ("protein alone").

    • Include "buffer alone" controls containing buffer and fragment but no protein.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly to collect the contents at the bottom of the wells.

  • Run Experiment: Place the plate in a Real-Time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the curve.

    • Calculate the change in melting temperature: ΔTm = Tm (protein + fragment) - Tm (protein alone) .

    • A ΔTm > 2.0 °C is typically considered a positive "hit."

SampleProtein Tm (°C)Fragment Tm (°C)ΔTm (°C)Hit?
Control (DMSO)52.1N/AN/ANo
Fragment A (Hit) 52.155.4+3.3 Yes
Fragment B (Non-hit)52.152.3+0.2No
Table represents hypothetical TSA data.
Protocol 3: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of hits from the primary screen and determine the binding affinity (KD).[15][16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Purified target protein

  • Fragment hit stock solution

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations. A reference flow cell should be activated and blocked without protein.

  • Fragment Preparation: Prepare a serial dilution of the this compound fragment in running buffer. Typical concentrations for fragment screening range from 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the dilution series of the fragment over both the target and reference flow cells.

    • Include several buffer-only (blank) injections for double referencing.

    • Each injection cycle consists of an association phase (fragment flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

  • Data Processing:

    • Subtract the signal from the reference flow cell and the average signal from the blank injections.

    • Plot the equilibrium response against the fragment concentration.

  • Affinity Determination: Fit the processed data to a steady-state affinity model (Response = (Rmax * [Concentration]) / (KD + [Concentration])) to determine the dissociation constant (KD).

ParameterValue
Association rate (ka) 1.5 x 10³ M⁻¹s⁻¹
Dissociation rate (kd) 0.3 s⁻¹
Dissociation Constant (KD) 200 µM
Table represents hypothetical SPR data for a confirmed hit.
Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the atomic-resolution binding mode of the fragment to guide structure-based drug design.[6][17]

Workflow:

  • Crystallization: Screen for conditions that produce well-diffracting crystals of the target protein (apo form).

  • Fragment Soaking: Transfer the apo crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Model the fragment into the density and perform iterative rounds of refinement.

  • Binding Mode Analysis: Analyze the final structure to identify key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein. This information is critical for the next phase of design.

Hit-to-Lead Optimization Strategies

With a confirmed, structurally characterized hit like this compound, the goal shifts to increasing potency and developing drug-like properties.

Hit_to_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Result Fragment This compound (Weak Affinity, e.g., 200 µM) Growing Fragment Growing (Extend from 5-Cl or 3-CN position) Fragment->Growing Structure-Guided Design Linking Fragment Linking (Connect to another nearby fragment) Fragment->Linking Merging Fragment Merging (Combine with an overlapping fragment) Fragment->Merging Lead Potent Lead Compound (High Affinity, e.g., 20 nM) Growing->Lead Linking->Lead Merging->Lead

Sources

Application Notes & Protocols: Strategic Derivatization of the Nitrile Group in 5-Chloro-1H-indazole-3-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-chloro-1H-indazole-3-carbonitrile scaffold is a privileged starting material in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology and inflammatory diseases.[1][2] Its value lies not only in the bioactivity of the indazole ring system but also in the synthetic versatility of its substituents. The nitrile group at the C3 position is a particularly powerful functional handle.[3] Characterized by a polarized carbon-nitrogen triple bond, the nitrile is not merely a stable placeholder but an electrophilic center ripe for transformation into diverse functional groups that can profoundly modulate a molecule's pharmacological profile.[4][5]

This guide provides an in-depth exploration of three strategic, high-impact derivatizations of the nitrile group in this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for:

  • [3+2] Cycloaddition: Conversion to a 5-substituted-1H-tetrazole, a key carboxylic acid bioisostere.

  • Reduction: Transformation into a primary amine, a fundamental building block for further elaboration.

  • Hydrolysis: Conversion to a carboxylic acid, a classic functional group for salt formation and molecular interactions.

These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to generate novel chemical entities with enhanced therapeutic potential.

Part 1: [3+2] Cycloaddition for 5-(5-Chloro-1H-indazol-3-yl)-1H-tetrazole Synthesis

Expertise & Experience: The Scientific Rationale

In drug design, the replacement of a carboxylic acid with a tetrazole ring is a widely employed bioisosteric strategy.[6][7] The 1H-tetrazole moiety mimics the pKa and planar structure of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.[8] However, it offers distinct advantages: it is more resistant to metabolic degradation (e.g., phase II glucuronidation) and often exhibits superior oral bioavailability and cell membrane permeability.[7] The most reliable method to synthesize 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[6][9] The reaction is typically catalyzed by a Lewis or Brønsted acid, which coordinates to the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by the azide anion.[8]

Experimental Workflow: Tetrazole Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_analysis Characterization A Combine this compound, NaN₃, and NH₄Cl in DMF B Heat mixture under reflux (e.g., 120-130 °C) A->B 12-24h C Cool to room temperature B->C Monitor by TLC D Pour into ice water C->D E Acidify with dilute HCl to pH ~2-3 D->E F Collect precipitate via vacuum filtration E->F G Wash solid with cold water F->G H Dry the product G->H I TLC, MP, ¹H NMR, ¹³C NMR, HRMS H->I

Caption: Workflow for the synthesis of 5-substituted-1H-tetrazole.

Trustworthiness: A Self-Validating Protocol

This protocol employs common, well-characterized reagents and a straightforward workup. The formation of the product is easily monitored by TLC, and its isolation as a precipitate upon acidification provides a clear endpoint.

Protocol 1: Synthesis of 5-(5-Chloro-1H-indazol-3-yl)-1H-tetrazole

ParameterValue
Reactants This compound (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Ammonium Chloride (NH₄Cl, 1.5 eq)
Solvent N,N-Dimethylformamide (DMF)
Temperature 125 °C
Time 18 hours
Work-up Acidification with dilute HCl
Expected Yield 75-90%

Materials:

  • This compound

  • Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.78 g, 10.0 mmol, 1.0 eq), sodium azide (0.98 g, 15.0 mmol, 1.5 eq), and ammonium chloride (0.80 g, 15.0 mmol, 1.5 eq).

  • Add anhydrous DMF (30 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution: Heat the mixture to 125 °C and maintain under reflux with vigorous stirring for 18 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate; the product is significantly more polar than the starting material).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature.

  • Pour the dark solution slowly into a beaker containing 200 mL of ice water while stirring.

  • Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual DMF and salts.

  • Dry the resulting white to off-white solid under vacuum to a constant weight. The product is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if needed.

Part 2: Reduction to (5-Chloro-1H-indazol-3-yl)methanamine

Expertise & Experience: The Scientific Rationale

The reduction of a nitrile to a primary amine is a cornerstone transformation in organic synthesis, introducing a nucleophilic and basic center essential for building molecular complexity.[3][10] Primary amines are precursors to amides, sulfonamides, ureas, and countless other functional groups prevalent in pharmaceuticals. While catalytic hydrogenation is an option, it can sometimes be challenging with heterocyclic substrates that may poison the catalyst.[11][12] Lithium aluminum hydride (LiAlH₄) is an exceptionally robust and reliable reducing agent for this purpose.[11][13] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[5][14] A careful aqueous work-up is critical to quench the excess reagent and hydrolyze the resulting aluminum-nitrogen complexes to yield the final primary amine.[5]

Reaction Mechanism: LiAlH₄ Reduction of a Nitrile

G Nitrile R-C≡N ImineAnion [R-CH=N]⁻ Al-complex Nitrile->ImineAnion 1. Nucleophilic addition of H⁻ LiAlH4 LiAlH₄ (H⁻) Dianion [R-CH₂-N]²⁻ Al-complex ImineAnion->Dianion 2. Second addition of H⁻ Amine R-CH₂-NH₂ Dianion->Amine 3. Protonation Workup H₂O work-up G Start Need to hydrolyze nitrile to 5-chloro-1H-indazole-3-carboxylic acid CheckStability Does the molecule contain base-labile functional groups (e.g., esters, amides)? Start->CheckStability AcidPath Use Acid-Catalyzed Hydrolysis (e.g., 6M HCl, reflux) CheckStability->AcidPath Yes BasePath Use Base-Catalyzed Hydrolysis (e.g., 6M NaOH, reflux) CheckStability->BasePath No AcidWorkup Work-up: Cool and collect precipitated product AcidPath->AcidWorkup BaseWorkup Work-up: Cool, acidify with HCl to precipitate product BasePath->BaseWorkup

Sources

Application Note & Protocols: Mastering Regioselectivity in the N-Alkylation of 5-Chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous therapeutic agents.[1][2] N-alkylated indazoles, in particular, are central to the development of drugs targeting a wide range of conditions, including cancer and inflammatory diseases.[3][4] The starting material, 5-chloro-1H-indazole-3-carbonitrile, is a versatile building block for accessing these complex molecules.

However, the synthesis of N-alkylated indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole ring. Direct alkylation of the 1H-indazole core often leads to a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[3][4][5] The regiochemical outcome is not random; it is dictated by a subtle interplay of electronic, steric, and reaction-condition-dependent factors.[6] This guide provides a detailed exploration of these factors and presents robust, field-proven protocols for the selective N1 and N2 alkylation of this compound.

The Core Challenge: Understanding and Controlling Regioselectivity

The indazole ring exhibits annular tautomerism, with the proton capable of residing on either nitrogen, although the 1H-indazole tautomer is generally more thermodynamically stable.[3][4][5] Upon deprotonation with a base, an ambident indazolide anion is formed, with negative charge density distributed between N1 and N2, making both susceptible to electrophilic attack. Achieving regioselectivity hinges on exploiting conditions that favor alkylation at one nitrogen over the other.

Caption: Key experimental variables controlling N1 vs. N2 regioselectivity.

The primary factors that govern the N1:N2 product ratio are:

  • Base and Counter-ion: Strong, hard bases with small counter-ions like sodium hydride (NaH) in non-polar aprotic solvents tend to favor N1 alkylation. This is attributed to the formation of a tight ion pair where the sodium cation chelates between the N2 nitrogen and the electron-rich C3-carbonitrile, sterically shielding the N2 position.[5][7] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents often result in mixtures.[6] Cesium carbonate (Cs2CO3) can also promote high N1 selectivity, particularly with tosylate electrophiles in dioxane.[6]

  • Solvent System: The choice of solvent is critical. Non-polar aprotic solvents like tetrahydrofuran (THF) or dioxane stabilize the chelated intermediate that promotes N1-alkylation.[7] Polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to solvent-separated ion pairs, reducing the directing effect of the counter-ion and often yielding mixtures of isomers.

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent play a significant role. While alkyl halides and tosylates are common, alternative strategies like the Mitsunobu reaction can dramatically shift the selectivity, often favoring the N2 product.[5][8]

  • Substituent Effects: The electronic nature of substituents on the indazole ring is paramount. Electron-withdrawing groups at the C3 position, such as the carbonitrile in our target molecule, are crucial for the chelation-controlled mechanism that directs N1-alkylation.[2][8] Conversely, bulky substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation.[2][7]

Experimental Protocols

The following protocols are designed as self-validating systems, including guidance on reaction monitoring, work-up, and characterization to ensure the desired regioisomer is obtained.

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: Highly Selective N1-Alkylation using NaH/THF

This method leverages the chelation control mechanism and is the most reliable for obtaining the N1-alkylated product of C3-carbonitrile substituted indazoles.[2][6][7][8]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound.

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution. Gas evolution (H2) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise via syringe.

  • Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The N1 and N2 products often have different retention factors.

  • Quench: Upon completion, cool the flask to 0 °C and very slowly add saturated aqueous NH4Cl to quench the excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction often inverts the typical regioselectivity, providing a reliable route to the N2 isomer.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary alcohol (1.5 equiv)

  • Triphenylphosphine (PPh3, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound, the alcohol, and PPh3 in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting indazole by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude material directly by flash column chromatography. The less polar N2-product typically elutes before the triphenylphosphine oxide byproduct.

Characterization: Differentiating N1 and N2 Isomers

Unequivocal assignment of the N1 and N2 regioisomers is critical and is reliably achieved using 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[2][8]

  • N1-Isomer: A key correlation will be observed between the protons of the N-alkyl group (specifically the CH2 group attached to the nitrogen) and the C7a carbon of the indazole ring.

  • N2-Isomer: A key correlation will be observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring. No correlation to C7a will be seen.[2]

Data Summary: Reaction Conditions and Outcomes

The following table summarizes representative data from the literature for the N-alkylation of indazoles with C3 electron-withdrawing groups, highlighting the impact of reaction conditions on regioselectivity.

Indazole SubstrateBase / ReagentsSolventElectrophile / AlcoholTemp. (°C)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl IodideRT45:5584[3]
1H-Indazole-3-carboxamideNaHTHFn-Pentyl BromideRT>99:185[2]
Methyl 1H-indazole-3-carboxylateNaHTHFn-Pentyl BromideRT>99:189[2]
Methyl 5-bromo-1H-indazole-3-carboxylateCs2CO3DioxaneIsopropyl Tosylate90>99:1>90[4]
1H-Indazole-3-carbonitrileK2CO3DMFBenzyl BromideRT~50:50N/A[9]
Methyl 3-indazolecarboxylatePPh3 / DEADTHFn-PentanolRT1:2.578 (total)[8]

Mechanistic Rationale for Selectivity

The ability to rationally select a protocol stems from understanding the underlying reaction mechanisms.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Indazole Core in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique bioisosteric relationship with indole allows it to modulate interactions with a wide array of biological targets, including a variety of kinases, which are pivotal in oncology and inflammatory disease research.[1] The functionalization of the indazole nucleus is therefore a critical task in the generation of novel chemical entities for drug development pipelines.

Specifically, the C-5 position of the indazole ring offers a key vector for structural diversification. The introduction of aryl or heteroaryl moieties at this position via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction can significantly influence the pharmacological profile of the resulting molecules. This guide provides a detailed examination and actionable protocols for the Suzuki-Miyaura coupling of 5-chloro-1H-indazole-3-carbonitrile , a versatile building block for the synthesis of targeted compound libraries.

Expertise & Experience: Navigating the Nuances of the Substrate

The successful execution of a Suzuki-Miyaura coupling on this compound requires a nuanced understanding of its specific chemical properties. Two primary structural features dictate the optimal reaction strategy: the C-Cl bond at the 5-position and the strongly electron-withdrawing nitrile group (-CN) at the 3-position.

  • The Challenge of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than the corresponding carbon-bromine or carbon-iodine bonds. This increased bond strength presents a higher energy barrier for the crucial initial step of the catalytic cycle: the oxidative addition of the aryl halide to the Palladium(0) complex.[2][3] Consequently, catalyst systems that are highly effective for aryl bromides may prove sluggish or entirely ineffective for this compound. To overcome this, more electron-rich and sterically bulky ligands are required to promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition.

  • The Activating Effect of the Nitrile Group: Conversely, the 3-carbonitrile group is a potent electron-withdrawing group (EWG). This electronic influence decreases the electron density across the indazole ring system, including the C-Cl bond. This polarization of the C-Cl bond facilitates the oxidative addition step, effectively making the substrate more reactive than other, more electron-rich aryl chlorides.[4][5] This activating effect is a key consideration, allowing for potentially milder reaction conditions than might be anticipated for a typical aryl chloride.

The protocols outlined below are designed with these competing factors in mind, providing a robust framework for achieving high-yield couplings with a broad range of boronic acid partners.

The Suzuki-Miyaura Catalytic Cycle: A Visual Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are: 1) Oxidative Addition of the aryl halide to the Pd(0) complex, 2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Coupled Product) RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization of the base, solvent, and temperature may be necessary for particularly challenging substrates.

Materials and Reagents
  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (see Table 1 for recommendations, 1-5 mol%)

  • Ligand (if using a pre-catalyst, see Table 1)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for work-up and purification

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: - Indazole - Boronic Acid - Catalyst/Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Degas and Purge with Inert Gas (e.g., N₂/Ar) solvent->inert reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Work-up: - Dilute with EtOAc/Water - Separate Layers - Wash & Dry Organic Layer monitoring->workup Upon completion purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End analysis->end

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-chloro-1H-indazole-3-carbonitrile, a critical transformation for the synthesis of pharmacologically relevant compounds. Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The ability to efficiently forge carbon-nitrogen (C-N) bonds at the C5 position of the indazole scaffold opens up a vast chemical space for the development of novel therapeutics. This guide details the underlying principles of the Buchwald-Hartwig amination, offers a robust experimental protocol, and provides insights into reaction optimization and troubleshooting.

Introduction: The Significance of Substituted Indazoles and the Power of C-N Cross-Coupling

The indazole nucleus is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating anti-tumor, anti-inflammatory, and anti-HIV properties, among others.[1][2] The functionalization of the indazole core is paramount to modulating its pharmacological profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, largely overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited substrate scope.[3][4]

This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of a diverse range of N-arylated and N-heteroarylated compounds from aryl halides and a broad spectrum of amine coupling partners.[3][5] The specific focus of this application note, the amination of this compound, presents a strategic approach to introduce diverse amine functionalities onto a key heterocyclic building block.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency and substrate scope.[6] Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[6]

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated indazole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Buchwald_Hartwig_Amination_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Cl)L Pd(0)L->Oxidative Addition Complex + Ar-Cl Amine Coordination [Ar-Pd(II)(Cl)(NHR'R'')]L Oxidative Addition Complex->Amine Coordination + HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex + Base - Base-H+Cl- Amido Complex->Pd(0)L Product Ar-NR'R'' Amido Complex->Product Reductive Elimination Ar 5-(3-cyano-1H-indazolyl) L Ligand

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine substrates.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
This compound>98%Commercially Available
Amine (Primary or Secondary)Reagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)>98%Sigma-Aldrich
XPhos>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich
TolueneAnhydrousAcros Organics
Schlenk Flask10 mL or 25 mLVWR
Magnetic Stirrer with Hotplate---IKA
Argon or Nitrogen Gas SupplyHigh PurityAirgas
Standard Glassware and Syringes------
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-amino-1H-indazole-3-carbonitrile derivative.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides general guidance for optimization.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often a reliable and cost-effective choice. Pd₂(dba)₃ can also be effective. For challenging couplings, pre-formed Pd-ligand complexes (precatalysts) can offer improved reactivity.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biaryl phosphine ligands are generally preferred for the amination of aryl chlorides.[4][6] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results with a specific amine.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[4]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential. Toluene is a good starting point due to its high boiling point and ability to solubilize many organic compounds.[8]
Temperature 80-120 °CThe reaction temperature often needs to be elevated to facilitate the oxidative addition of the aryl chloride. Optimization of the temperature is crucial to balance reaction rate and potential side reactions.[4]
Catalyst Loading 1-5 mol% PdLower catalyst loadings are desirable for process efficiency. However, for less reactive substrates, higher loadings may be necessary to achieve good conversion.[9]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. The following workflow provides a logical approach to troubleshooting common problems encountered during the Buchwald-Hartwig amination of this compound.

Troubleshooting_Workflow Start Low or No Conversion Check_Inertness Verify Inert Atmosphere (Ar/N₂) Start->Check_Inertness Side_Products Significant Side Product Formation Check_Reagents Check Reagent Quality (Anhydrous Solvent, Active Base) Check_Inertness->Check_Reagents Atmosphere OK Screen_Ligands Screen Different Ligands (e.g., RuPhos, SPhos) Check_Reagents->Screen_Ligands Reagents OK Increase_Temp Increase Reaction Temperature Screen_Ligands->Increase_Temp No Improvement Successful_Reaction Successful Reaction Screen_Ligands->Successful_Reaction Improved Conversion Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading Still Low Conversion Increase_Loading->Successful_Reaction Improved Conversion Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Change_Base Change Base (e.g., K₂CO₃, Cs₂CO₃) Lower_Temp->Change_Base Side Products Persist Lower_Temp->Successful_Reaction Clean Reaction Change_Base->Successful_Reaction Clean Reaction

Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse library of substituted indazoles. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 44(8), 1143-1157. [Link]
  • Organic Syntheses.
  • Chemistry LibreTexts.
  • Wikipedia.
  • Bera, S. S., & Szostak, M. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • Feoktistova, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074-18086. [Link]
  • Feoktistova, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Tetrahedron Letters, 53(45), 6061-6064. [Link]
  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. [Link]
  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6434. [Link]
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 983-1003. [Link]

Sources

HPLC purification method for 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 5-chloro-1H-indazole-3-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, a key intermediate in pharmaceutical synthesis.[1] The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide details the scientific rationale for method development, a step-by-step preparative protocol, and key considerations for method validation in accordance with ICH guidelines.[3]

Introduction and Scientific Rationale

This compound is a heterocyclic aromatic compound belonging to the indazole class. Indazole derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[4] The synthesis of this intermediate can introduce various impurities, including unreacted starting materials, byproducts from side reactions, or degradation products.[5] A validated purification method is therefore essential to isolate the target compound at the high purity level required for subsequent synthetic steps and for regulatory compliance.[2]

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds due to its high resolution, speed, and sensitivity.[6] For a molecule like this compound, which possesses moderate polarity due to its nitrile and indazole functionalities combined with the hydrophobic chloro-substituted benzene ring, reversed-phase chromatography is the method of choice.[7][8]

Causality Behind Method Selection:

  • Reversed-Phase (RP) Chromatography: This mode separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[7] Non-polar compounds interact more strongly with the stationary phase and are retained longer. This principle allows for the effective separation of the target compound from more polar or less polar impurities.

  • C18 Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention and wide applicability, making it a standard for initial method development.[7][9]

  • Acidified Mobile Phase: The mobile phase is acidified with formic acid. This serves two critical purposes: 1) It suppresses the ionization of free silanol groups on the silica surface of the stationary phase, which can otherwise lead to peak tailing and poor reproducibility. 2) It ensures that any basic functional groups within the analyte or impurities are protonated, leading to consistent retention behavior and sharper peaks.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed.[9] This is crucial for preparative purification as it ensures that impurities with a wide range of polarities are eluted as sharp, well-resolved peaks, allowing for efficient separation and collection of the pure target compound while minimizing run time and solvent consumption.[9]

Experimental Workflow for Purification

Below is a diagram illustrating the comprehensive workflow for the preparative HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Purification cluster_post Phase 3: Post-Purification Processing Crude Crude 5-chloro-1H- indazole-3-carbonitrile Prep_Sample Prepare Sample Stock (Dissolve in DMSO/Acetonitrile) Crude->Prep_Sample Equilibrate System Equilibration (Initial Mobile Phase Conditions) Prep_Mobile Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) Inject Inject Sample (Preparative Scale) Equilibrate->Inject Separate Gradient Elution & Separation on C18 Column Inject->Separate Detect UV Detection (Monitor Elution Profile) Separate->Detect Collect Fraction Collection (Isolate Target Peak) Detect->Collect Pool Pool Pure Fractions Collect->Pool Evaporate Solvent Evaporation (Rotary Evaporation) Pool->Evaporate Dry Drying (High Vacuum) Evaporate->Dry Final_QC Final Purity Analysis (Analytical HPLC) Dry->Final_QC Pure_Compound Pure Compound (>99% Purity) Final_QC->Pure_Compound

Caption: Workflow for preparative purification of this compound.

Materials and Methodology

Equipment and Materials
  • Preparative HPLC System with gradient pump, autosampler, and fraction collector

  • UV-Vis Detector (Diode Array Detector preferred for peak purity analysis)

  • Reversed-Phase C18 Column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical HPLC System for purity analysis

  • Analytical C18 Column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

  • Rotary Evaporator

  • High-Vacuum Pump

  • Vortex Mixer and Sonicator

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), >99% purity

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Crude this compound

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Sample Preparation: Prepare a concentrated solution of the crude this compound by dissolving it in a minimal amount of DMSO, followed by dilution with acetonitrile to ensure solubility and compatibility with the mobile phase. A typical concentration for preparative injection is 50-100 mg/mL. The solution must be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data for the preparative method are summarized in the table below.

ParameterPreparative Method ConditionAnalytical Method Condition (for Purity Check)
Column Reversed-Phase C18, 250 x 21.2 mm, 5 µmReversed-Phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm (or λmax of the compound)254 nm
Injection Volume 1-5 mL (depending on concentration and column loading)5 µL
Gradient Program Time (min) %B
0.030
20.095
25.095
25.130
30.030

Step-by-Step Purification Protocol

  • System Preparation: Purge the HPLC pumps with freshly prepared mobile phases.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude sample solution onto the equilibrated column.

  • Chromatographic Run & Fraction Collection: Initiate the gradient method. Monitor the chromatogram in real-time. Set the fraction collector to collect eluent based on the UV signal threshold, specifically targeting the main peak corresponding to this compound.

  • Pool and Analyze Fractions: After the run, collect all fractions corresponding to the pure product. Analyze a small aliquot from the pooled fractions using the analytical HPLC method to confirm purity (>99%).

  • Solvent Removal: Combine the pure fractions and remove the bulk of the acetonitrile and water using a rotary evaporator under reduced pressure.

  • Final Product Isolation: Lyophilize or dry the remaining aqueous residue under high vacuum to obtain the purified this compound as a solid.

Method Validation Principles (ICH Q2(R2))

While a full validation is required for QC release methods, the principles are crucial for ensuring the purification method is fit for purpose.[10][11] The trustworthiness of this protocol is established by its inherent self-validating system through analytical checks.

  • Specificity: The analytical method's ability to assess the analyte in the presence of impurities is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.[12] This is confirmed by analyzing the crude mixture and the purified fractions.

  • Purity Analysis: The purity of the final compound is the ultimate validation of the preparative method's effectiveness. This is determined using the validated analytical method, with peak area percentage being the standard measure.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition (e.g., ±0.1% Formic Acid), column temperature (e.g., ±2 °C), and flow rate (e.g., ±5%). This ensures reproducibility across different batches and systems.[3]

Conclusion

This application note details a robust and reliable RP-HPLC method for the preparative purification of this compound. The systematic approach, based on established chromatographic principles, allows for the efficient isolation of the target compound with high purity.[13] The provided protocol is designed for scalability and can be adapted for various quantities by adjusting column dimensions and flow rates. Adherence to the principles of analytical method validation ensures that the purification process is trustworthy and yields a product suitable for demanding applications in drug development.[14]

References

  • Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific Blog.
  • Pharmaguideline. Steps for HPLC Method Development. Pharmaguideline.com.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Nishikiori, R., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports.
  • SIELC Technologies. Polar Compounds. sielc.com.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, H. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. jones-chrom.co.uk.
  • Chromatography Today. (2014, June 19). What are the Main Benefits of Reversed Phase HPLC?.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
  • AMSbiopharma. (2025, July 22).
  • Pharma Talks. (2025, July 02). Understanding ICH Q2(R2)
  • Echemi. 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID. echemi.com.
  • PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ema.europa.eu.
  • Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?. guidechem.com.
  • ChemicalBook. This compound synthesis. chemicalbook.com.
  • Matrix Fine Chemicals. 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 1077-95-8.
  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. sielc.com.
  • Kumar, A., et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
  • CookeChem. This compound, 98%, 29646-35-3. cookechem.com.
  • Wang, Y., et al. (2024).
  • LookChem. 1H-Indazole-3-carbonitrile,5-chloro- CAS NO.29646-35-3. lookchem.com.

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developing analytical methods for 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of Analytical Methods for 5-chloro-1H-indazole-3-carbonitrile

Abstract

This comprehensive guide details the development and validation of robust analytical methods for this compound, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical role of this compound, we present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for accurate assay and impurity profiling. The rationale behind the selection of chromatographic conditions is explained to provide a foundational understanding for method optimization. Additionally, an orthogonal liquid chromatography-mass spectrometry (LC-MS) method is outlined for definitive impurity identification and structural elucidation. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Physicochemical Characterization

This compound is a member of the indazole class of compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[4][5] As an intermediate, the purity and quality of this compound are paramount as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, well-characterized and validated analytical methods are essential for its release and stability testing.

The initial step in any method development is to understand the physicochemical properties of the analyte. These properties guide the selection of appropriate analytical techniques and conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₄ClN₃[6]
Molar Mass 177.59 g/mol [6]
Appearance Solid (typically a powder)[6]
Solubility Low solubility in water; Soluble in organic solvents like DMSO and DMF.[6]
Structure A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring, with a chloro- substituent at position 5 and a nitrile group at position 3.[4]

The aromatic nature and low water solubility of the molecule strongly suggest that reversed-phase HPLC is a suitable primary analytical technique for separation and quantification.

Primary Analytical Method: RP-HPLC with UV Detection

A robust RP-HPLC method is the cornerstone of quality control for assay (potency) and purity determination. The objective is to achieve a specific, linear, accurate, and precise method capable of separating the main component from potential process-related impurities and degradation products.

Rationale for Method Development

The strategic choices made during method development are crucial for achieving a reliable separation.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected as the first choice due to its hydrophobic nature, which provides excellent retention for the moderately non-polar this compound.

  • Mobile Phase: A combination of acetonitrile and water is chosen for the mobile phase. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. To ensure sharp peak shapes and consistent retention times, a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase.[7][8][9] This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities. A gradient elution is often preferred over isocratic elution in method development as it can effectively separate compounds with a wider range of polarities and reduce analysis time.[8][10]

  • Detection Wavelength: The indazole ring system contains a chromophore that absorbs UV radiation. Based on the structure, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. The final wavelength should be selected by analyzing the UV spectrum of the analyte to identify the wavelength of maximum absorbance (λmax), ensuring high sensitivity for both the main peak and potential impurities.

  • Sample Preparation: Due to its low aqueous solubility, the analyte should be dissolved in an organic solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

Detailed Experimental Protocol: HPLC-UV Assay and Purity

Objective: To quantify this compound and determine its purity by separating it from related substances.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Chromatographic Conditions:

Table 2: Optimized HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeStandard column for good resolution and efficiency.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcidified organic modifier.
Gradient Program Time (min)% B
0.030
15.090
17.090
17.130
20.030
Flow Rate 1.0 mL/minProvides optimal efficiency without excessive pressure.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nm (or determined λmax)Common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLStandard volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to achieve the same target concentration as the standard solution (0.5 mg/mL).

  • System Suitability: Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Analysis: Inject the standard and sample solutions in duplicate.

  • Calculation: Calculate the assay of this compound using the peak areas from the standard and sample chromatograms. Purity is determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][11]

Table 3: Summary of HPLC Method Validation Parameters

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (using DAD) should show no co-eluting peaks. Forced degradation studies should show resolution between the analyte and degradation products.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.[12]
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy To demonstrate the closeness of the test results to the true value.Determined by spike recovery at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.[13]
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: Analysis performed by different analysts on different days. Results should show no significant difference. RSD ≤ 2.0%.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ~3:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). System suitability criteria must be met.

Orthogonal Method: LC-MS for Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is a powerful orthogonal technique for this purpose, providing molecular weight information that is crucial for identification.

Rationale and Approach

The HPLC method developed previously can often be directly coupled to a mass spectrometer. The key advantage of using MS for this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum, where an ion containing one chlorine atom will show two peaks: an [M]⁺ peak and an [M+2]⁺ peak with about one-third the intensity.[14][15] This signature is a powerful diagnostic tool for rapidly identifying chlorine-containing impurities.[16][17]

Table 4: Optimized LC-MS Method Parameters

ParameterRecommended ConditionRationale
LC System Same as HPLC-UV method (TFA may be replaced with formic acid for better MS compatibility).Provides the same separation, allowing direct comparison of UV and MS data.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation.
Polarity Positive Ion ModeThe indazole nitrogen atoms are likely to be protonated, leading to a strong [M+H]⁺ ion.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)A quadrupole is suitable for routine analysis, while a high-resolution mass spectrometer (HRMS) like TOF can provide accurate mass data for elemental composition determination.
Scan Range 100 - 500 m/zCovers the expected molecular weight of the analyte and potential dimeric or degradation impurities.
Detailed Experimental Protocol: LC-MS Identification
  • Sample Preparation: Prepare a solution of this compound at approximately 0.1 mg/mL in the mobile phase compatible diluent.

  • Infusion (Optional): Directly infuse the sample into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flow) for the [M+H]⁺ ion.

  • LC-MS Analysis: Inject the sample into the LC-MS system.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the parent compound (m/z 178.0 for [M+H]⁺).

    • Examine the mass spectra of all impurity peaks.

    • Look for the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions to confirm the presence of one chlorine atom.

    • Use the accurate mass data (if using HRMS) to propose elemental compositions for unknown impurities. Potential impurities could include starting materials from synthesis, such as 5-chloro-1H-indazole-3-carboxamide if the nitrile is formed via dehydration.[18]

Data Visualization and Workflow

Visualizing the analytical strategy helps in understanding the relationship between different methods and their roles in the overall quality control process.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Primary Analysis (Quantification & Purity) cluster_lcms Secondary Analysis (Identification) cluster_results Data Reporting Prep Weighing and Dissolution (0.5 mg/mL in Diluent) HPLC RP-HPLC-UV Analysis (C18 Column, Gradient Elution) Prep->HPLC Inject Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) HPLC->Validation Validate LCMS LC-MS Analysis (ESI+, Isotopic Pattern Check) HPLC->LCMS Characterize Impurities Report Certificate of Analysis (Assay, Purity Profile, Impurity IDs) Validation->Report Generate LCMS->Report Confirm

Caption: Overall analytical workflow for this compound.

Method_Relationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis QC_Goal Quality Control Objective HPLC HPLC-UV (Assay & Purity) QC_Goal->HPLC Primary Method LCMS LC-MS (Impurity ID) QC_Goal->LCMS Orthogonal Method Data_Quant Concentration Data (Area %) HPLC->Data_Quant Data_Quant->LCMS Inform Data_Qual Structural Data (Mass, Isotope Pattern) LCMS->Data_Qual

Caption: Relationship between primary and orthogonal analytical methods.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for this compound. The primary RP-HPLC-UV method is suitable for routine quality control, providing reliable data on assay and purity. The orthogonal LC-MS method is indispensable for the structural elucidation of unknown impurities, which is a critical aspect of drug development and regulatory submission. Adherence to the principles outlined herein and the validation guidelines set by the ICH will ensure the generation of high-quality, defensible analytical data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Nanjing Finechem Holding Co.,Limited. This compound.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • PubChem. 1H-Indazole, 5-chloro-.
  • ResearchGate. LCMS-guided detection of halogenated natural compounds.
  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Iriepa, I., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2537.
  • PubChem. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester.
  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
  • ResearchGate. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Kiseleva, L., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431.
  • Shafrose Syed, et al. (2024). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 12(2), 069-078.
  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649.
  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
  • Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(1), 89-93.
  • Kim, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(7), 1842-1845.

Sources

scale-up synthesis of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 5-Chloro-1H-indazole-3-carbonitrile

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The narrative emphasizes the underlying chemical principles, critical process parameters, and rigorous safety protocols necessary for transitioning from laboratory-scale to pilot-plant production. We present a self-validating system that prioritizes safety, reproducibility, and high purity of the final product. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology (e.g., Axitinib).[3] Its structural similarity to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[4] this compound, in particular, serves as a versatile intermediate, with the nitrile and chloro functionalities providing orthogonal handles for further molecular elaboration.[2]

The development of a safe, efficient, and scalable synthesis for this intermediate is paramount for enabling drug discovery programs.[5] Traditional methods can present challenges on a larger scale, including the use of hazardous reagents, harsh reaction conditions, or complex purification procedures.[4][6] This application note addresses these challenges by outlining a well-characterized process centered on a modified Jacobson-type synthesis, which involves the diazotization of an aniline precursor followed by intramolecular cyclization.[7]

Reaction Principle and Mechanism

The synthesis proceeds via a two-stage, one-pot process commencing with the diazotization of 2-amino-4-chlorobenzonitrile. The resulting diazonium salt is a highly reactive intermediate that undergoes in-situ intramolecular cyclization to yield the desired indazole ring system.

Stage 1: Diazotization The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][] The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺).[10] The primary aromatic amine of the starting material acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the stable aryl diazonium salt is formed.[10]

Stage 2: Intramolecular Cyclization The subsequent cyclization is an intramolecular electrophilic aromatic substitution-type reaction. The positively charged diazonium nitrogen acts as an electrophile, which is attacked by the π-system of the benzene ring, leading to the formation of the five-membered pyrazole ring fused to the benzene core. This step is often facilitated by gentle warming after the initial low-temperature diazotization is complete.

Reaction_Mechanism Fig. 1: Reaction Mechanism Pathway cluster_diazotization Stage 1: Diazotization cluster_cyclization Stage 2: Intramolecular Cyclization SM 2-Amino-4-chlorobenzonitrile Reagent1 NaNO₂ + HCl (0-5 °C) SM->Reagent1 Intermediate Aryl Diazonium Salt (in situ) Reagent1->Intermediate Formation of Nitrosonium Ion (NO⁺) Intermediate->Intermediate_ref Process Flow Product This compound Intermediate_ref->Product Ring Closure (Warming)

Fig. 1: High-level overview of the two-stage synthetic pathway.

Materials, Reagents, and Equipment

Successful and safe scale-up requires high-purity reagents and appropriate engineering controls.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.PuritySupplier Notes
2-Amino-4-chlorobenzonitrile31428-74-7152.58>98%Starting Material
Sodium Nitrite (NaNO₂)7632-00-069.00>99%Diazotizing Agent
Hydrochloric Acid (HCl)7647-01-036.4637% (conc.)Acid/Catalyst
Water7732-18-518.02DeionizedSolvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeQuenching/Neutralization
Ethanol64-17-546.07AnhydrousRecrystallization Solvent
Starch-Iodide PaperN/AN/AN/AIn-process Control
Recommended Equipment
  • Reactor: Jacketed glass reactor (50 L or larger) with overhead mechanical stirrer, reflux condenser, temperature probe (thermocouple), and bottom-discharge valve.

  • Temperature Control: Circulating chiller/heater capable of maintaining temperatures between -10 °C and 100 °C.

  • Addition Funnel: Pressure-equalizing dropping funnel for controlled liquid addition.

  • Filtration: Nutsche filter or large Büchner funnel with appropriate filter paper.

  • Drying: Vacuum oven.

  • Personal Protective Equipment (PPE): Safety glasses, face shield, acid-resistant gloves (e.g., neoprene), and a chemical-resistant apron or lab coat are mandatory.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or walk-in hood.

Step 1: Reactor Preparation and Initial Charge
  • Ensure the reactor is clean, dry, and has been purged with an inert atmosphere (Nitrogen).

  • Charge the reactor with 2-amino-4-chlorobenzonitrile (1.00 kg, 6.55 mol).

  • Add deionized water (10 L) followed by the slow, careful addition of concentrated hydrochloric acid (3.25 L, ~39 mol) via the addition funnel. A slight exotherm will be observed.

  • Begin vigorous stirring and cool the resulting slurry to 0 °C to 5 °C using the circulating chiller. It is critical to maintain this temperature range for the subsequent step.

Step 2: Diazotization (Critical Control Step)
  • In a separate vessel, prepare a solution of sodium nitrite (0.475 kg, 6.88 mol, 1.05 equiv) in deionized water (2.5 L). Pre-cool this solution to 0-5 °C.

  • Add the cold sodium nitrite solution to the reactor via the addition funnel sub-surface over a period of 2-3 hours.

  • Crucial Control: Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition.[11][12] A runaway reaction can occur at higher temperatures, leading to violent decomposition of the diazonium salt.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes.

  • In-Process Check: Test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates the reaction is complete. If the test is negative, add small portions of the nitrite solution until a positive test persists for 10 minutes. Avoid a large excess of nitrous acid.[12]

Step 3: Cyclization and Work-up
  • Once diazotization is confirmed, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Gently heat the mixture to 40-50 °C and hold for 1 hour to ensure complete cyclization. Vigorous off-gassing (N₂) will be observed. Ensure the reactor's vent is not obstructed.

  • Cool the mixture back down to 20-25 °C. A precipitate of the crude product should be present.

  • Filter the crude product using a Nutsche or Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral (pH ~7). This removes residual acids and salts.

Step 4: Purification and Drying
  • Transfer the damp filter cake to a clean, appropriately sized vessel.

  • Add ethanol (approximately 8-10 L per kg of crude product) and heat the slurry to reflux with stirring until all solids dissolve.

  • Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for at least 2 hours to maximize crystallization.

  • Filter the purified, crystalline product and wash the cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Expected Yield: 85-92%. Purity: >99% by HPLC.

Process Safety and Hazard Management

The primary hazard in this synthesis is the formation and handling of the aryl diazonium salt intermediate.[11] These compounds are notoriously unstable and can decompose explosively, especially when isolated or heated.[10][12]

HazardRoot CauseMitigation Strategy
Thermal Runaway / Explosion Loss of temperature control during diazotization; accumulation of unreacted reagents.Strict temperature control (0-5 °C). Slow, controlled addition of NaNO₂. Use of a jacketed reactor with a reliable cooling system. Never allow the diazonium salt to precipitate or dry out.[11][12]
Toxic Gas Release Decomposition of excess nitrous acid.Conduct reaction in a well-ventilated hood. Ensure proper venting of off-gases (N₂, potential NOx).[8] Quench excess nitrous acid with sulfamic acid if necessary (though careful stoichiometry is preferred).
Chemical Burns Handling of concentrated HCl.Use appropriate PPE, including acid-resistant gloves, face shield, and apron. Have an emergency shower and eyewash station readily accessible.
Toxicity Sodium nitrite is toxic if ingested and an oxidizer.Wear gloves and safety glasses. Store away from combustible materials.

Analytical Characterization and Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR: Confirms the chemical structure and absence of major impurities.

  • HPLC: Determines quantitative purity (should be >99%).

  • LC-MS: Confirms the molecular weight of the product (M+H⁺ expected at m/z 178.0).

  • Melting Point: A sharp melting point is indicative of high purity.

  • FTIR: Confirms the presence of key functional groups (e.g., -C≡N stretch).

Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis and quality control process.

Synthesis_Workflow Fig. 2: Overall Synthesis & QC Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_qc Quality Control P1 Reactor Setup & Inerting P2 Reagent Charging: Aniline, H₂O, HCl P1->P2 R1 Cool to 0-5 °C P2->R1 R2 Slow Addition of NaNO₂ Solution (Diazotization) R1->R2 R3 IPC: Starch-Iodide Test R2->R3 R4 Warm to 40-50 °C (Cyclization) R3->R4 D1 Cool & Filter Crude Product R4->D1 D2 Water Wash (Neutral pH) D1->D2 D3 Recrystallization (Ethanol) D2->D3 D4 Filter & Dry Final Product D3->D4 QC1 Final Product Analysis (HPLC, NMR, MS) D4->QC1

Fig. 2: Step-by-step process flow from preparation to final quality control.

Conclusion

This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound. The key to a successful and safe scale-up lies in the rigorous control of the diazotization step, particularly the reaction temperature. By adhering to the parameters outlined in this guide, researchers and drug development professionals can reliably produce high-purity material suitable for further synthetic applications in a safe and efficient manner.

References

  • Vertex Pharmaceuticals Inc. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Chem. Eng. News. (2025). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
  • Leggett, C. et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.
  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications.
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • International Journal of Scientific Development and Research. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • University of New Orleans ScholarWorks. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-chloro-1H-indazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and validated routes for synthesizing this target molecule. The choice often depends on the availability of starting materials and desired scale.

  • Diazotization and Cyclization of 2-amino-5-chlorobenzonitrile: This is the most common and cost-effective method. It involves the conversion of the aniline derivative into a diazonium salt, which then undergoes intramolecular cyclization. This method is powerful but highly sensitive to reaction conditions.

  • Dehydration of 5-chloro-1H-indazole-3-carboxamide: This route offers a high-yielding final step, often exceeding 90%.[1] However, it requires the synthesis of the precursor amide, which can add steps to the overall sequence.

Q2: Why is temperature control so critical during the diazotization step?

The intermediate formed during this step, the aryl diazonium salt, is thermally unstable. Maintaining a low temperature, typically between 0°C and 5°C, is paramount for several reasons:

  • Preventing Decomposition: Above 5-10°C, the diazonium salt can decompose, releasing nitrogen gas and forming highly reactive phenyl cations. These cations can react non-selectively with solvents or other nucleophiles, leading to a complex mixture of tarry byproducts and significantly reducing the yield.

  • Minimizing Side Reactions: Higher temperatures can promote unwanted side reactions, such as azo coupling, where the diazonium salt couples with unreacted starting amine.

Strict temperature control is the single most important factor for a successful and high-yielding reaction.

Q3: My final product is a brownish, impure solid. What is the most effective purification strategy?

Impurity in the final product typically arises from byproducts formed during the diazotization/cyclization. A multi-step purification protocol is recommended:

  • Aqueous Work-up: After the reaction is complete, quenching with water and neutralizing carefully is crucial. The crude product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine helps remove residual water and some polar impurities.

  • Solvent Trituration/Recrystallization: This is the most effective method for removing the common, often amorphous, byproducts. Suspending the crude solid in a hot solvent in which the desired product has moderate solubility (e.g., ethanol/water mixture, toluene, or isopropanol) and then cooling slowly will often yield the product as a clean, crystalline solid.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel chromatography is a reliable alternative. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), is effective.

Troubleshooting Guide: Diazotization Route

This section addresses specific problems encountered when synthesizing this compound from 2-amino-5-chlorobenzonitrile.

Problem 1: Low or No Yield of Desired Product
Potential Cause Scientific Explanation & Solution
Ineffective Diazotization The formation of the diazonium salt is pH-dependent. The reaction requires a strong acidic medium (e.g., HCl, H2SO4) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to protonate the aniline for solubility. Solution: Ensure the starting material is fully dissolved in the acid before cooling. The concentration of the acid is also critical; using concentrated acids is often necessary to drive the reaction.[2]
Premature Decomposition of Diazonium Salt As detailed in the FAQs, the diazonium intermediate is unstable. An exothermic reaction during the addition of sodium nitrite can cause localized heating, leading to decomposition. Solution: Add the sodium nitrite solution dropwise, very slowly, ensuring the internal temperature never exceeds 5°C. Vigorous stirring is essential to dissipate heat.
Incorrect Stoichiometry Using an insufficient amount of sodium nitrite will result in incomplete conversion of the starting material. A slight excess is typically used. Solution: Use 1.05 to 1.1 equivalents of sodium nitrite. Prepare it as a concentrated aqueous solution for controlled, slow addition.
Problem 2: Formation of Dark, Tarry Byproducts
Potential Cause Scientific Explanation & Solution
Phenolic Byproducts The aryl diazonium salt can react with water to form a phenol, which can then undergo further reactions to form complex colored impurities. Solution: Maintain a low temperature and use concentrated acid to minimize the concentration of free water available for this side reaction.
Azo Coupling If the reaction mixture is not sufficiently acidic, the electrophilic diazonium salt can couple with the electron-rich starting amine (a nucleophile) to form colored azo compounds. Solution: Maintain a strongly acidic environment throughout the addition of nitrite. Check the pH before starting the addition.
Oxidation The reaction mixture can be sensitive to air, leading to oxidative side products. Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve the outcome by preventing oxidation.

Experimental Protocols

Protocol 1: Synthesis via Diazotization of 2-amino-5-chlorobenzonitrile

This protocol is a representative procedure based on established methodologies for indazole synthesis.[2][3]

Diagram of Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-amino-5-chlorobenzonitrile in concentrated HCl C Cool amine solution to 0-5 °C A->C B Prepare aqueous solution of Sodium Nitrite (NaNO₂) D Slowly add NaNO₂ solution (maintain T < 5 °C) B->D C->D E Stir for 1-2 hours at 0-5 °C D->E F Quench with ice water E->F G Neutralize with base (e.g., NaHCO₃) to precipitate product F->G H Filter and wash solid G->H I Dry crude product H->I J Recrystallize from Ethanol/Water or Toluene I->J K Obtain pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chlorobenzonitrile (1.0 eq).

  • Dissolution: Add concentrated hydrochloric acid (approx. 5-10 volumes) and stir until the solid is completely dissolved.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Slowly pour the reaction mixture onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a pale yellow or off-white solid.

Protocol 2: High-Yield Dehydration of 5-chloro-1H-indazole-3-carboxamide[1]

This protocol is adapted from a patented procedure and is suitable if the starting amide is available.

Procedure:

  • Setup: In a round-bottom flask, suspend 5-chloro-1H-indazole-3-carboxamide (1.0 eq) in a mixture of pyridine (10 vol) and dry dichloromethane (10 vol).

  • Reagent Addition: Add trifluoroacetic anhydride (approx. 2.5 eq) to the suspension. The reaction is typically rapid and may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 10-15 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield this compound. This method often produces a product of high purity that may not require further purification.

Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting. The conversion of 2-amino-5-chlorobenzonitrile proceeds via an electrophilic aromatic substitution followed by cyclization.

Diagram of Proposed Reaction Mechanism:

G cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Intramolecular Cyclization cluster_rearrangement Step 3: Tautomerization A Starting Amine B Diazonium Salt (Key Intermediate) A->B NaNO₂, HCl 0-5 °C C Cyclized Intermediate B->C Spontaneous Ring Closure D Final Product (1H-Indazole) C->D Proton Transfer

Sources

Technical Support Center: Synthesis of 5-Chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about side reactions in the synthesis of 5-chloro-1H-indazole-3-carbonitrile. The response will be in a question-and-answer format, targeting researchers, scientists, and drug development professionals. It will include detailed explanations, step-by-step protocols, data tables, Graphviz diagrams, and a comprehensive reference list with citations.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthesis. As a key intermediate in pharmaceutical development, achieving high purity and yield is critical.[1] This guide provides in-depth, field-proven insights into common side reactions, their mechanistic origins, and robust troubleshooting protocols to optimize your experimental outcomes.

The most common and direct synthetic route to this compound involves the diazotization of 2-amino-5-chlorobenzonitrile, followed by an intramolecular cyclization. This pathway, while efficient, is sensitive to reaction conditions, which can lead to several predictable side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are consistently low. What is the most likely cause?

A1: Incomplete Diazotization and Premature Decomposition.

Low yields are frequently traced back to two primary issues in the initial diazotization step: incomplete conversion of the starting aniline or premature decomposition of the intermediate diazonium salt.[2]

  • Expertise & Experience: The diazonium salt of 2-amino-5-chlorobenzonitrile is thermally unstable.[3] The diazotization reaction is highly exothermic, and maintaining a strict temperature range of 0-5 °C is paramount. Even a brief temperature excursion can lead to the decomposition of the diazonium salt into a highly unreactive aryl cation, which is then quenched by water to form phenolic impurities, releasing nitrogen gas.[2][3]

  • Troubleshooting Protocol: Verifying Diazotization

    • Temperature Control: Ensure your reaction vessel is submerged in an ice/salt bath or controlled by a cryocooler to maintain an internal temperature of 0-5 °C throughout the dropwise addition of the nitrite solution.

    • Monitoring for Excess Nitrous Acid: After the addition of sodium nitrite is complete, stir for an additional 15-30 minutes at 0-5 °C. Test for the presence of a slight excess of nitrous acid using starch-iodide paper.[2] A positive test (the paper turns blue-black) indicates that sufficient nitrite has been added to fully convert the aniline.[4]

    • Immediate Use: Do not let the diazonium salt solution warm up or stand for an extended period. Proceed immediately to the next step of your synthesis once diazotization is confirmed.[2]

Q2: I've isolated a significant, colored impurity from my reaction mixture. What could it be?

A2: Formation of Azo Compounds.

The appearance of a brightly colored (typically yellow, orange, or red) impurity is a classic sign of an azo coupling side reaction.[5]

  • Expertise & Experience: This occurs when the electrophilic diazonium salt intermediate reacts with a nucleophilic aromatic ring. In this synthesis, the most likely nucleophile is the unreacted starting material, 2-amino-5-chlorobenzonitrile. This reaction forms a diazoamino compound, which can rearrange to form a highly colored and often difficult-to-remove azo-coupled dimer. This side reaction is favored if the addition of the nitrite solution is too slow or if localized "hot spots" of high pH occur.

  • Prevention & Mitigation Strategy:

    • Maintain Low pH: Ensure the reaction medium is sufficiently acidic (e.g., using excess HCl or H₂SO₄) before and during nitrite addition. The starting aniline should be fully protonated to its ammonium salt, which deactivates the aromatic ring towards electrophilic attack by the diazonium ion.

    • Control Stoichiometry: Use a slight excess of the acid and ensure the sodium nitrite is added slowly and steadily to a well-stirred solution to avoid localized areas of high aniline concentration.

    • Purification: Azo compounds are typically less polar than the desired indazole product. They can often be separated using column chromatography on silica gel.

Q3: My NMR analysis shows a byproduct with a missing nitrile group and a hydroxyl signal. What is this impurity?

A3: Formation of 5-Chloro-1H-indazol-3-ol via Hydrolysis.

While the primary phenolic impurity arises from the decomposition of the diazonium salt before cyclization (forming 5-chloro-2-hydroxybenzonitrile), it is also possible for the nitrile group of the desired product to hydrolyze under certain workup or reaction conditions, although this is less common under standard diazotization conditions. A more likely source of a hydroxylated indazole is the decomposition of the cyclized diazonium intermediate before the nitrile group is formed if the synthesis follows a Sandmeyer-type pathway on a pre-formed indazole.[6][7] However, the most direct phenolic impurity is 5-chloro-2-hydroxybenzonitrile.

  • Expertise & Experience: If the temperature of the reaction mixture rises above 5-10 °C, the diazonium salt of 2-amino-5-chlorobenzonitrile will rapidly decompose.[3] The C-N₂ bond cleaves, releasing N₂ gas and forming an aryl cation. This cation is then captured by water in the reaction medium to yield 5-chloro-2-hydroxybenzonitrile. This side product will not cyclize to an indazole.

  • Diagnostic & Prevention Workflow:

    • Strict Temperature Adherence: This is the most critical factor. Calibrate your thermometer and ensure efficient cooling.

    • Analytical Confirmation: The identity of the phenolic byproduct can be confirmed by LC-MS analysis, looking for a mass corresponding to C₇H₄ClNO.

    • Purification: The phenolic impurity is more polar than the starting material but may have similar polarity to the desired indazole product, potentially complicating purification. An acidic or basic wash during workup can sometimes help by altering the solubility of the phenolic compound.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the key side reactions discussed.

Synthesis_Pathway SM 2-Amino-5-chlorobenzonitrile Reagents NaNO₂, HCl 0-5 °C Azo Azo-Coupled Dimer (Colored Impurity) SM->Azo DS Diazonium Salt Intermediate Reagents->DS Diazotization Product This compound (Desired Product) DS->Product Intramolecular Cyclization Phenol 5-Chloro-2-hydroxybenzonitrile (Phenolic Impurity) DS->Phenol Decomposition (Temp > 5 °C, H₂O) DS->Azo Azo Coupling (Reacts with SM)

Caption: Desired reaction pathway and major side reactions.

Summary of Potential Side Products

The table below summarizes the key impurities, their characteristics, and primary prevention methods.

Impurity NameMolecular WeightCommon CausePrevention Method
2-Amino-5-chlorobenzonitrile152.58 g/mol Incomplete diazotizationEnsure slight excess of NaNO₂ (test with starch-iodide paper)[2][4]
5-Chloro-2-hydroxybenzonitrile153.57 g/mol Decomposition of diazonium salt (high temp.)Maintain strict temperature control (0-5 °C) throughout the reaction[2][3]
Azo-Coupled Dimer315.15 g/mol Reaction of diazonium salt with starting amineMaintain strong acidic conditions; ensure efficient stirring[5]

Troubleshooting Workflow: A Step-by-Step Guide

Use this workflow to diagnose and resolve issues in your synthesis.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield ColoredImpurity Colored Impurity Start->ColoredImpurity PhenolImpurity Phenolic Impurity (by NMR/LC-MS) Start->PhenolImpurity CheckTemp Check Temperature Logs & Cooling Efficiency LowYield->CheckTemp CheckNitrite Check for Excess Nitrite (Starch-Iodide Test) LowYield->CheckNitrite CheckpH Check Acidity & Stirring Efficiency ColoredImpurity->CheckpH PhenolImpurity->CheckTemp ActionTemp Root Cause: Decomposition Action: Improve Cooling CheckTemp->ActionTemp Temp > 5°C ActionNitrite Root Cause: Incomplete Reaction Action: Adjust Stoichiometry CheckNitrite->ActionNitrite Test Negative ActionAzo Root Cause: Azo Coupling Action: Increase Acidity, Improve Mixing CheckpH->ActionAzo Insufficient Acid/ Poor Mixing

Sources

Technical Support Center: Purification of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various biologically active molecules.[1] Its purification, however, can be challenging due to the potential for impurity co-crystallization, thermal instability under certain conditions, and the presence of structurally similar byproducts. This guide will equip you with the knowledge to identify and resolve these issues, ensuring the high purity required for downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Observation: You observe a significant loss of your target compound after performing a recrystallization, resulting in a low recovery of pure crystals.

Probable CauseProposed Solution & Scientific Rationale
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2][3] If the compound is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery. Solution: Conduct a thorough solvent screen using small amounts of your crude material. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water or hexanes). A good starting point for substituted indazoles is a mixed solvent system, such as tetrahydrofuran/water, acetone/water, or ethanol/water.[4]
Excessive Solvent Volume Using too much solvent will keep the compound dissolved even at low temperatures, preventing efficient crystallization.[5] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This creates a supersaturated solution upon cooling, which is essential for crystal formation. If you've added too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.
Premature Crystallization If the solution cools too quickly, the compound may precipitate as a fine powder or an oil, trapping impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[6]
Co-precipitation with Impurities If a significant amount of impurity with similar solubility is present, it may co-crystallize with your product. Solution: Consider a pre-purification step, such as a solvent wash or a quick filtration through a small plug of silica gel, to remove some of the more polar or non-polar impurities before recrystallization.
Issue 2: Persistent Impurities Detected by TLC or HPLC

Observation: After purification, you still observe one or more impurity spots on your TLC plate or peaks in your HPLC chromatogram.

Probable CauseProposed Solution & Scientific Rationale
Co-eluting Impurities in Chromatography The chosen mobile phase may not have sufficient selectivity to separate the impurity from your product. Solution: Adjust the mobile phase composition. For reverse-phase HPLC, varying the ratio of acetonitrile or methanol to a buffered aqueous phase is a common strategy.[7][8] For normal-phase column chromatography, explore different solvent systems like ethyl acetate/hexanes, dichloromethane/methanol, or add a small amount of a modifier like triethylamine for basic impurities.[5]
Structurally Similar Byproducts Isomeric impurities, such as regioisomers formed during the indazole ring synthesis, can be particularly difficult to separate.[4] Solution: A combination of purification techniques may be necessary. Recrystallization can sometimes selectively crystallize one isomer. High-performance liquid chromatography (HPLC) with an optimized mobile phase often provides the resolution needed to separate isomers.
Degradation of the Product This compound may degrade under certain conditions, forming new impurities. A common degradation pathway for nitriles is hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions.[9][10] Indazole rings can also be susceptible to photodegradation.[11] Solution: Avoid harsh acidic or basic conditions during workup and purification. If performing chromatography on silica gel (which is acidic), consider using a mobile phase containing a small amount of a basic modifier like triethylamine. Protect the compound from prolonged exposure to strong light.
Incomplete Reaction Unreacted starting materials may be carried through the workup. Solution: Ensure the initial reaction has gone to completion by monitoring with TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route.

  • From 5-chloro-1H-indazole-3-carboxamide: The primary impurity is likely the unreacted starting material, 5-chloro-1H-indazole-3-carboxamide. The corresponding carboxylic acid, 5-chloro-1H-indazole-3-carboxylic acid, can also be present due to hydrolysis of the nitrile or amide.[9][12]

  • From 2-amino-5-chlorobenzonitrile: Potential impurities include unreacted starting material and regioisomers formed during the cyclization step.[13]

  • General Synthetic Byproducts: Depending on the specific reagents and conditions used in the indazole synthesis, other potential impurities could include regioisomers and byproducts from side reactions.[14]

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for recrystallizing substituted indazoles is a binary solvent system.[4] We recommend trying a mixture of a polar organic solvent (like ethanol, isopropanol, or acetone) and water. Dissolve the crude material in the minimum amount of the hot organic solvent, and then slowly add hot water until the solution becomes slightly turbid. Then, add a few drops of the hot organic solvent until the solution is clear again. Allow it to cool slowly.

Q3: How can I monitor the purity of my this compound?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring purity.

  • TLC: A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The spots can be visualized under UV light.

  • HPLC: A reverse-phase C18 column is commonly used. A good starting mobile phase is a gradient of acetonitrile in water, both containing 0.1% formic acid or phosphoric acid to improve peak shape.[7][15]

Q4: My compound appears to be unstable on silica gel. What can I do?

A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Use a mobile phase modifier: Adding a small amount of a base, such as triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and prevent degradation.

  • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Minimize contact time: Perform the chromatography as quickly as possible to reduce the time your compound is in contact with the silica gel.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of this compound. The choice of solvent will need to be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely in the hot solvent and precipitates upon cooling, it is a good candidate.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.

Diagram 1: Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for choosing the appropriate purification strategy for this compound.

Purification_Decision_Tree start Crude this compound tlc_analysis TLC/HPLC Analysis of Crude Material start->tlc_analysis one_spot Single Major Spot/Peak? tlc_analysis->one_spot recrystallization Recrystallization one_spot->recrystallization Yes multiple_spots Multiple Spots/Peaks one_spot->multiple_spots No purity_check_1 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check_1 pure_product Pure Product purity_check_1->pure_product Purity > 98% column_chromatography Column Chromatography purity_check_1->column_chromatography Purity < 98% solubility_test Solubility Tests for Recrystallization multiple_spots->solubility_test good_solvent Good Recrystallization Solvent Found? solubility_test->good_solvent good_solvent->recrystallization Yes good_solvent->column_chromatography No purity_check_2 Check Purity of Fractions column_chromatography->purity_check_2 combine_pure Combine Pure Fractions & Evaporate purity_check_2->combine_pure combine_pure->pure_product

Caption: A decision tree to guide the selection of a suitable purification method.

Diagram 2: Potential Impurity Formation Pathways

This diagram illustrates potential pathways for the formation of common impurities during the synthesis and handling of this compound.

Impurity_Formation cluster_impurities Potential Impurities starting_material Starting Materials (e.g., 2-amino-5-chlorobenzonitrile) target_compound This compound (Target Product) starting_material->target_compound unreacted_sm Unreacted Starting Material starting_material->unreacted_sm Incomplete Reaction hydrolysis_product 5-chloro-1H-indazole-3-carboxylic acid target_compound->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) amide_intermediate 5-chloro-1H-indazole-3-carboxamide target_compound->amide_intermediate Partial Hydrolysis regioisomer Regioisomeric Indazole

Caption: Common impurity formation pathways.

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • SIELC Technologies. (n.d.). Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]
  • In-pharmatechnologist.com. (2022).
  • University of California, Los Angeles. (n.d.).
  • University of California, Davis. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • ScienceGate. (n.d.).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • World Journal of Pharmaceutical Research. (2015).
  • The Royal Society of Chemistry. (n.d.).
  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
  • CUNY. (n.d.).
  • National Institutes of Health. (n.d.).
  • LCGC North America. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [Link]
  • Shimadzu. (n.d.). Tips for practical HPLC analysis. [Link]
  • CONICET. (n.d.).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals. [Link]
  • Waters. (n.d.).
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • ResearchGate. (n.d.).
  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
  • PubMed Central. (2019).
  • ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. [Link]
  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]

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Technical Support Center: Overcoming N1 vs. N2 Alkylation Challenges for 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers navigating the complexities of regioselective alkylation on the 5-chloro-1H-indazole-3-carbonitrile scaffold. This electron-deficient indazole presents unique challenges and opportunities in medicinal chemistry and drug development. This document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the alkylation of this compound.

Q1: Why am I getting a mixture of N1 and N2 alkylated products?

The indazole ring is an ambident nucleophile, meaning that after deprotonation, the resulting anion has significant negative charge density on both the N1 and N2 atoms.[1] Direct alkylation can therefore occur at either nitrogen, often leading to a mixture of regioisomers. The final product ratio is a sensitive function of the reaction conditions.[1]

Q2: What are the fundamental principles governing regioselectivity in this reaction?

The outcome of the alkylation is determined by the interplay between kinetic and thermodynamic control.[2][3]

  • Thermodynamic Control: This pathway favors the most stable product. For indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Consequently, the N1-alkylated product is typically the more stable, "thermodynamic" product. These reactions are often reversible or run under conditions that allow for equilibration.[6][7]

  • Kinetic Control: This pathway favors the product that is formed fastest, i.e., the one with the lowest activation energy barrier.[2][7] Depending on the specific conditions (ion pairing, sterics, solvent), the N2 position may react faster, leading to the "kinetic" product. These reactions are typically run at lower temperatures and are irreversible.[6][7]

Q3: How do the C3-nitrile and C5-chloro substituents on my indazole influence the reaction?

The electronic properties of your specific substrate, this compound, are critical:

  • Electron-Withdrawing Effects: Both the C3-carbonitrile and the C5-chloro groups are strongly electron-withdrawing. This increases the acidity of the N-H proton (predicted pKa ≈ 12.8) compared to unsubstituted indazole, facilitating deprotonation.[8]

  • Chelation Potential: The C3-nitrile group can play a crucial role in directing selectivity. Under specific conditions, the nitrogen of the nitrile can coordinate with the metal cation from the base (e.g., Na⁺), forming a chelate with the N2 atom. This complex sterically blocks the N2 position, directing the incoming alkylating agent to the N1 position.[1][5]

Part 2: Strategic Protocols for Regiocontrol

Success in selectively alkylating this compound hinges on rationally selecting conditions that favor either thermodynamic or kinetic control.

Protocol 1: Maximizing N1-Alkylation (Thermodynamic Control)

This protocol is designed to exploit the inherent thermodynamic stability of the N1-substituted product, enhanced by the chelation effect of the C3-nitrile.

Causality: The combination of a strong, non-nucleophilic hydride base (NaH) in a moderately polar, aprotic solvent like THF promotes the formation of a tight sodium-indazolide ion pair.[1] This tight pairing is believed to facilitate the chelation of Na⁺ between N2 and the C3-nitrile, creating significant steric hindrance at N2 and making N1 the only accessible site for the electrophile.[5][9]

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}

Caption: Workflow for achieving high N1-regioselectivity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise at room temperature. For less reactive electrophiles, the reaction may require heating to 50 °C.[5]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[10] Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Protocol 2: Strategies to Favor N2-Alkylation

Achieving high N2 selectivity for this substrate is more challenging without a directing group at the C7 position.[4][11] However, conditions that favor kinetic control or utilize alternative mechanisms can increase the proportion of the N2 isomer.

Causality: The Mitsunobu reaction proceeds through a different mechanism that does not involve a free indazolide anion. The reaction likely involves nucleophilic attack of the neutral indazole onto the activated alcohol-TPP-DEAD adduct. The regioselectivity can be sensitive to the sterics and electronics of the transition state, which can favor attack from the N2 position.[4][12]

Step-by-Step Methodology (Mitsunobu Conditions):

  • Preparation: To a flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (TPP, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the N1 and N2 products from triphenylphosphine oxide.

Note: While this method can favor the N2 product, it often still produces a mixture of isomers that will require careful purification.[4] For some indazoles, N2:N1 ratios of up to 2.5:1 have been observed under these conditions.[11]

Part 3: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Poor N1:N2 Regioselectivity 1. Wrong Base/Solvent: Using weaker bases (K₂CO₃, Cs₂CO₃) in polar solvents (DMF) promotes kinetic control, leading to isomer mixtures.[13] 2. Water Contamination: Traces of water can hydrolyze NaH and alter the ion-pairing environment. 3. Temperature Too Low: Insufficient thermal energy to overcome the activation barrier to the more stable thermodynamic product.1. Switch to the recommended NaH/THF system. This is the most reliable method for high N1 selectivity with C3-substituted indazoles.[1][11] 2. Ensure strictly anhydrous conditions. Use flame-dried glassware and anhydrous solvents. 3. Increase reaction temperature (e.g., to 50 °C) or allow for longer reaction times to ensure thermodynamic equilibrium is reached.[3][5]
Low or No Conversion 1. Inactive Electrophile: Alkyl chlorides or sterically hindered electrophiles may be too unreactive. 2. Insufficient Base: The base may have degraded or an insufficient equivalent was used. 3. Poor Solubility: The indazole or its salt may not be fully dissolved.1. Switch to a more reactive electrophile. Convert the alkyl chloride/bromide to an iodide via Finkelstein reaction, or use an alkyl tosylate.[1] 2. Use fresh NaH and ensure accurate measurement. 3. Increase solvent volume or switch to a solvent system with better solubility, such as Cs₂CO₃ in dioxane at elevated temperatures, though this may impact selectivity.[1]
Difficulty Separating N1/N2 Isomers 1. Similar Polarity: The two regioisomers often have very close Rf values on TLC, making chromatographic separation challenging.[4]1. Optimize the reaction first to produce predominantly one isomer. 2. Employ high-performance column chromatography with a very shallow solvent gradient. 3. Attempt recrystallization from a mixed solvent system. This can sometimes selectively crystallize one isomer.[14]

Part 4: Analytical Characterization: Confirming Your Regioisomer

Unambiguous assignment of the N1 and N2 positions is critical. The most definitive method is through 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4][11]

  • N1-Alkylated Isomer: Look for a 3J correlation between the protons on the methylene group (CH₂) attached to the indazole nitrogen and the C7a carbon of the indazole ring. No correlation should be seen between these protons and the C3 carbon.[4]

  • N2-Alkylated Isomer: Look for a 3J correlation between the protons on the methylene group (CH₂) attached to the indazole nitrogen and the C3 carbon of the indazole ring.[4][11]

graph G { layout=neato; node [shape=none, image="https://i.imgur.com/gKzG7fV.png", label=""];

}

Caption: Key HMBC correlations for distinguishing N1 and N2 isomers.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Arote, N. D., et al. (2024). Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Askew, H. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
  • Arote, N. D., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Chandramouli, et al. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Google Patents (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. [Link]
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]
  • Chemistry LibreTexts (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed Cyanation of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My cyanation of 5-chloro-1H-indazole is sluggish or stalls completely. What are the most common causes?

A1: Incomplete or stalled reactions are frequently due to catalyst deactivation or suboptimal reaction conditions. The primary culprits are often:

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture can irreversibly bind to the palladium center, leading to the formation of inactive complexes like [(CN)4Pd]2- and hindering the catalytic cycle.[1][2][3]

  • Inefficient Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)2, require in-situ reduction to the active Pd(0) species. If this activation is inefficient in the presence of cyanide, the catalyst can be poisoned before the reaction begins.[1]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination. For an electron-rich heteroaryl chloride like 5-chloro-1H-indazole, a bulky, electron-rich phosphine ligand is often necessary to promote the reaction.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the solubility of reagents and the overall reaction rate.

Q2: I'm observing significant formation of byproducts. What are they and how can I minimize them?

A2: Common byproducts in this reaction include hydrodechlorination (replacement of -Cl with -H) and decomposition of the starting material or product.

  • Hydrodechlorination: This can occur if there are sources of hydride in the reaction, sometimes stemming from the solvent or additives. Ensuring anhydrous conditions and using a well-chosen solvent can mitigate this.

  • Decomposition: Indazoles can be sensitive to harsh reaction conditions. High temperatures or strongly basic conditions can lead to degradation. Optimization of temperature and the use of a milder base are key. For instance, using a weaker base like KOAc can be beneficial.[1]

Q3: Which cyanide source is best for this reaction: Zn(CN)2, K4[Fe(CN)6], or KCN?

A3: The choice of cyanide source is a critical parameter that balances reactivity with safety and practicality.

  • KCN/NaCN: Highly toxic and require rigorously anhydrous conditions to prevent the formation of HCN gas.[1][4] Their high solubility can also lead to rapid catalyst poisoning.[1]

  • Zn(CN)2: Less toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide, reducing catalyst deactivation.[1][4] It is a widely used and effective choice for many palladium-catalyzed cyanations.[1][4]

  • K4[Fe(CN)6]: A non-toxic and inexpensive alternative.[1][5] It often requires higher temperatures for the dissociation of the cyanide from the iron center.[1] However, recent methods have been developed to enable its use under milder conditions.[1][5]

For the cyanation of 5-chloro-1H-indazole, Zn(CN)2 is often a good starting point due to its balance of reactivity and safety. However, for greener and safer processes, optimizing the reaction with K4[Fe(CN)6] is highly recommended.

Q4: How do I select the optimal palladium catalyst and ligand for this specific substrate?

A4: The selection of the catalyst system is paramount for the successful cyanation of an electron-rich and potentially coordinating substrate like 5-chloro-1H-indazole.

  • Palladium Pre-catalyst: Palladacycle pre-catalysts are often more effective than simple palladium salts like Pd(OAc)2 because they can generate the active Pd(0) species more efficiently in the presence of cyanide.[1]

  • Ligand: Bulky and electron-rich phosphine ligands are generally preferred for the cyanation of aryl chlorides.[6] Ligands like XPhos and t-BuXPhos have shown broad applicability.[5] For nitrogen-containing heterocycles, which can coordinate to the palladium center and inhibit catalysis, specific ligands may be required to achieve high yields.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the palladium-catalyzed cyanation of 5-chloro-1H-indazole.

Issue 1: Low to No Conversion
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity/Decomposition Analyze a crude reaction sample by LC-MS to check for starting material and any degradation products.- Use a palladacycle pre-catalyst to ensure efficient generation of the active Pd(0) species.[1] - Consider ligands known to be effective for heteroaryl chlorides, such as (binaphthyl)P(t-Bu)2.[6] - If using Pd(OAc)2, ensure proper pre-activation or switch to a more robust pre-catalyst.
Suboptimal Reaction Temperature Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) in parallel experiments.While higher temperatures can increase reaction rates, they can also lead to decomposition. A systematic optimization is crucial. For some systems, lowering the temperature to 70°C can prevent side reactions like benzoin condensation if an aldehyde is present.[1]
Incorrect Solvent or Base Evaluate different solvent and base combinations. Aprotic polar solvents like DMAc or NMP are common.- For K4[Fe(CN)6], a mixture of an organic solvent and water can be beneficial.[1] - A weaker base such as KOAc or K2CO3 may be preferable to stronger bases to avoid substrate or product degradation.[1]
Poor Quality Reagents Check the purity of 5-chloro-1H-indazole and the palladium catalyst. Ensure the cyanide source is dry.Use freshly purified starting materials and high-purity catalysts. Dry solvents and reagents thoroughly, especially when using highly water-sensitive cyanide sources.
Issue 2: Formation of Impurities
Impurity Probable Cause Mitigation Strategy
Hydrodechlorinated Product (1H-indazole) Presence of a hydride source.- Use anhydrous solvents and reagents. - Avoid additives that can act as hydride donors.
Dimerization of Starting Material Side reaction promoted by the catalyst.- Optimize catalyst and ligand loading; often, lower catalyst loading can suppress side reactions. - Adjust the reaction temperature.
Unidentified Degradation Products Substrate or product instability under the reaction conditions.- Lower the reaction temperature. - Use a milder base (e.g., K2CO3 instead of t-BuOK). - Reduce the reaction time by monitoring for completion.

Visualizing the Process

Catalytic Cycle of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Figure 1: Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Ar-Pd(II)-CN) OxAdd->Transmetal CN⁻ source RedElim Reductive Elimination (Ar-CN) Transmetal->RedElim RedElim->Pd0

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting Workflow

Troubleshooting Workflow Figure 2: Troubleshooting Flowchart Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst CheckConditions Are reaction conditions optimized? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen Pd pre-catalysts and bulky phosphine ligands. CheckCatalyst->OptimizeCatalyst No CheckReagents Are reagents pure and dry? CheckConditions->CheckReagents Yes OptimizeConditions Systematically vary temperature, solvent, and base. CheckConditions->OptimizeConditions No PurifyReagents Purify starting material. Use anhydrous solvents. CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes OptimizeCatalyst->CheckConditions OptimizeConditions->CheckReagents PurifyReagents->Success

Caption: A systematic approach to troubleshooting low-yielding reactions.

Experimental Protocol: A Starting Point

This protocol is a general starting point and should be optimized for your specific setup and scale.

Materials:

  • 5-chloro-1H-indazole

  • Palladium pre-catalyst (e.g., a palladacycle or Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Cyanide source (e.g., Zn(CN)2 or K4[Fe(CN)6]·3H2O)

  • Base (e.g., KOAc or K2CO3)

  • Anhydrous solvent (e.g., DMAc or a dioxane/water mixture)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indazole (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Add the cyanide source (for Zn(CN)2, ~0.6 equiv.; for K4[Fe(CN)6]·3H2O, ~0.5 equiv.) and the base (~1.0-2.0 equiv.).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with an appropriate aqueous solution (e.g., aqueous sodium bicarbonate), followed by extraction with an organic solvent.

  • Dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal, 17(36), 9996-10011. [Link]
  • Kumar, A., & Kumar, V. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Sajeev, A. S., & V, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(54), 32393-32415. [Link]
  • Grushin, V. V. (2002). Palladium-Catalyzed Cyanation of Aryl Chlorides. Chemical Reviews, 102(6), 2039-2092. [Link]
  • Crasto, A. M. (2014). Cyanation of Aryl Halides.
  • Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(26), 5345–5348. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English), 52(38), 10035-9. [Link]
  • Grushin, V. V., & Alper, H. (1999). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 121(47), 10888–10896. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 5-Chloro-1H-indazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-chloro-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues leading to low conversion in your reactions.

The synthesis of this compound, a key building block in medicinal chemistry, often proceeds via the diazotization of 2-amino-5-chlorobenzonitrile followed by an intramolecular cyclization. While theoretically straightforward, this reaction sequence is sensitive to a number of parameters that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting, framed in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion is a frequent challenge in the synthesis of this compound. The following sections are designed to help you systematically identify and address the root cause of this issue.

Question 1: My reaction shows a low yield of the desired product, and I observe multiple spots on my TLC plate. What are the likely side products and what is causing their formation?

Answer:

The presence of multiple spots on a TLC plate is a clear indicator of side reactions or incomplete conversion. In the synthesis of this compound from 2-amino-5-chlorobenzonitrile, several side products can form, primarily due to the reactivity of the intermediate diazonium salt.

Common Side Products and Their Causes:

  • Phenolic Impurities (e.g., 4-chloro-2-cyanophenol): The diazonium group is an excellent leaving group and can be displaced by water in a competing reaction, especially at elevated temperatures. This results in the formation of a phenol.

  • Azo Dyes: The highly electrophilic diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture, including the starting aniline, to form colored azo compounds. This is often observed as a dark coloration of the reaction mixture.

  • Triazene Formation: Incomplete diazotization or reaction with excess amine can lead to the formation of triazenes.

  • Unreacted Starting Material: A significant amount of unreacted 2-amino-5-chlorobenzonitrile indicates an issue with the diazotization step.

Causality and Experimental Choices:

The formation of these byproducts is often a direct consequence of suboptimal reaction conditions. The diazonium salt intermediate is inherently unstable and its reactivity must be carefully controlled.

  • Temperature Control is Critical: The diazotization reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is paramount to prevent the premature decomposition of the diazonium salt to the corresponding phenol and nitrogen gas.

  • Stoichiometry of Nitrous Acid: An insufficient amount of nitrous acid (generated in situ from sodium nitrite and a strong acid) will lead to incomplete diazotization and unreacted starting material. Conversely, excess nitrous acid can lead to the formation of unwanted side products.

  • Rate of Addition of Sodium Nitrite: A slow, controlled addition of the sodium nitrite solution is crucial to manage the exotherm and prevent localized overheating, which can accelerate the decomposition of the diazonium salt.

Troubleshooting Workflow for Side Product Formation:

Caption: Troubleshooting workflow for identifying causes of side product formation.

Question 2: The conversion of the starting material is low, but I don't see many side products. What could be the issue?

Answer:

Low conversion with minimal side product formation often points to issues with the initial activation of the starting material or the efficiency of the cyclization step.

Potential Causes and Solutions:

  • Incomplete Diazotization:

    • Cause: As mentioned previously, insufficient nitrous acid or poor mixing can lead to incomplete conversion of the starting amine. The solubility of 2-amino-5-chlorobenzonitrile and its salt in the reaction medium can also be a factor.

    • Solution: Ensure that the 2-amino-5-chlorobenzonitrile is fully dissolved or finely suspended in the acidic medium before the addition of sodium nitrite. Vigorous stirring is essential. A slight excess (1.1-1.2 equivalents) of sodium nitrite is often used to drive the reaction to completion. The completeness of diazotization can be checked using starch-iodide paper, which turns blue in the presence of excess nitrous acid.

  • Inefficient Cyclization:

    • Cause: The cyclization of the diazonium salt to the indazole is a key step. The rate of this reaction can be influenced by temperature and the nature of the solvent. If the cyclization is too slow, the diazonium salt may decompose before it has a chance to cyclize.

    • Solution: After the diazotization is complete, the reaction temperature is typically allowed to rise to facilitate the cyclization. The optimal temperature for this step should be determined experimentally, but it is often in the range of room temperature to 50 °C. The choice of solvent can also play a role; while aqueous acidic solutions are common for diazotization, the use of co-solvents can sometimes improve the solubility of the intermediates and facilitate cyclization.

  • Purity of Starting Materials and Reagents:

    • Cause: Impurities in the 2-amino-5-chlorobenzonitrile or other reagents can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize the 2-amino-5-chlorobenzonitrile before use. Use high-purity acids and sodium nitrite.

Data Summary for Optimizing Reaction Conditions:

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.
Sodium Nitrite (NaNO₂) Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the starting amine.
Acid (e.g., HCl, H₂SO₄) Stoichiometry 2.5 - 3.0 equivalentsProtonates the amine and provides the acidic medium for nitrous acid formation.
Cyclization Temperature Room Temperature to 50 °CPromotes the intramolecular cyclization to form the indazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot are key indicators of reaction progress. High-performance liquid chromatography (HPLC) can provide more quantitative data on the conversion and the formation of impurities.

Q2: How can I purify the final product if I have a mixture of compounds?

A2: If the reaction results in a mixture, purification is necessary to isolate the this compound.

  • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or acetone/water, can be effective for recrystallizing indazole derivatives.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for developing a separation method.

Q3: Are there any alternative synthetic routes to this compound that might have higher conversion?

A3: While the diazotization of 2-amino-5-chlorobenzonitrile is a common route, other methods for synthesizing indazoles exist. These include:

  • Cyclization of o-haloaryl N-sulfonylhydrazones: This method can be effective but requires the synthesis of the hydrazone precursor.

  • [3+2] Cycloaddition of arynes with diazo compounds: This is a more modern approach that can provide access to a variety of substituted indazoles. However, it involves the generation of highly reactive aryne intermediates.

For many applications, optimizing the established diazotization route is often the most practical and cost-effective approach.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is provided as a baseline for your experiments. You may need to optimize the conditions for your specific setup and scale.

Materials:

  • 2-amino-5-chlorobenzonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-chlorobenzonitrile (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the suspension of the amine hydrochloride, maintaining the internal temperature between 0-5 °C. The addition should be slow to control the exotherm.

  • Reaction Monitoring (Diazotization): After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue color indicates excess).

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis of this compound.

References

  • Krishnakumar, V., & Seshadri, S. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 465-470. [Link]
  • Corbett, J. W., et al. (2000). Novel 2,2-dioxide-4,4-disubstituted-1,3-H-2,1,3-benzothiadiazines as non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(2), 193-195. [Link]
  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts. [Link]
  • Google Patents. (2014). Method for separating and purifying substituted indazole isomers.

Technical Support Center: Purification of 5-Chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-chloro-1H-indazole-3-carbonitrile. As a pivotal intermediate in the synthesis of various pharmacologically active compounds, its purity is paramount for the success of subsequent reactions and the integrity of biological data. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.

Question 1: My final product shows the presence of starting material (e.g., 2-amino-5-chlorobenzonitrile) after synthesis. How can I remove it?

Answer:

The presence of unreacted 2-amino-5-chlorobenzonitrile is a common issue. Due to its basic nature, an acid-base extraction is a highly effective method for its removal.

Underlying Principle: The basic amino group of the starting material will be protonated in an acidic solution, forming a water-soluble salt. The desired product, this compound, is significantly less basic and will remain in the organic phase.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform two to three washes to ensure complete removal of the basic impurity.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer containing the protonated starting material.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Workflow for Acid-Base Extraction:

A Crude Product in Organic Solvent B Wash with 1 M HCl (aq) A->B C Separate Layers B->C D Organic Layer (Product) C->D Contains Product E Aqueous Layer (Impurity Salt) C->E Discard F Wash with NaHCO3 (aq) D->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Purified Product I->J

Caption: Workflow for the removal of basic impurities.

Question 2: I suspect the presence of a regioisomer. How can I separate it from my desired product?

Answer:

While the formation of the 3-carbonitrile isomer is generally favored, the synthesis of indazoles can sometimes yield N-alkylated or other positional isomers, depending on the reaction conditions.[1][2] Separation of these closely related compounds can be challenging and often requires chromatographic techniques.

Underlying Principle: Isomers, despite having the same molecular weight, often exhibit different polarities due to variations in their dipole moments and their ability to interact with the stationary phase. This difference in polarity can be exploited for separation by column chromatography.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, develop a suitable solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve good separation between the spots corresponding to your product and the suspected isomer. A good starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for the desired product.[4]

  • Column Preparation: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Recommended Solvent Systems for Column Chromatography:

PolaritySolvent SystemTypical Ratio (v/v)
Low to MediumHexane/Ethyl Acetate9:1 to 7:3
MediumDichloromethane/Methanol99:1 to 95:5
Question 3: My product appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid rather than a solid. This can be caused by a variety of factors, including the solution being too concentrated, the cooling rate being too fast, or the presence of impurities that depress the melting point.[4]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation of the solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled solution to induce crystallization.

  • Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system. A patent for purifying indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or methanol/water.[5]

Decision Tree for Recrystallization Troubleshooting:

A Oiling Out Occurs B Re-heat and Add More Solvent A->B C Cool Slowly B->C D Crystals Form? C->D E Yes D->E Success F No D->F Failure L Purified Product E->L G Scratch/Seed F->G H Crystals Form? G->H I Yes H->I Success J No H->J Failure I->L K Change Solvent System J->K

Caption: Troubleshooting oiling out during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: The most common impurities are typically related to the synthetic route employed. These can include:

  • Unreacted Starting Materials: Such as 2-amino-5-chlorobenzonitrile or 5-chloro-1H-indazole-3-carboxamide.[6][7]

  • Regioisomers: Although less common for the 3-carbonitrile, other positional isomers of the chloro-substituent or N-alkylation byproducts may be present.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of 5-chloro-1H-indazole-3-carboxamide or 5-chloro-1H-indazole-3-carboxylic acid.[8][9][10]

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the final product.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[1]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in the identification of unknown impurities.[11]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitrile (C≡N) stretch.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight and moisture. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization is a powerful purification technique, especially for removing small amounts of impurities with different solubility profiles.[12][13] However, its effectiveness depends on the nature of the impurities. If you have significant amounts of impurities with similar solubility to your product, recrystallization alone may not be sufficient to achieve high purity. In such cases, a combination of techniques, such as column chromatography followed by recrystallization, is often the most effective approach.

References

  • Recrystallization. (n.d.). Vedantu.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Journal of Pharmaceutical Research International.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. (2014). PubMed.
  • Purification by Recrystallization - CUNY. (n.d.). CUNY.
  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Ventura College.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.). Moodle.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (2023). National Institutes of Health.
  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. (2020). ResearchGate.
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020). Organic Syntheses.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (2011). Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile - MDPI. (2022). MDPI.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Chromatographic Science.
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. (2021). National Institutes of Health.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (2024). National Institutes of Health.
  • 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. (n.d.). PubChem.
  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021). Beilstein Journals.

Sources

stability issues of 5-chloro-1H-indazole-3-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-chloro-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and reactivity challenges encountered during its use. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.

Introduction to the Stability of this compound

This compound is a key building block in the synthesis of a variety of biologically active molecules. However, like many heterocyclic compounds, its stability can be influenced by reaction conditions such as pH, temperature, and the choice of reagents. The indazole ring system and the 3-carbonitrile group are the primary sites of potential reactivity and degradation. This guide will walk you through the most common stability-related issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this compound revolve around three key areas:

  • Regioselectivity in N-alkylation: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for forming a mixture of N1 and N2 alkylated isomers during substitution reactions.[1][2] The ratio of these isomers is highly sensitive to reaction conditions.

  • Hydrolysis of the 3-carbonitrile group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxamide or carboxylic acid.[3][4]

  • General decomposition: The compound may degrade in the presence of strong oxidizing agents and strong bases.[5] While generally stable under normal conditions, elevated temperatures can also promote decomposition.

Q2: How can I control the regioselectivity of N-alkylation to favor the N1 isomer?

A2: Achieving high selectivity for N1 alkylation is a common challenge. The choice of base and solvent system is critical. To strongly favor the N1 isomer, a combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is recommended.[1][2] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-substituent, which sterically hinders attack at the N2 position.

Q3: When is N2-alkylation favored, and how can I promote it?

A3: While often the minor product, certain conditions can favor the formation of the N2-alkylated isomer. For instance, Mitsunobu reactions have been reported to show a preference for N2 alkylation.[1] Additionally, computational studies suggest that while the 1H-tautomer of indazole is thermodynamically more stable, the reaction pathway leading to N2 alkylation can sometimes have a lower activation energy depending on the specific reactants and conditions.[6] The presence of certain substituents on the indazole ring can also influence the N1/N2 ratio.

Q4: What are the signs of nitrile group hydrolysis, and how can I prevent it?

A4: The primary indicators of nitrile hydrolysis are the appearance of new, more polar spots on a TLC plate, or the detection of new peaks in your analytical data corresponding to the mass of the 5-chloro-1H-indazole-3-carboxamide or 5-chloro-1H-indazole-3-carboxylic acid. To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents and to avoid prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion during N-alkylation 1. Inactive alkylating agent: The halide or other leaving group on your alkylating agent may not be sufficiently reactive. 2. Insufficiently strong base: The base may not be strong enough to fully deprotonate the indazole. 3. Poor solubility: The indazole salt may not be soluble in the chosen solvent.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Use a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3). 3. Consider a solvent in which the indazolide salt is more soluble, such as DMF, but be mindful that this may affect regioselectivity.
Formation of a mixture of N1 and N2 isomers 1. Kinetic vs. Thermodynamic Control: The reaction may be under kinetic control, leading to a mixture of products. 2. Solvent and Base Choice: Polar aprotic solvents like DMF with carbonate bases often yield mixtures of N1 and N2 isomers.[7]1. To favor the thermodynamically more stable N1 isomer, consider using conditions that allow for equilibration, such as longer reaction times or slightly elevated temperatures. 2. For high N1 selectivity, use NaH in THF.[1][2] For higher N2 selectivity, explore Mitsunobu conditions.
Appearance of an unexpected, more polar byproduct 1. Hydrolysis of the nitrile group: Trace amounts of water in the reaction mixture can lead to the formation of the carboxamide or carboxylic acid.[3]1. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and fresh, dry reagents.
Decomposition of starting material (darkening of reaction mixture) 1. Reaction temperature is too high: Indazole derivatives can be sensitive to high temperatures. 2. Incompatible reagents: The presence of strong oxidizing agents or strong bases can cause degradation.[5]1. Run the reaction at a lower temperature for a longer period. 2. Avoid the use of strong oxidizing agents. If a strong base is required, add it slowly at a low temperature.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound

This protocol is designed to maximize the yield of the N1-alkylated product.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: N-Alkylation Regioselectivity Pathways

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole This compound NaH_THF NaH / THF Indazole->NaH_THF Deprotonation K2CO3_DMF K2CO3 / DMF Indazole->K2CO3_DMF Deprotonation N1_Product N1-Alkylated Product (Thermodynamically Favored) NaH_THF->N1_Product High Selectivity K2CO3_DMF->N1_Product Mixture N2_Product N2-Alkylated Product K2CO3_DMF->N2_Product Mixture

Caption: N-Alkylation pathways of this compound.

Diagram 2: Potential Degradation Pathways

G cluster_start Starting Material cluster_conditions Degradation Conditions cluster_products Degradation Products Start This compound Acid H₃O⁺ / Heat Start->Acid Hydrolysis Base OH⁻ / Heat Start->Base Hydrolysis Amide 5-Chloro-1H-indazole-3-carboxamide Acid->Amide Base->Amide Acid_Product 5-Chloro-1H-indazole-3-carboxylic acid Amide->Acid_Product Further Hydrolysis

Caption: Hydrolytic degradation of this compound.

References

  • This compound - Methylamine Supplier. [Link]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]
  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Form
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • (PDF)
  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchG
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina. [Link]
  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed. [Link]
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]
  • Regioselective protection at N-2 and derivatization
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
  • Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1 | Journal of the American Chemical Society. [Link]
  • 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 - PubChem. [Link]
  • hydrolysis of nitriles - Chemguide. [Link]
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. [Link]
  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. [Link]
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - MDPI. [Link]
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]
  • The Hydrolysis of Aliphatic Nitriles in Concentr

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identifying byproducts in 5-chloro-1H-indazole-3-carbonitrile synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-1H-indazole-3-carbonitrile Synthesis

A Researcher's Guide to Identifying Byproducts by LC-MS

Welcome to the technical support guide for the synthesis and analysis of this compound. As Senior Application Scientists, we understand that synthetic chemistry is rarely a straight line from reactant to product. Unexpected peaks in your Liquid Chromatography-Mass Spectrometry (LC-MS) data can be a source of frustration, delaying project timelines. This guide is designed to empower you, the researcher, to methodically troubleshoot and identify these unknown signals, turning anomalies into valuable data points. We will delve into the common synthetic pathways, the logic behind potential side reactions, and the fundamental principles of interpreting mass spectra for chlorinated compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Concepts

Q1: What is the expected LC-MS profile for my target compound, this compound?

A1: Understanding the mass spectral signature of your target compound is the essential first step. This compound has a molecular formula of C₈H₄ClN₃.

  • Molecular Weight: The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), which is approximately 177.01 g/mol .

  • Isotopic Pattern: The most critical feature is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1 (75.76% to 24.24%).[1] This results in a characteristic isotopic pattern in your mass spectrum:

    • A peak for the molecular ion containing ³⁵Cl, which we'll call the M peak.

    • A second peak at M+2 (two mass units higher) for the molecular ion containing ³⁷Cl.[2][3]

    • The intensity of the M+2 peak will be approximately one-third the intensity of the M peak.[2][4]

  • Expected Ions: In a typical Electrospray Ionization (ESI) positive mode analysis, you should look for the protonated molecule, [M+H]⁺.

    • [M(³⁵Cl)+H]⁺: m/z 178.02

    • [M(³⁷Cl)+H]⁺: m/z 180.02 (with ~33% the intensity of the 178.02 peak)

You may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts in your solvents or glassware.[5]

Q2: I see a pair of peaks with a ~3:1 intensity ratio separated by 2 m/z units. What does this signify?

A2: This is the classic isotopic signature of a molecule containing a single chlorine atom.[4][6] The peak at the lower mass (M) corresponds to the molecule with the ³⁵Cl isotope, and the peak at the higher mass (M+2) corresponds to the molecule with the ³⁷Cl isotope. The ~3:1 ratio of their intensities directly reflects the natural abundance of these two isotopes.[1][2] This pattern is a powerful diagnostic tool for rapidly identifying which peaks in your chromatogram correspond to chlorinated species—be it your product, starting materials, or byproducts.

Below is a diagram illustrating this fundamental principle for your target molecule.

Caption: Chlorine Isotope Pattern for a Singly Chlorinated Compound.

Section 2: Troubleshooting Common Synthetic Byproducts

The synthesis of this compound often proceeds from precursors like 5-chloro-1H-indazole-3-carboxamide via a dehydration reaction.[7] Other routes may involve cyclization of appropriately substituted phenyl precursors.[8][9] Byproducts can arise from incomplete reactions, side reactions of starting materials, or degradation of the product.

Q3: My reaction seems incomplete. What peak should I look for corresponding to the 5-chloro-1H-indazole-3-carboxamide starting material?

A3: Incomplete dehydration is a common issue. You should look for the mass of the starting material, 5-chloro-1H-indazole-3-carboxamide (C₈H₆ClN₃O).

  • Molecular Formula: C₈H₆ClN₃O

  • Monoisotopic Mass: ~195.02 g/mol

  • Expected Ions [M+H]⁺:

    • m/z 196.03 (for ³⁵Cl)

    • m/z 198.03 (for ³⁷Cl)

  • Key Feature: Look for a peak at m/z 196.03 that also has the characteristic M+2 peak at 198.03 with a 3:1 intensity ratio. Its retention time will likely be different from your product, often eluting earlier due to its higher polarity.

Q4: I see a chlorinated peak (M, M+2 pattern) with a mass higher than my product. What could it be?

A4: This often points to a side reaction involving solvents or reagents. A common synthetic route for indazoles involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine.[8] If your synthesis involves hydrazine and a chlorinated precursor, several possibilities exist.

  • Dimerization: Two molecules of your product or an intermediate could react. For example, a dimer would have a mass of approximately 354 g/mol . Look for [M+H]⁺ ions around m/z 355/357.

  • Reaction with Solvent/Reagents: If solvents like dimethylformamide (DMF) are used at high temperatures, they can participate in side reactions. For instance, formylation of an amine group could occur.

  • Over-halogenation: While less common for this specific synthesis, if a chlorinating agent is present and reaction conditions are harsh, a second chlorine atom could be added to the aromatic ring. A dichloro- product (C₈H₃Cl₂N₃) would have a mass of ~210.97 g/mol . The isotopic pattern for two chlorines is more complex: an M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1.[2]

Q5: I see a non-chlorinated peak that is structurally related to my product. What is a likely candidate?

A5: A common byproduct in syntheses involving halogenated starting materials is the corresponding dehalogenated compound.

  • Dehalogenation: The chlorine atom can be replaced by a hydrogen atom, especially if reducing agents or certain catalysts (like Palladium) are present, even in trace amounts from previous steps.[10] This would result in 1H-indazole-3-carbonitrile .

    • Molecular Formula: C₈H₅N₃

    • Monoisotopic Mass: ~143.05 g/mol

    • Expected Ion [M+H]⁺: m/z 144.06

    • Key Feature: This peak will appear as a single peak, without the characteristic M+2 chlorine pattern.

The diagram below illustrates the main synthetic pathway and potential side reactions leading to common byproducts.

Synthesis_Byproducts Potential Byproduct Formation Pathways SM 5-Chloro-1H-indazole-3-carboxamide (C₈H₆ClN₃O) m/z [M+H]⁺ = 196/198 Product This compound (C₈H₄ClN₃) m/z [M+H]⁺ = 178/180 SM->Product Dehydration (Main Reaction) Dehalogenated 1H-Indazole-3-carbonitrile (C₈H₅N₃) m/z [M+H]⁺ = 144 Product->Dehalogenated Dehalogenation (Side Reaction) Dimer Dimerization Product (e.g., C₁₆H₇Cl₂N₆) m/z [M+H]⁺ = 355/357/359 Product->Dimer Dimerization (Side Reaction)

Caption: Synthetic Pathways and Common Byproduct Origins.

Section 3: Systematic Troubleshooting Workflow

Q6: I have multiple unknown peaks. How can I systematically approach their identification?

A6: A structured approach is crucial to avoid getting lost in the data. Follow a logical workflow to gather and interpret evidence for each unknown peak.[11]

  • Analyze the Isotopic Pattern: First, determine if the unknown contains chlorine or bromine. Look for the M/M+2 pattern for chlorine (3:1 ratio) or bromine (1:1 ratio).[4] If no pattern is present, it's likely a non-halogenated compound.

  • Propose Elemental Compositions: Use the accurate mass from a high-resolution mass spectrometer (HRMS) to predict possible elemental formulas. Software tools can generate potential formulas that fit the measured m/z within a certain mass tolerance (e.g., < 5 ppm).

  • Consider Reaction Stoichiometry: Think about the reactants, reagents, and solvents used. Could the unknown be an unreacted starting material, an intermediate, or a product of a known side reaction (e.g., hydrolysis, dehalogenation, dimerization)?[8][12]

  • Utilize Tandem MS (MS/MS): Fragment the ion of interest and analyze its fragmentation pattern. The fragments provide clues about the molecule's structure. For example, indazole rings often show characteristic fragmentation patterns.[13] A loss of HCN (27 Da) from the nitrile group is a plausible fragmentation for your target molecule.

  • Review the Chromatography: Consider the retention time. Is the peak more or less polar than your product? A more polar compound (like the carboxamide starting material) will typically elute earlier in reversed-phase chromatography, while a less polar compound (like a dehalogenated byproduct) might elute later.[14]

The following flowchart provides a visual guide to this troubleshooting process.

Troubleshooting_Workflow LC-MS Troubleshooting Workflow for Unknown Peaks Start Unknown Peak Detected in LC-MS CheckIsotope Analyze Isotopic Pattern Start->CheckIsotope Chlorinated Chlorine Pattern (3:1) Present CheckIsotope->Chlorinated Yes NotChlorinated No Chlorine Pattern CheckIsotope->NotChlorinated No HRMS Obtain High-Resolution Mass (Propose Formula) Chlorinated->HRMS NotChlorinated->HRMS MSMS Perform MS/MS Fragmentation HRMS->MSMS ReviewChem Consider Reaction Chemistry (Starting Materials, Side Reactions) MSMS->ReviewChem Hypothesize Formulate Structure Hypothesis ReviewChem->Hypothesize

Caption: Systematic Workflow for Identifying Unknowns in LC-MS.

Data Summary and Protocols

Table 1: Potential Byproducts and Their Mass Signatures
Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key Isotopic Features
Target Product C₈H₄ClN₃177.01178.02 / 180.02M/M+2 ratio of ~3:1
5-Chloro-1H-indazole-3-carboxamideC₈H₆ClN₃O195.02196.03 / 198.03M/M+2 ratio of ~3:1
1H-Indazole-3-carbonitrile (Dehalogenated)C₈H₅N₃143.05144.06No chlorine pattern
5,X-Dichloro-1H-indazole-3-carbonitrileC₈H₃Cl₂N₃210.97211.98 / 213.98 / 215.97M/M+2/M+4 ratio of ~9:6:1[2]
Protocol 1: Standard LC-MS Sample Preparation

This protocol provides a general guideline for preparing your crude or purified reaction mixture for LC-MS analysis.

  • Sample Dissolution: Accurately weigh ~1 mg of your solid sample into a clean 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of a suitable solvent. A 50:50 mixture of acetonitrile and water (HPLC-grade) is a good starting point. Ensure the solvent is compatible with your mobile phase to avoid precipitation and peak distortion.[15]

  • Sonication: Sonicate the vial for 5-10 minutes to ensure complete dissolution of the sample.

  • Filtration (CRITICAL): Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) into a new, clean autosampler vial. This step is essential to remove particulate matter that can block tubing or damage the LC column and mass spectrometer.[15][16]

  • Dilution: If the initial concentration is too high (leading to detector saturation), perform a serial dilution (e.g., 1:10 or 1:100) using the mobile phase as the diluent.

  • Blank Injection: Always prepare a blank sample containing only the dissolution solvent. Run this blank before your actual sample to identify any background contamination from solvents, vials, or the system itself.[5]

Protocol 2: General Purpose LC-MS Method

This is a starting point method. You will need to optimize it based on your specific instrument and the polarity of the observed byproducts.

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B

    • 12.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • MS Detector: ESI Positive Mode

  • Scan Range: m/z 100 - 800

  • Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to manufacturer recommendations.

Causality Note: Using formic acid as a mobile phase modifier helps to protonate analytes like indazoles, promoting better ionization in positive ESI mode and improving peak shape.[11] The gradient allows for the elution of compounds with a wide range of polarities.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Guenin, O., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8829-8836.
  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms.
  • Ma, Y., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 835-842.
  • Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine.
  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES.
  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?.
  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Technical Support Center: Reaction Monitoring of 5-Chloro-1H-indazole-3-carbonitrile Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 5-chloro-1H-indazole-3-carbonitrile via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this specific synthesis?

A: TLC is a rapid, inexpensive, and highly effective technique used to qualitatively monitor the progress of a chemical reaction.[1][2][3] For the synthesis of this compound, which often involves the dehydration of a more polar precursor like 5-chloro-1H-indazole-3-carboxamide[4], TLC allows you to:

  • Track the consumption of the starting material.

  • Observe the formation of the desired product.

  • Identify the potential formation of byproducts or impurities in real-time. This information is crucial for determining when the reaction is complete and for making informed decisions about the workup and purification strategy.

Q2: How do I choose an appropriate solvent system (mobile phase) for this analysis?

A: The goal is to find a solvent system that provides good separation between your starting material and your product, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[2][5] The product, this compound, is less polar than its common precursor, 5-chloro-1H-indazole-3-carboxamide. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

A common and effective initial system is a mixture of Hexane and Ethyl Acetate . You can start with a 1:1 ratio and adjust as needed.

  • If spots are too high (Rf > 0.8), the eluent is too polar; increase the proportion of hexane.[6][7]

  • If spots are too low (Rf < 0.2), the eluent is not polar enough; increase the proportion of ethyl acetate.[5][6]

Q3: My compound spots are invisible after the TLC plate is developed. How can I visualize them?

A: Indazoles and their derivatives are often colorless.[8] The most common and non-destructive method for visualization is using a UV lamp .[9][10] Since the indazole ring system is an aromatic, conjugated system, it will absorb UV light.

  • Procedure: Shine a short-wave UV lamp (254 nm) on the dried TLC plate. The plate's fluorescent indicator (often zinc sulfide) will glow green, while UV-active compounds like your product will appear as dark purple or black spots because they quench the fluorescence.[9] It is critical to circle the spots with a pencil immediately, as they will disappear once the lamp is turned off.

If UV is ineffective, a chemical stain can be used. A good general-purpose stain is potassium permanganate (KMnO₄) , which reacts with any oxidizable functional groups, appearing as yellow-brown spots on a purple background.[10][11]

Q4: What is a "co-spot" and why is it essential for reaction monitoring?

A: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. Its purpose is to unambiguously confirm the identity of the starting material spot in your reaction lane, especially if the product's Rf is very close to that of the starting material.

  • Interpretation: If your reaction is incomplete, the co-spot lane will show a single, slightly elongated spot if the Rf values are very similar, or two distinct spots that align perfectly with the starting material and product spots in their respective lanes. If the reaction is complete, the co-spot will look identical to the product lane. This technique is a cornerstone of reliable reaction monitoring.[12]

Visualizing the Synthesis and Monitoring Workflow

Reaction Scheme

The synthesis often proceeds via dehydration of the corresponding carboxamide.

cluster_0 Synthesis of this compound SM 5-chloro-1H-indazole-3-carboxamide (Starting Material) Reagent + Dehydrating Agent (e.g., TFAA, Pyridine) Product This compound (Product) Water + H₂O Reagent->Product

Caption: Dehydration of 5-chloro-1H-indazole-3-carboxamide.

TLC Monitoring Workflow

This diagram outlines the systematic process for monitoring the reaction.

A 1. Prepare TLC Chamber (Solvent + Filter Paper) B 2. Prepare TLC Plate (Draw Baseline with Pencil) A->B C 3. Spot Plate (SM | Co-Spot | Reaction Mixture) B->C D 4. Develop Plate (Place in Chamber, Cover) C->D E 5. Dry Plate (Mark Solvent Front) D->E F 6. Visualize Spots (UV Lamp First) E->F G 7. Analyze Results (Calculate Rf, Assess Completion) F->G

Caption: Step-by-step workflow for TLC reaction monitoring.

Troubleshooting Guide

This section addresses specific problems you may encounter during TLC analysis in a question-and-answer format.

Problem 1: My spots are elongated and streaky.

Answer: Streaking is a common issue that obscures results and can arise from several factors.[6][7][12]

  • Cause A: Sample Overloading. You have applied too much sample to the plate. The stationary phase becomes saturated, leading to poor separation.

    • Solution: Dilute your reaction sample with a suitable solvent (like ethyl acetate or dichloromethane) before spotting it on the plate. Alternatively, apply the sample using a very fine capillary and touch it to the plate briefly.[6][13]

  • Cause B: Highly Polar Compound. The compound may be strongly acidic or basic, interacting too strongly with the acidic silica gel. The indazole nucleus has basic nitrogen atoms.[14]

    • Solution: Add a small amount of a modifier to your mobile phase to suppress this strong interaction. For basic compounds like indazoles, adding a small percentage of triethylamine (0.1–2.0%) or a few drops of ammonia to the eluent can often resolve streaking by neutralizing the acidic sites on the silica.[2][6][13]

  • Cause C: Insoluble Sample. The sample did not fully dissolve in the spotting solvent or has low solubility in the mobile phase.

    • Solution: Ensure your sample is fully dissolved before spotting. If the sample is precipitating at the baseline, you may need to choose a different mobile phase in which all components are more soluble.

Problem 2: My starting material and product spots have very similar Rf values and do not separate well.

Answer: Poor separation indicates that the chosen solvent system does not differentiate sufficiently between the polarities of the two compounds.

  • Solution A: Optimize the Solvent System. The best approach is to test different solvent ratios or entirely new solvent systems.[12]

    • Fine-Tuning: If using Hexane/Ethyl Acetate, try making small, incremental changes (e.g., from 1:1 to 2:1 or 1:2).

    • Change Polarity: Introduce a third solvent. Adding a small amount of methanol to a dichloromethane/hexane mixture can sometimes increase separation. For polar compounds, systems like ethyl acetate/butanol/acetic acid/water might be necessary, though less common for this specific transformation.[1][15]

  • Solution B: Use a Different Visualization Stain. Sometimes, even with poor separation, different compounds will show up as different colors with certain stains like p-anisaldehyde, which can help distinguish them.[11][12]

Problem 3: All my spots ran to the top of the plate (Rf ≈ 1) or all stayed at the baseline (Rf ≈ 0).

Answer: This is a classic solvent polarity issue.[5][6]

  • Cause A: Spots at the Top (Rf ≈ 1). The mobile phase is too polar. The solvent has a much higher affinity for your compounds than the stationary phase does, carrying them all to the solvent front without separation.

    • Solution: Decrease the polarity of your eluent. If using Hexane/Ethyl Acetate (1:1), try increasing the proportion of the non-polar component, hexane (e.g., 2:1, 3:1).[6]

  • Cause B: Spots at the Bottom (Rf ≈ 0). The mobile phase is not polar enough. The compounds have a much stronger affinity for the polar silica gel and do not move from the baseline.

    • Solution: Increase the polarity of your eluent. If using Hexane/Ethyl Acetate (1:1), increase the proportion of the polar component, ethyl acetate (e.g., 1:2, 1:3), or add a stronger polar solvent like methanol in a small percentage (e.g., 95:5 Ethyl Acetate/Methanol).[6][16]

Troubleshooting Logic Diagram

This flowchart provides a visual guide to diagnosing TLC problems.

Caption: Decision tree for troubleshooting common TLC issues.

Data Presentation & Protocols

Typical TLC Parameters

The following table provides expected Rf values. Note that absolute values can vary based on specific conditions (plate manufacturer, temperature, chamber saturation), so always use a co-spot for confirmation.[17]

CompoundStructureExpected PolarityTypical Solvent SystemExpected Rf Value
Starting Material: 5-chloro-1H-indazole-3-carboxamideIndazole with -CONH₂High (H-bond donor/acceptor)1:1 Hexane / Ethyl Acetate~ 0.2 - 0.4
Product: this compoundIndazole with -CNModerate1:1 Hexane / Ethyl Acetate~ 0.5 - 0.7
Potential Impurity: Unreacted Precursor (e.g., 2-amino-5-chlorobenzonitrile)AminobenzonitrileModerate to High1:1 Hexane / Ethyl AcetateVaries
Experimental Protocol: Step-by-Step TLC Analysis

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • TLC developing chamber with lid

  • Capillary spotters

  • Pencil and ruler

  • Forceps

  • Mobile Phase (e.g., 1:1 Hexane/Ethyl Acetate)

  • Reaction mixture, starting material standard

  • UV Lamp (254 nm)

Procedure:

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline you will draw on your plate.[7] Place a piece of filter paper inside, wetting it with the solvent, and close the lid. Allow the chamber to saturate for 5-10 minutes to ensure a vapor-rich environment, which promotes even solvent front development.[1]

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica. Mark three evenly spaced tick marks on this line for your samples.

  • Spotting the Plate:

    • Lane 1 (SM): Dip a clean capillary spotter into your starting material solution and briefly touch it to the first tick mark on the baseline. The spot should be small and concentrated, no more than 1-2 mm in diameter.[1]

    • Lane 2 (Co-spot): Spot the starting material as above. Without changing spotters, dip into the reaction mixture and spot directly on top of the starting material spot.

    • Lane 3 (Reaction): Using a new, clean spotter, spot the reaction mixture on the third tick mark.

  • Developing the Plate: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is upright and the solvent level is below the baseline. Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[18]

  • Completion and Marking: When the solvent front is about 1 cm from the top of the plate, use forceps to remove it. Immediately, use a pencil to mark the position of the solvent front.[17] Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • Place the dry plate under a UV lamp (254 nm) and observe the spots.[9]

    • Lightly circle all visible spots with a pencil.

    • Compare the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, less polar (higher Rf) spot indicates product formation.

  • Calculating Rf Values: The Retention Factor (Rf) is a ratio used to characterize and compare compounds.[19][20]

    • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[21]

    • Measure the distance from the baseline to the center of each spot and from the baseline to the solvent front mark. Calculate the Rf for each spot. An ideal separation will show distinct Rf values for the starting material and product.

References

  • Chemistry LibreTexts. (2021, August 21). 5.
  • Pediaa.Com. (2018, April 18).
  • University of Colorado Boulder, Department of Chemistry.
  • Reactions.
  • University of York, Department of Chemistry.
  • Khan Academy.
  • University of Toronto Scarborough.
  • YouTube. (2023, January 17).
  • Mount Holyoke College.
  • Chemistry LibreTexts. (2022, August 23).
  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]
  • University of Rochester, Department of Chemistry.
  • LabXchange. (2021, April 9).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Bitesize Bio. (2025, June 3).
  • ChemBAM. TLC troubleshooting. [Link]
  • Organic Chemistry Portal. Indazole synthesis. [Link]
  • MIT OpenCourseWare.
  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. [Link]

Sources

effect of base on regioselectivity of 5-chloro-1H-indazole-3-carbonitrile alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 5-chloro-1H-indazole-3-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole alkylation. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant synthetic challenge, often leading to mixtures of regioisomers.[1][2][3] This document provides a structured approach to understanding and controlling this regioselectivity, offering detailed troubleshooting guides, validated experimental protocols, and the mechanistic rationale behind them.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the regioselectivity of indazole alkylation so challenging?

The primary challenge stems from the electronic structure of the indazole core. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered more thermodynamically stable.[1][2][4] Upon deprotonation with a base, the resulting indazolide anion is mesomeric, meaning the negative charge is delocalized across both N1 and N2. Since both nitrogen atoms are nucleophilic, an incoming electrophile (the alkylating agent) can attack either position, frequently resulting in a mixture of N1- and N2-substituted products.[3][5]

Q2: What are the most critical factors influencing whether alkylation occurs at the N1 or N2 position?

The N1:N2 product ratio is highly sensitive to the reaction conditions. The outcome is determined by a delicate interplay of several factors:

  • Base and Counter-ion: The choice of base is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in less polar solvents tend to favor N1 alkylation.[1][6][7] The sodium cation (Na+) can form a tight ion pair or a chelated intermediate, which sterically directs the reaction to the N1 position.[8][9] Weaker bases like potassium carbonate (K₂CO₃) in polar solvents often give poor selectivity.[3][10]

  • Solvent: The solvent's polarity and ability to coordinate with the base's counter-ion are crucial. Non-polar aprotic solvents like Tetrahydrofuran (THF) often promote N1 selectivity when used with NaH.[1][6][11] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures, especially with carbonate bases.[3][5]

  • Indazole Substituents: The electronic and steric properties of substituents on the indazole ring have a profound impact. For the target molecule, the electron-withdrawing nitrile group at the C3 position and the chloro group at C5 influence the nucleophilicity of the nitrogen atoms. More significantly, substituents at the C7 position can sterically block the N1 position, thereby favoring N2 alkylation.[1][6][9]

  • Thermodynamic vs. Kinetic Control: Reaction conditions can favor either the thermodynamically more stable product or the kinetically formed product. N1-alkylated indazoles are typically the more stable isomer.[1][2] Therefore, conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) can favor N1 product formation.[4] Conversely, reactions under kinetic control, such as the Mitsunobu reaction, often favor the N2 isomer.[4][5]

Troubleshooting Guide: Optimizing Regioselectivity

This section addresses common issues encountered during the alkylation of this compound.

Problem: Poor Regioselectivity (Near 1:1 Mixture of N1 and N2 Isomers)

This is a common outcome when using standard conditions like potassium carbonate in DMF.[3] To resolve this, you must shift the reaction conditions to strongly favor either kinetic or thermodynamic control.

dot

troubleshooting_flowchart start Poor N1/N2 Selectivity Observed desired_product What is your desired regioisomer? start->desired_product n1_isomer Desired: N1-Alkylated Product (Thermodynamic Control) desired_product->n1_isomer  N1 Isomer n2_isomer Desired: N2-Alkylated Product (Kinetic Control) desired_product->n2_isomer  N2 Isomer protocol_a Action: Switch to Protocol A (NaH in THF) Rationale: Forms a chelated sodium indazolide, sterically blocking N2. n1_isomer->protocol_a protocol_b Action: Switch to Protocol B (Mitsunobu: PPh3/DIAD) Rationale: Favors the kinetically accessible N2 position. n2_isomer->protocol_b

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem: Low or No Reaction Yield

A lack of conversion can be due to several factors:

  • Inactive Base: Sodium hydride (NaH) can be deactivated by moisture. Ensure you are using freshly opened NaH or have washed the mineral oil dispersion with anhydrous hexanes before use. Carbonate bases must be anhydrous.

  • Poor Solubility: The indazole or the base may not be sufficiently soluble in the chosen solvent. Using K₂CO₃ or Na₂CO₃ in THF, for example, often fails to produce any product due to poor solubility.[1][4]

  • Unreactive Alkylating Agent: If you are using a less reactive electrophile (e.g., an alkyl chloride), you may need to increase the temperature or add a catalytic amount of sodium iodide (NaI) for an in situ Finkelstein reaction.

Validated Experimental Protocols

Protocol A: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol leverages the strong directing effect of sodium hydride in a non-polar solvent to achieve excellent N1 selectivity, particularly with C3-substituted indazoles.[1][6][7] The proposed mechanism involves the formation of a sodium-chelated intermediate that sterically hinders the N2 position.

dot

chelation_mechanism cluster_0 Mechanism of N1-Selectivity Indazole This compound NaH NaH, THF Indazole->NaH Deprotonation Intermediate Sodium Indazolide Intermediate (N2-Na+ chelation directs attack) NaH->Intermediate AlkylHalide Alkyl Halide (R-X) Intermediate->AlkylHalide Nucleophilic Attack from N1 Product N1-Alkylated Product AlkylHalide->Product

Caption: Proposed chelation mechanism favoring N1-alkylation.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 16-24 hours). Monitor completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.[2]

Protocol B: Highly Selective N2-Alkylation (Kinetic Control)

The Mitsunobu reaction provides a reliable method for accessing the N2-alkylated regioisomer, which is often the kinetic product.[4] This protocol is effective for a range of primary and secondary alcohols.

Methodology:

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M), add the desired alcohol (1.5 equiv) and triphenylphosphine (PPh₃, 1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 10-15 minutes. A color change and/or precipitate formation is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and the hydrazide byproduct, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated product.[2]

Summary of Reaction Conditions

The choice of base and solvent system is paramount for controlling the regioselectivity of the alkylation of this compound. The following table summarizes the expected outcomes based on published data for similar indazole systems.

BaseSolventTypical N1:N2 RatioControl TypeKey Considerations & References
NaH THF>95:5 ThermodynamicExcellent for N1 selectivity. Sensitive to moisture.[1][6][11]
Cs₂CO₃ Dioxane>95:5 ThermodynamicHighly effective for N1-alkylation, especially with tosylates.[7][8]
K₂CO₃ DMF40:60 to 60:40Mixed/NoneGenerally poor selectivity; often results in isomer mixtures.[3][8][10]
None THF<10:90 KineticMitsunobu conditions (PPh₃/DIAD) strongly favor N2.[4][5]
TfOH DCM<5:95 KineticAcid-catalyzed reaction with alkyl trichloroacetimidates.[12][13]

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
  • Smith, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
  • Smith, J., et al. (2024).
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

Sources

preventing decomposition of 5-chloro-1H-indazole-3-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Workup

Welcome to the Technical Support Center. As Senior Application Scientists with extensive experience in heterocyclic chemistry and process development, we understand the nuances and challenges encountered during the synthesis and purification of complex molecules. This guide is designed to provide in-depth, practical solutions for preventing the decomposition of 5-chloro-1H-indazole-3-carbonitrile during experimental workup. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low after workup. What are the most likely causes of decomposition?

Low yields following the workup of this compound are typically traced back to two primary vulnerabilities in its structure: the indazole ring system and the nitrile functional group. Understanding their sensitivities is the first step toward mitigating decomposition.

The indazole ring , an aromatic heterocyclic system, is generally stable but can be susceptible to ring-opening under harsh basic conditions, particularly when the nitrogen is protected.[1] While unprotected indazoles, like your target molecule, are more resilient to this specific isomerization, strong bases can still pose a risk.[1] Furthermore, the indazole nucleus is amphoteric, meaning it can be protonated or deprotonated.[2] Extreme pH shifts during workup can lead to the formation of reactive intermediates or salts that may not be stable under the chosen conditions.

The nitrile group (-CN) is prone to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3] This reaction proceeds in stages, first forming an amide intermediate and then the corresponding carboxylic acid (or its salt).[3] In the case of your compound, this would lead to the formation of 5-chloro-1H-indazole-3-carboxamide and subsequently 5-chloro-1H-indazole-3-carboxylic acid.

Therefore, the most probable causes of decomposition are:

  • Exposure to strong acids or bases: This can lead to hydrolysis of the nitrile group or potential degradation of the indazole ring.

  • Elevated temperatures during workup: Heat accelerates the rate of hydrolysis and other potential side reactions.

  • Prolonged exposure to aqueous acidic or basic solutions: The longer the exposure, the greater the extent of potential hydrolysis.

Q2: I suspect the nitrile group is hydrolyzing. How can I confirm this and, more importantly, prevent it?

Confirming nitrile hydrolysis involves analyzing your crude product mixture for the presence of the corresponding carboxylic acid or amide.

Confirmation:

  • Thin Layer Chromatography (TLC): Compare the crude product TLC with authentic samples of 5-chloro-1H-indazole-3-carboxylic acid and the starting nitrile. The carboxylic acid will likely have a much lower Rf value due to its higher polarity.

  • LC-MS Analysis: This is a more definitive method to identify the mass of the hydrolyzed byproducts in your crude sample.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic nitrile signal and the appearance of broad peaks corresponding to the carboxylic acid OH and amide NH₂ protons.

Prevention Strategies:

The key to preventing nitrile hydrolysis is to maintain mild conditions throughout the workup.

  • pH Control: Aim for a neutral or slightly acidic pH (around 5-7) during aqueous washes. If your reaction conditions are basic, neutralize carefully with a mild acid like dilute citric acid or ammonium chloride solution, avoiding strong mineral acids. Conversely, if the reaction is acidic, neutralize with a weak base like sodium bicarbonate solution. Perform neutralizations at low temperatures (0-5 °C) to dissipate any heat generated.

  • Temperature Management: Conduct all extractions and washes at room temperature or below. If you need to concentrate the solution, use a rotary evaporator at a low temperature and reduced pressure.

  • Minimize Contact Time: Perform aqueous washes efficiently to reduce the time your product is in contact with the aqueous phase.

  • Solvent Choice: Use appropriate organic solvents for extraction that are immiscible with water and in which your product is highly soluble. This will facilitate a quick and clean phase separation.

Q3: What are the best practices for quenching a reaction to isolate this compound without causing degradation?

The quenching step is a critical point where decomposition can often be initiated. The choice of quenching agent and the procedure must be carefully considered based on the reaction conditions.

Reaction ConditionRecommended Quenching AgentRationale
Strongly Basic (e.g., LiHMDS, NaH) Saturated aqueous NH₄Cl solutionA mild acid that neutralizes strong bases without causing a significant drop in pH.
Strongly Acidic (e.g., H₂SO₄, HCl) Saturated aqueous NaHCO₃ solutionA weak base that neutralizes strong acids gently. Add slowly to control CO₂ evolution.
Organometallic Reagents Saturated aqueous NH₄Cl solutionDecomposes reactive organometallic species without drastic pH changes.
Oxidizing Agents (e.g., TEMPO) Saturated aqueous Na₂S₂O₃ solutionReduces excess oxidizing agents.

Best Practices for Quenching:

  • Cool the reaction mixture: Before adding any aqueous solution, cool the reaction vessel in an ice bath (0-5 °C).

  • Slow addition: Add the quenching solution dropwise with vigorous stirring to control any exothermic processes and ensure efficient mixing.

  • Monitor pH: If possible, monitor the pH of the aqueous layer during the quench to avoid overshooting the desired neutral range.

Troubleshooting Guides

Issue 1: An Insoluble Precipitate Forms Between Layers During Extraction

This common workup problem can obscure the phase boundary and trap your product.

Possible Causes:

  • Formation of insoluble salts of your product or byproducts.

  • Precipitation of inorganic salts from the reaction.

Solutions:

  • Add more solvent: Try adding more of both the organic and aqueous solvents to dissolve the precipitate.

  • "Salting out": Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break up emulsions and force your organic product into the organic layer.

  • Filtration: If the precipitate persists, you may need to filter the entire biphasic mixture through a pad of Celite or filter paper to remove the solid before proceeding with the separation of the liquid layers. Wash the filter cake with the organic solvent to recover any trapped product.[4]

Issue 2: An Emulsion Forms During Aqueous Extraction

Emulsions are stable mixtures of organic and aqueous layers that refuse to separate.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Brine Wash: As mentioned above, washing with brine is often effective at breaking emulsions.[4]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Filter the emulsion through a pad of Celite.

  • Centrifugation: If available, centrifuging the mixture can force the layers to separate.

Workflow for a Robust Workup

Here is a generalized, step-by-step protocol designed to minimize the decomposition of this compound.

Workup_Workflow Start Reaction Mixture Cool Cool to 0-5 °C Start->Cool Quench Slowly Add Quenching Agent (e.g., sat. NH4Cl or NaHCO3) Cool->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Wash_Brine Wash Organic Layer with Brine Extract->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Low Temperature) Filter->Concentrate Purify Purification (Chromatography or Recrystallization) Concentrate->Purify End Pure Product Purify->End

Caption: A robust workup protocol for this compound.

Advanced Purification Strategies

If standard workup procedures still result in an impure product, consider these more advanced purification techniques.

Recrystallization

Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent system can be found.

Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise while heating gently until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields high-quality crystals with a good recovery. A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one solvent in which the compound is soluble and one in which it is not) can also be effective.

Flash Column Chromatography

For non-crystalline products or mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.

Considerations for this compound:

  • Stationary Phase: Standard silica gel is usually appropriate.

  • Mobile Phase: A non-polar/polar solvent system like hexanes/ethyl acetate or dichloromethane/methanol is a good starting point. The optimal ratio should be determined by TLC analysis beforehand.

  • Avoid Basic or Acidic Additives: Unless absolutely necessary, avoid adding triethylamine or acetic acid to the mobile phase, as this can cause decomposition on the column. If tailing is an issue, consider using neutral alumina as the stationary phase.

Understanding the Chemistry: Why is the Indazole Ring Sensitive?

The stability of the indazole ring is influenced by its tautomeric forms. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[5][6][7] The presence of the N-H proton allows for deprotonation under basic conditions, which can avert the ring-opening isomerization that is more common in N-protected indazoles.[1]

Indazole_Tautomers 1H-Indazole 1H-Indazole (More Stable) 2H-Indazole 2H-Indazole (Less Stable) 1H-Indazole->2H-Indazole Tautomerization

Caption: Tautomeric equilibrium of the indazole ring system.

However, the pKa of the indazole N-H is approximately 13.86, meaning that strong bases can deprotonate it.[2] While this deprotonation can be beneficial in some reactions, it also increases the electron density of the ring system, potentially making it more susceptible to oxidative degradation if air is not excluded from the workup.

By understanding these fundamental principles and implementing the careful, methodical workup procedures outlined in this guide, you can significantly improve the yield and purity of your this compound.

References
  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. (2025).
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2002). The Journal of Physical Chemistry A. [Link]
  • Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. (2013). Organic Letters. [Link]
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]
  • Indazole. Wikipedia. [Link]
  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 5-chloro-1H-indazole-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, requires a robust analytical characterization strategy to ensure its identity and quality. This guide provides an in-depth comparison of various analytical techniques for the characterization of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by discussions on ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules like this compound. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and number of protons in a molecule.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, a reliable prediction can be made based on the analysis of closely related indazole derivatives and the application of established NMR prediction software.[1][2] The predicted spectrum in a common solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound in DMSO-d₆.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
NH (H1)~14.0Broad Singlet-
H4~8.2Doublet~0.9 Hz
H7~7.8Doublet~8.9 Hz
H6~7.5Doublet of Doublets~8.9, ~2.0 Hz

Disclaimer: These are predicted values and may differ slightly from experimental results.

The downfield chemical shift of the N-H proton is a characteristic feature of indazoles.[3] The aromatic protons on the benzene ring are influenced by the electron-withdrawing effects of the chlorine atom at the C5 position and the nitrile group at the C3 position. This results in a predictable splitting pattern: H4 is expected to be a doublet due to coupling with H6, H7 a doublet from coupling with H6, and H6 a doublet of doublets due to coupling with both H4 and H7.

Comparative Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical methods. The following sections compare ¹H NMR with other powerful techniques.

¹³C NMR Spectroscopy: A Complementary View of the Carbon Skeleton

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Although less sensitive than ¹H NMR, it offers a distinct signal for each unique carbon atom, complementing the proton data to build a complete structural picture.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.

CarbonPredicted Chemical Shift (ppm)
C7a~141
C3a~139
C5~128
C7~125
C6~123
C4~113
C3~115
CN~117

Disclaimer: These are predicted values and may differ slightly from experimental results.

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. The carbon bearing the chlorine (C5) and the carbons of the pyrazole ring (C3, C3a, C7a) are expected to have characteristic chemical shifts.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound (C₈H₄ClN₃), the expected monoisotopic mass is approximately 177.01 g/mol .[4]

Under electron ionization (EI), the molecule is expected to form a molecular ion peak (M⁺) at m/z 177. The presence of a chlorine atom will also result in a characteristic M+2 peak at m/z 179 with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small neutral molecules. For this compound, potential fragment ions could arise from the loss of HCN (m/z 150) or the chlorine atom (m/z 142).

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is the workhorse for assessing the purity of a compound and for quantitative analysis. For a molecule like this compound, a reversed-phase HPLC method would be the most common approach.

A typical reversed-phase method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).[5][6] The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration. HPLC is particularly valuable for identifying and quantifying impurities that may not be easily detectable by NMR or MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent if using a direct insertion probe, or through a GC inlet) into the mass spectrometer.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of HPLC-grade organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., 0.1% formic acid in water). Degas the mobile phase before use.

  • Column and System Equilibration: Install a C18 analytical column and equilibrate the HPLC system by pumping the mobile phase through it at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance (a preliminary UV scan is recommended to determine the optimal wavelength).

  • Data Analysis: Integrate the peak corresponding to the compound of interest to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_reporting Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HNMR 1H NMR (Structure Confirmation) Purification->HNMR Primary Analysis HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Check CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Confirmatory Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) HNMR->MS Confirmatory Analysis Report Comprehensive Analytical Report CNMR->Report MS->Report HPLC->Report

Caption: Workflow for the characterization of this compound.

Conclusion

The structural elucidation and purity assessment of this compound require a multi-faceted analytical approach. ¹H NMR spectroscopy serves as the primary tool for structural confirmation, providing invaluable information about the proton environment. However, for a comprehensive and robust characterization, it is essential to integrate data from complementary techniques such as ¹³C NMR, Mass Spectrometry, and HPLC. This integrated approach ensures the unambiguous identification, confirms the molecular structure, and accurately determines the purity of the compound, which are critical steps in any chemical research and drug development pipeline.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC.
  • Chen, J., et al. (2018). A simple, sensitive and selective HPLC-UV method for the determination of indazole-3-carboxylic acid in rat plasma and its application to a pharmacokinetic study.
  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs.
  • BenchChem. (2025).
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023).
  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
  • Peris-García, E., et al. (2021). Development and validation of an HPLC method for the determination of several azole antifungal drugs in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • BenchChem. (2025).
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. nmrdb.org.
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. YouTube.
  • Chemguide. (n.d.).
  • YouTube. (2020).
  • University of Arizona. (n.d.).
  • University of California, Davis. (n.d.). Interpretation of mass spectra. University of California, Davis.
  • BenchChem. (2025). method for resolving impurities in 1H-Indazole-7-sulfonamide samples. BenchChem.
  • Pharmacia. (2021).
  • Asian Journal of Chemistry. (2003). Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
  • MDPI. (2021).

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A Comparative Guide to the ¹³C NMR Analysis of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-chloro-1H-indazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this guide synthesizes data from closely related analogs to present a reliable, predicted spectrum. We will compare this predicted data with experimental values for parent compounds and discuss the rationale behind the chemical shift assignments, offering a robust framework for researchers working with this and similar molecular entities.

The Central Role of ¹³C NMR in Structural Elucidation

In the synthesis and characterization of novel pharmaceutical compounds, unambiguous structure determination is paramount. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a unique fingerprint of the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, proton-decoupled ¹³C NMR spectra offer resolved singlets for each unique carbon atom, simplifying interpretation and providing direct evidence of the molecular framework.[2]

For a molecule like this compound, ¹³C NMR is crucial for confirming the core indazole structure, verifying the position of the chloro and carbonitrile substituents, and ruling out isomeric impurities.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a standardized procedure for obtaining a quantitative ¹³C NMR spectrum suitable for structural analysis. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice for polar heterocyclic compounds due to its high solubilizing power. Chloroform-d (CDCl₃) is another common alternative.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup & Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]

  • Acquisition Parameters (Proton-Decoupled):

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling and Nuclear Overhauser Effect (NOE), such as 'zgpg30' on Bruker instruments.[3]

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 100-120 ppm, to encompass all expected carbon signals.[3]

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons, which typically have longer relaxation times.

    • Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons and the nitrile carbon, which are often weak.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Experimental Workflow Diagram

G cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing dissolve Dissolve 10-20 mg in 0.6 mL Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter insert Insert Sample, Lock & Shim filter->insert setup Set Acquisition Parameters (zgpg30) insert->setup acquire Acquire Data (1024+ scans) setup->acquire ft Fourier Transform (LB = 1-2 Hz) acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum (TMS or Solvent) phase->reference analysis Spectrum Ready for Analysis reference->analysis To Data Analysis

Caption: Standard workflow for 13C NMR analysis.

¹³C NMR Data: A Comparative Analysis

The precise chemical shifts for this compound can be reliably predicted by analyzing the spectra of its constituent parts: 1H-indazole-3-carbonitrile and other 5-substituted indazoles.

Carbon Atom1H-indazole-3-carbonitrile (Experimental, CDCl₃)[4]This compound (Predicted)Rationale for Prediction
C3~120 ppm~121 ppmThe nitrile group at C3 strongly deshields this carbon. The effect of the remote C5-Cl is expected to be minimal.
C3a~139.9 ppm~140 ppmThis bridgehead carbon's chemical shift is primarily influenced by the pyrazole ring fusion and is not expected to change significantly.
C4Data not resolved~124 ppmThe chlorine at C5 will have a deshielding β-effect on C4. Data from 5-chloro-indoles show C4 in the 118-122 ppm range.[3]
C5Data not resolved~128 ppmThe carbon directly attached to the electron-withdrawing chlorine atom (ipso-carbon) will be significantly deshielded. In 5-chloro-indoles, this carbon appears around 125 ppm.[3]
C6Data not resolved~123 ppmThe chlorine atom will have a shielding γ-effect on C6, but this is often counteracted by other electronic factors in aromatic systems.
C7Data not resolved~112 ppmThe C5-Cl is expected to have a minor shielding effect on the para-positioned C7. In 5-chloro-indoles, C7 is observed around 111-112 ppm.[3]
C7aData not resolved~141 ppmThis bridgehead carbon is part of the benzene ring. Data for 5-chloro-3-phenyl-1H-indazole shows a quaternary carbon around 140 ppm.[5]
-CNData not resolved~115 ppmNitrile carbons typically appear in the 110-125 ppm range.[2] The value is predicted based on similar heterocyclic nitriles.

Note: The available spectrum for 1H-indazole-3-carbonitrile was not fully assigned. Predictions are based on established substituent effects and data from analogous compounds.

Interpreting the Spectrum: Causality of Chemical Shifts

  • The Indazole Core: The parent 1H-indazole shows a characteristic set of signals for its nine carbons.[6] The fusion of the pyrazole and benzene rings leads to a complex electronic environment. The bridgehead carbons, C3a and C7a, are typically found downfield (~140 ppm) due to their quaternary nature and position at the ring junction.[5]

  • The Carbonitrile Group (-CN): The C3-carbonitrile substituent has two major effects. The nitrile carbon itself appears in a relatively quiet region of the spectrum (~115 ppm). More importantly, its strong electron-withdrawing nature deshields the C3 carbon to which it is attached.

  • The Chloro Substituent (-Cl): The chlorine atom at the C5 position is an electron-withdrawing group, and its influence on the benzene portion of the indazole ring is predictable:

    • Ipso-Effect (on C5): The carbon directly bonded to the chlorine (C5) is deshielded and shifted downfield.

    • Ortho-Effect (on C4 and C6): The effect on adjacent carbons is variable but typically results in a moderate downfield shift.

    • Para-Effect (on C7): A minor shielding or deshielding effect is expected at the para position.

Alternative and Complementary Analytical Techniques

While ¹³C NMR is powerful, a multi-technique approach provides the most robust structural confirmation.

TechniqueStrengthsLimitationsApplication for this compound
¹H NMR Fast, provides information on proton environment and connectivity (through coupling).Can have signal overlap, less direct information on the carbon skeleton.Confirms the number and position of aromatic protons, verifies the absence of impurities.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition (HRMS).Does not provide direct information on atom connectivity or isomerism.Confirms the molecular formula (C₈H₄ClN₃) and helps identify the compound.
2D NMR (HSQC/HMBC) Correlates proton and carbon signals, establishing direct (HSQC) and long-range (HMBC) C-H connectivity.Requires more instrument time.Crucial for the definitive assignment of all protonated carbons (C4, C6, C7) and for confirming the position of substituents by observing correlations from protons to quaternary carbons (e.g., H4 to C3, C5, C7a).
Infrared (IR) Spectroscopy Identifies key functional groups.Provides limited information on the overall molecular skeleton.Confirms the presence of the nitrile group (C≡N stretch, ~2230 cm⁻¹) and the N-H bond of the indazole ring.
Logic Diagram: Structure Confirmation Strategy

G cluster_primary Primary Analysis cluster_core Core Structural Proof cluster_confirmation Definitive Assignment MS Mass Spectrometry (Confirms Formula C₈H₄ClN₃) CNMR ¹³C NMR (Carbon Skeleton Fingerprint) MS->CNMR HNMR ¹H NMR (Confirms Proton Environment) HNMR->CNMR IR IR Spectroscopy (Confirms -CN, -NH groups) IR->CNMR TwoD 2D NMR (HSQC, HMBC) (Establishes C-H Connectivity) CNMR->TwoD For Ambiguous Signals Final Unambiguous Structure Confirmed CNMR->Final TwoD->Final

Caption: Integrated approach for structure validation.

References

  • The Royal Society of Chemistry. (2014).
  • Elguero, J., et al. (2016). 13C NMR of indazoles.
  • Wiley-VCH. (2007).
  • American Chemical Society. (2012). Synthesis of 1H-Indazoles via Silver(I)
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]
  • MDPI. (2020).
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]
  • ACD/Labs. (n.d.).
  • The Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • MDPI. (2021).

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-chloro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for its characterization, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

The Analyte: this compound at a Glance

This compound is a small molecule with a molecular formula of C8H4ClN3 and a monoisotopic mass of 177.00937 Da.[1][2] Its structure, featuring a chlorinated indazole core and a nitrile group, dictates its physicochemical properties and, consequently, the optimal analytical strategies for its characterization. The presence of nitrogen atoms makes it amenable to protonation, while the chlorine atom provides a distinct isotopic signature.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry stands as a cornerstone technique for the analysis of small molecules due to its high sensitivity, selectivity, and ability to provide detailed structural information. The choice of ionization source and analyzer is critical and depends on the specific analytical question being addressed.

Ionization Techniques: ESI vs. APCI

For a molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules that can be readily ionized in solution.[3] Given the presence of basic nitrogen atoms in the indazole ring, ESI in positive ion mode is expected to efficiently generate the protonated molecule, [M+H]+, at an m/z of 178.01665.[1] The softness of this technique minimizes in-source fragmentation, providing a clear molecular ion peak, which is crucial for initial molecular weight confirmation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often employed for less polar and more volatile compounds.[3] While this compound possesses polar functional groups, APCI can also be an effective ionization method. It may offer advantages in certain chromatographic conditions or for specific sample matrices.

Recommendation: For initial characterization and molecular weight confirmation, ESI in positive ion mode is the recommended starting point due to the high likelihood of generating a strong [M+H]+ signal with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is indispensable. By isolating the precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This "fingerprint" is invaluable for structural confirmation and for differentiating isomers.

Based on the structure of this compound and known fragmentation mechanisms of related heterocyclic and halogenated compounds, a plausible fragmentation pathway can be proposed.[4][5]

Proposed Fragmentation Pathway:

The primary fragmentation events for the [M+H]+ ion of this compound are anticipated to involve the loss of small, stable neutral molecules and radicals.

  • Loss of HCN (Hydrogen Cyanide): A common fragmentation pathway for nitrile-containing compounds is the elimination of HCN (27 Da). This would result in a fragment ion at m/z 151.

  • Loss of Cl (Chlorine Radical): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35 Da), yielding a fragment at m/z 143. The isotopic pattern of the precursor ion, with the characteristic M+2 peak for chlorine, would further support this assignment.

  • Loss of HCl (Hydrogen Chloride): The elimination of a neutral HCl molecule (36 Da) is another plausible fragmentation, which would produce a fragment ion at m/z 142.

The following Graphviz diagram illustrates the proposed fragmentation workflow:

fragmentation_workflow M_H [M+H]+ m/z 178 CID Collision-Induced Dissociation (CID) M_H->CID loss_HCN Loss of HCN (-27 Da) CID->loss_HCN loss_Cl Loss of Cl (-35 Da) CID->loss_Cl loss_HCl Loss of HCl (-36 Da) CID->loss_HCl fragment_151 [C7H4ClN2]+ m/z 151 loss_HCN->fragment_151 fragment_143 [C8H5N3]+ m/z 143 loss_Cl->fragment_143 fragment_142 [C8H3N3]+ m/z 142 loss_HCl->fragment_142

Caption: Proposed MS/MS fragmentation workflow for [M+H]+ of this compound.

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the LC-MS/MS analysis of this compound.

1. Sample Preparation:

  • Dissolve the purified solid sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
  • Perform serial dilutions to a final concentration of 1 µg/mL for initial analysis.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is typically sufficient for initial screening.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Scan Mode: Full scan MS from m/z 50-500 for initial molecular weight confirmation.
  • MS/MS: Product ion scan of the [M+H]+ ion (m/z 178) to obtain the fragmentation pattern.
  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques. Here, we compare the utility of mass spectrometry with HPLC-UV, NMR, and FTIR for the analysis of this compound.

Technique Principle Strengths for this Analyte Limitations for this Analyte
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity.[6][7] Provides molecular weight and structural information through fragmentation.[7] Ideal for complex matrices.Higher cost and complexity compared to HPLC-UV.[8]
HPLC-UV Separation by chromatography, detection by UV absorbance.Cost-effective and robust for routine quantification.[8] Simple operation.[8]Lower sensitivity and selectivity than LC-MS.[8] Co-eluting impurities can interfere.[8] Provides no direct structural information beyond retention time.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides unambiguous structural elucidation, including isomer differentiation.[9][10] Non-destructive.Lower sensitivity compared to MS. Requires higher sample amounts and purity. More complex data interpretation.
FTIR Spectroscopy Vibrational transitions of functional groups upon IR absorption.Provides information on functional groups present (e.g., C≡N, N-H, aromatic C-H).[11][12] Fast and non-destructive.Provides limited information on the overall molecular structure. Not suitable for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories for the quantification of small molecules.[8] For this compound, its aromatic nature suggests strong UV absorbance, making it amenable to this technique.

When to Choose HPLC-UV:

  • For routine purity checks and quantification in well-characterized samples.

  • When cost and ease of use are primary considerations.

Limitations:

  • It lacks the specificity of mass spectrometry, making it susceptible to interference from co-eluting impurities with similar UV spectra.[8]

  • It provides no definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in this compound, allowing for unambiguous confirmation of its structure.[9][10]

When to Choose NMR:

  • For the definitive structural confirmation of a newly synthesized batch.

  • To differentiate between potential isomers.

Limitations:

  • Significantly lower sensitivity than mass spectrometry, requiring milligram quantities of pure sample.

  • Not suitable for trace analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[11] For this compound, characteristic absorption bands would be expected for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), the N-H stretch of the indazole ring, and the aromatic C-H and C=C stretching vibrations.[11][12][13]

When to Choose FTIR:

  • As a quick identity check to confirm the presence of key functional groups.

  • To monitor the progress of a chemical reaction.

Limitations:

  • Provides very limited information about the overall molecular skeleton.

  • Not a quantitative technique.

Integrated Analytical Workflow

For a comprehensive and self-validating analysis of this compound, an integrated approach is recommended. The following workflow ensures both the identity and purity of the compound are rigorously established.

integrated_workflow start Synthesized Compound ftir FTIR Analysis start->ftir nmr NMR Analysis (¹H and ¹³C) start->nmr lc_ms LC-MS Analysis start->lc_ms hplc_uv HPLC-UV Analysis start->hplc_uv functional_groups Functional Group Confirmation ftir->functional_groups structure_elucidation Definitive Structure Elucidation nmr->structure_elucidation mw_confirmation Molecular Weight Confirmation lc_ms->mw_confirmation fragmentation_pattern Structural Fingerprint (MS/MS) lc_ms->fragmentation_pattern purity_quantification Purity Assessment & Quantification hplc_uv->purity_quantification final Characterized Compound functional_groups->final structure_elucidation->final mw_confirmation->final fragmentation_pattern->final purity_quantification->final

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly utilizing ESI-MS/MS, provides a sensitive and structurally informative approach that is central to its characterization. While it excels in providing molecular weight and fragmentation data, a truly robust analytical strategy integrates the strengths of orthogonal techniques. NMR spectroscopy offers unparalleled detail for definitive structure elucidation, HPLC-UV provides a cost-effective solution for routine quantification, and FTIR serves as a rapid check for key functional groups. By understanding the capabilities and limitations of each technique, researchers can design a logical and efficient workflow, ensuring the highest level of scientific integrity in their work.

References

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra.
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  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)...
  • YouTube. Mass Spectrometry: Fragmentation Mechanisms.
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  • Taylor & Francis Online. A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations.
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  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • ResearchGate. Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde | Request PDF.
  • YouTube. Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
  • YouTube. common fragmentation mechanisms in mass spectrometry.
  • Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • LibreTexts Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PubMed. Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI).
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
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A Comparative Guide to the FT-IR Spectrum of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-chloro-1H-indazole-3-carbonitrile

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The title compound, this compound, is a key intermediate in the synthesis of various therapeutic candidates. Its structure combines the indazole scaffold with a chloro substituent on the benzene ring and a nitrile group at the 3-position. These features make FT-IR spectroscopy an invaluable tool for its characterization, allowing for the verification of its synthesis and the study of its electronic properties through the vibrational behavior of its functional groups.

This guide will dissect the FT-IR spectrum of this compound, comparing it with the spectra of 1H-indazole and other substituted indazoles to elucidate the influence of the chloro and nitrile substituents on the characteristic vibrational frequencies.

Molecular Structure and Key Vibrational Modes

The molecular structure of this compound is depicted below, highlighting the principal functional groups that give rise to characteristic absorption bands in the FT-IR spectrum.

Figure 1. Molecular structure of this compound with key functional groups highlighted.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption frequencies for this compound and related compounds. This comparative approach allows for a more nuanced interpretation of the spectrum.

Functional Group Vibrational Mode This compound (cm⁻¹) 1H-Indazole (cm⁻¹) 3-phenyl-1H-indazole-6-carbonitrile (cm⁻¹) 5-chloro-3-phenyl-1H-indazole (cm⁻¹)
N-H Stretch~3300-3500 (Expected)~3150 (Broad)Not specified~3150 (Broad)
C-H (Aromatic) Stretch~3000-3100 (Expected)~3050Not specifiedNot specified
C≡N (Nitrile) Stretch2233 N/ANot specifiedN/A
C=C (Aromatic) Stretch~1450-1600 (Expected)~1500-16201472~1470-1600
C-N Stretch~1300-1350 (Expected)~1340Not specifiedNot specified
C-Cl Stretch~600-800 (Expected)N/AN/A~700-800
C-H (Aromatic) Out-of-plane bend~800-900 (Expected)~740816Not specified

Interpretation and Comparative Analysis

The Nitrile (C≡N) Stretch: A Definitive Marker

The most characteristic and unambiguous absorption in the FT-IR spectrum of this compound is the nitrile (C≡N) stretching vibration. A literature source reports this peak at 2233 cm⁻¹ . This falls squarely within the expected range for aromatic nitriles (2240-2220 cm⁻¹). The intensity of the nitrile stretch can vary but is typically sharp. Its presence is a strong confirmation of the successful introduction of the carbonitrile group at the 3-position of the indazole ring. For comparison, in the FT-IR spectrum of 3-phenyl-1H-indazole-6-carbonitrile, while the exact frequency is not provided, its presence would be a key diagnostic feature.

The N-H and Aromatic C-H Stretching Region (>3000 cm⁻¹)

The region above 3000 cm⁻¹ is dominated by N-H and aromatic C-H stretching vibrations. For this compound, a broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the indazole ring. This broadening is a result of intermolecular hydrogen bonding. In the parent 1H-indazole, a broad band around 3150 cm⁻¹ is observed. The presence of the electron-withdrawing chloro and nitrile groups in our target molecule is likely to slightly shift the position and alter the shape of this band compared to the unsubstituted indazole.

Aromatic C-H stretching vibrations are expected as a series of weaker bands in the 3100-3000 cm⁻¹ range. These are often observed on the shoulder of the more intense N-H absorption.

The "Fingerprint" Region (< 1600 cm⁻¹)

The region below 1600 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information, including aromatic C=C stretching, C-N stretching, C-Cl stretching, and C-H bending vibrations.

  • Aromatic C=C Stretching: A series of medium to sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the indazole ring system. The substitution pattern on the benzene ring influences the exact position and intensity of these absorptions.

  • C-Cl Stretching: The presence of the chlorine atom at the 5-position will give rise to a C-Cl stretching vibration. This is typically observed in the 800-600 cm⁻¹ region. This band can be of variable intensity and may overlap with other absorptions, but its presence is a key indicator of the chloro-substitution.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can be further confirmed by analyzing the strong out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring system as in this compound, characteristic absorptions are expected in this region.

Experimental Protocol: Acquiring an FT-IR Spectrum using the KBr Pellet Method

The following is a detailed protocol for preparing a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality spectra of solid samples.

Rationale for Method Selection

The KBr pellet method is chosen because it produces a uniform, solid matrix that is transparent to infrared radiation over a wide spectral range. This minimizes scattering of the IR beam and results in a high-quality spectrum with well-defined absorption bands.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition start Start grind_sample Grind Sample (1-2 mg) start->grind_sample grind_kbr Grind KBr (100-200 mg) grind_sample->grind_kbr mix Thoroughly Mix Sample and KBr grind_kbr->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Pressure (8-10 tons) load_die->press hold Hold Pressure (1-2 min) press->hold release Release Pressure hold->release eject Eject Transparent Pellet release->eject place_pellet Place Pellet in Spectrometer eject->place_pellet acquire_bkg Acquire Background Spectrum (Air or KBr) place_pellet->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample process Process and Analyze Data acquire_sample->process end End process->end

Figure 2. Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Preparation of Materials:

    • Use spectroscopic grade potassium bromide (KBr).

    • Dry the KBr in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region. Store the dried KBr in a desiccator.

    • Ensure the agate mortar and pestle, and the pellet die are scrupulously clean and dry.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the this compound sample.

    • In the agate mortar, grind the sample to a very fine powder. This is crucial to reduce scattering of the infrared radiation.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.

  • Pellet Pressing:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes. This allows the KBr to flow and form a transparent or translucent disc.

    • Slowly release the pressure.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This is to subtract the spectral contributions of atmospheric water and carbon dioxide, and the KBr itself.

    • Acquire the spectrum of the sample pellet. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The FT-IR spectrum of this compound is characterized by a prominent nitrile absorption at 2233 cm⁻¹, which serves as a key diagnostic peak. The spectrum is further defined by N-H and aromatic C-H stretching vibrations above 3000 cm⁻¹, and a complex fingerprint region containing aromatic C=C stretching, C-Cl stretching, and C-H bending vibrations. By comparing its expected spectral features with those of related indazole derivatives, a comprehensive structural confirmation can be achieved. The KBr pellet method provides a reliable means of obtaining a high-quality FT-IR spectrum for this and other solid organic compounds.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Chloro- and 5-Bromo-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Strategy and Route Design

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and feasibility of a synthetic route. The 1H-indazole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two common building blocks: 5-chloro-1H-indazole-3-carbonitrile and 5-bromo-1H-indazole-3-carbonitrile. Our analysis moves beyond simple analogy, delving into the fundamental chemical principles that govern their differential reactivity in key synthetic transformations.

The Decisive Influence of the Halogen Substituent

The divergent reactivity of these two molecules is almost entirely dictated by the nature of the carbon-halogen (C-X) bond at the 5-position of the indazole ring. Two primary factors are at play:

  • Carbon-Halogen Bond Dissociation Energy (BDE): This is the most critical parameter for many transition metal-catalyzed reactions. The energy required to homolytically cleave the C-X bond follows the trend: C-Cl > C-Br.[1][2][3] The C-Cl bond is stronger (approx. 96-97 kcal/mol for a typical aryl chloride) than the C-Br bond (approx. 83 kcal/mol for a typical aryl bromide).[4] Consequently, the C-Br bond is more readily broken, making the 5-bromo derivative inherently more reactive in processes where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • Electronic Effects (Inductive vs. Resonance): Both chlorine and bromine are electron-withdrawing through the inductive effect (-I) due to their electronegativity, and weakly electron-donating through resonance (+R) via their lone pairs. Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal and a more polarized C-X bond. This heightened electrophilicity at the carbon atom bearing the chlorine becomes significant in reactions initiated by nucleophilic attack on the aromatic ring.[5]

These fundamental differences give rise to opposing reactivity trends in the two most common classes of reactions for aryl halides.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern drug discovery for constructing complex molecular architectures. In this domain, the weaker C-Br bond makes 5-bromo-1H-indazole-3-carbonitrile the more reactive substrate .

The catalytic cycles for reactions like Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) are initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[6][7] This step, being the cleavage of the C-X bond, is almost always faster for the bromo derivative.

cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling Bromo 5-Bromo-1H-indazole- 3-carbonitrile Weaker C-Br Bond\n(Lower BDE) Weaker C-Br Bond (Lower BDE) Bromo->Weaker C-Br Bond\n(Lower BDE) Chloro 5-Chloro-1H-indazole- 3-carbonitrile Stronger C-Cl Bond\n(Higher BDE) Stronger C-Cl Bond (Higher BDE) Chloro->Stronger C-Cl Bond\n(Higher BDE) Faster Oxidative Addition Faster Oxidative Addition Weaker C-Br Bond\n(Lower BDE)->Faster Oxidative Addition Facilitates Higher Reactivity Higher Reactivity Faster Oxidative Addition->Higher Reactivity Slower Oxidative Addition Slower Oxidative Addition Stronger C-Cl Bond\n(Higher BDE)->Slower Oxidative Addition Hinders Lower Reactivity Lower Reactivity Slower Oxidative Addition->Lower Reactivity

Caption: Reactivity workflow in Palladium-catalyzed cross-coupling.

Practical Implications:

  • Suzuki-Miyaura Coupling: To couple an arylboronic acid with the 5-chloro derivative, one typically requires more forcing conditions: higher temperatures, longer reaction times, and, crucially, more sophisticated catalysts. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[8][9] In contrast, the 5-bromo derivative often reacts efficiently with standard catalysts like Pd(dppf)Cl₂ under milder conditions.[10][11]

  • Buchwald-Hartwig Amination: The same principle applies to C-N bond formation. While the 5-bromo compound will readily couple with a wide range of amines using various generations of Buchwald-Hartwig catalysts, the 5-chloro analogue is significantly less reactive.[12][13] Achieving high yields with the chloro substrate often necessitates the use of highly active, sterically hindered ligands and stronger bases to promote the catalytic cycle.[6][14]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

In contrast to cross-coupling, the reactivity order is inverted for nucleophilic aromatic substitution (SNA_r). Here, This compound is predicted to be the more reactive substrate .

The SNA_r mechanism proceeds via a two-step addition-elimination pathway.[15][16] The rate-determining step is typically the initial attack of a nucleophile on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[17][18]

Reactivity is governed by:

  • Electrophilicity of the Target Carbon: Chlorine's greater electronegativity makes the C5 carbon more electron-deficient (more positive partial charge) and thus a more attractive target for nucleophiles.

  • Stability of the Intermediate: The electron-withdrawing indazole ring, further activated by the 3-carbonitrile group, is essential for stabilizing the negative charge of the Meisenheimer complex. The stronger inductive effect of chlorine provides slightly better stabilization of this intermediate compared to bromine.

cluster_1 Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) Bromo 5-Bromo-1H-indazole- 3-carbonitrile Lower Electronegativity\nof Bromine Lower Electronegativity of Bromine Bromo->Lower Electronegativity\nof Bromine Chloro 5-Chloro-1H-indazole- 3-carbonitrile Higher Electronegativity\nof Chlorine Higher Electronegativity of Chlorine Chloro->Higher Electronegativity\nof Chlorine More Electrophilic C5 More Electrophilic C5 Higher Electronegativity\nof Chlorine->More Electrophilic C5 Leads to Faster Nucleophilic Attack Faster Nucleophilic Attack More Electrophilic C5->Faster Nucleophilic Attack Favors Higher Reactivity Higher Reactivity Faster Nucleophilic Attack->Higher Reactivity Less Electrophilic C5 Less Electrophilic C5 Lower Electronegativity\nof Bromine->Less Electrophilic C5 Leads to Slower Nucleophilic Attack Slower Nucleophilic Attack Less Electrophilic C5->Slower Nucleophilic Attack Disfavors Lower Reactivity Lower Reactivity Slower Nucleophilic Attack->Lower Reactivity

Caption: Predicted reactivity workflow in nucleophilic aromatic substitution.

Data Summary and Experimental Considerations

The following table summarizes the key reactivity differences and provides general guidance for selecting reaction conditions.

Feature5-Bromo-1H-indazole-3-carbonitrileThis compound
Dominant Property Weaker C-Br Bond (Lower BDE)Higher C-Cl Bond Polarization
Pd Cross-Coupling More Reactive. Preferred substrate.Less Reactive. Requires optimized, highly active catalysts (e.g., bulky phosphine ligands) and often higher temperatures.
Suzuki Coupling Catalyst Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) often suffice.Advanced catalyst systems (e.g., Pd₂(dba)₃ with XPhos, SPhos) are often required.
Buchwald-Hartwig Amination Reacts under milder conditions with a broader range of amines and catalysts.Requires more forcing conditions, stronger bases (e.g., LiHMDS, K₃PO₄), and sterically hindered, electron-rich ligands.
Nucleophilic Aromatic Substitution Less Reactive. Higher temperatures and/or stronger nucleophiles may be needed.More Reactive. The higher electrophilicity of the C-Cl carbon facilitates nucleophilic attack.

Exemplary Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for the more reactive 5-bromo derivative. For the 5-chloro analogue, a switch to a more active catalyst system (e.g., Pd₂(dba)₃/SPhos) and higher temperatures (100-120 °C) would be the first line of optimization.

G start Setup reagents Combine: - 5-Bromo-1H-indazole-3-carbonitrile (1 equiv) - Arylboronic Acid (1.2 equiv) - Pd(dppf)Cl₂ (0.05 equiv) - K₂CO₃ (2.5 equiv) - Dioxane/H₂O (4:1) start->reagents purge Purge with N₂/Ar for 15 min reagents->purge heat Heat to 90 °C for 4-12 h purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup Upon Completion purify Dry (Na₂SO₄), Concentrate, Purify via Chromatography workup->purify end Product purify->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add 5-bromo-1H-indazole-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[10][11]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

This protocol illustrates conditions that might be required for the less reactive 5-chloro derivative, employing a more active catalyst and stronger base. For the 5-bromo analogue, a simpler system like Pd₂(dba)₃/BINAP with NaOt-Bu may be sufficient at a lower temperature.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a bulky phosphine ligand like XPhos (0.05 eq).

  • Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add the desired amine (1.2 eq) and anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C and stir vigorously until starting material is consumed as monitored by TLC or LC-MS.[6]

  • Cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-chloro- and 5-bromo-1H-indazole-3-carbonitrile is a strategic decision based on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), 5-bromo-1H-indazole-3-carbonitrile is the superior substrate. Its greater reactivity allows for milder conditions, broader substrate scope with less reactive partners, and a higher likelihood of success during initial route scouting.

  • For nucleophilic aromatic substitution, this compound is the more reactive option. Its higher C-Cl bond polarity renders the C5 position more susceptible to nucleophilic attack.

From a practical standpoint, the 5-chloro derivative is often more cost-effective. Therefore, for large-scale synthesis where a cross-coupling is required, significant process development to optimize the reaction of the chloro-analogue may be economically justified. However, for discovery chemistry, where speed and reliability are paramount, the higher reactivity of the 5-bromo derivative makes it the pragmatic choice.

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comparing the synthesis of indazole-3-carbonitriles with different substituents

Author: BenchChem Technical Support Team. Date: January 2026

Indazole-3-carbonitrile is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents. Its rigid bicyclic structure and the versatile chemical reactivity of the nitrile group make it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The efficacy and properties of these molecules are profoundly influenced by the nature and position of substituents on the indazole ring. Consequently, the ability to synthesize a diverse array of substituted indazole-3-carbonitriles is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the two predominant synthetic strategies for accessing these valuable compounds, analyzing the impact of substituents on reaction outcomes. We will explore the classic approach of building the indazole ring from a substituted precursor (Route A) and the alternative strategy of functionalizing a pre-formed substituted indazole ring (Route B).

Core Synthetic Strategies: A Strategic Overview

The synthesis of substituted indazole-3-carbonitriles can be logically approached from two distinct directions:

  • Route A: Diazotization and Cyclization of Substituted 2-Aminobenzonitriles. This is a convergent approach where the key N-N bond is formed to construct the pyrazole ring onto a pre-existing, substituted benzonitrile. The success of this route hinges on the electronic nature of the starting aniline derivative.

  • Route B: Post-Functionalization via Cyanation of Substituted 3-Haloindazoles. This is a linear approach that involves the initial synthesis of a substituted indazole, followed by halogenation at the C3 position and subsequent transition-metal-catalyzed cyanation. This strategy allows for late-stage introduction of the nitrile group, offering flexibility in molecular design.

Route A: The Cyclization Approach from 2-Aminobenzonitriles

This classical method leverages the well-established Richter indazole synthesis pathway. It begins with the diazotization of a substituted 2-aminobenzonitrile using a nitrite source under acidic conditions to form a transient diazonium salt. This intermediate then undergoes spontaneous intramolecular cyclization to yield the corresponding 1H-indazole-3-carbonitrile.

Mechanistic Rationale

The reaction proceeds in two key stages. First, the primary aromatic amine of the 2-aminobenzonitrile is converted into a diazonium salt. The choice of acid and temperature is critical to prevent premature decomposition. Second, the diazonium species undergoes an intramolecular electrophilic attack, leading to cyclization and loss of a proton to form the stable aromatic indazole ring. The electronic properties of the substituents on the aromatic ring play a crucial role in both the stability of the diazonium intermediate and the rate of cyclization.

Route_A_Workflow cluster_0 Route A: Diazotization-Cyclization start Substituted 2-Aminobenzonitrile diazonium In situ Diazonium Salt Intermediate start->diazonium 1. NaNO₂, aq. HCl 2. 0-5 °C product Substituted 1H-Indazole-3-carbonitrile diazonium->product Intramolecular Cyclization

Caption: Workflow for Route A, starting from a substituted 2-aminobenzonitrile.

Impact of Substituents

The nature of the substituent (R) on the aromatic ring significantly influences the reaction's efficiency.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the basicity of the amino group. This can make the initial diazotization step more challenging, sometimes requiring stronger acidic conditions. However, these groups also stabilize the resulting diazonium salt and can facilitate the final cyclization step.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the amino group, facilitating diazotization. However, they can also lead to side reactions, such as diazo coupling, if the reaction conditions are not carefully controlled.

Comparative Performance Data (Representative)

The following table illustrates the expected impact of different substituents on the yield of the cyclization reaction.

EntryStarting Material (Substituent)Electronic EffectExpected Yield (%)Key Considerations
12-Amino-5-methoxybenzonitrile (-OCH₃)Donating (EDG)65-75%Diazonium salt may be highly reactive; strict temperature control is essential to prevent side reactions.
22-Amino-5-chlorobenzonitrile (-Cl)Withdrawing (EWG)80-90%Diazotization is generally clean and the diazonium intermediate is relatively stable.
32-Amino-5-nitrobenzonitrile (-NO₂)Strongly Withdrawing (EWG)85-95%The starting amine is less basic, requiring careful diazotization, but the subsequent cyclization is highly efficient.
Experimental Protocol: Synthesis of 5-Chloro-1H-indazole-3-carbonitrile
  • Diazotization: To a stirred suspension of 2-amino-5-chlorobenzonitrile (1.0 eq) in 6M hydrochloric acid (5 mL per gram of starting material) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Cyclization: The reaction mixture is allowed to warm slowly to room temperature and stirred for 2-4 hours, during which the cyclization occurs. The formation of the product is monitored by TLC.

  • Work-up and Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then a saturated solution of sodium bicarbonate until the washings are neutral. The solid is dried under vacuum to afford the crude product.

  • Purification: The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route B: The Post-Functionalization Approach via Cyanation

This strategy involves the creation of a substituted indazole ring first, followed by the introduction of the nitrile at the C3 position. This is typically a two-step process: regioselective halogenation (usually iodination or bromination) at C3, followed by a palladium-catalyzed cyanation reaction. This route is advantageous when the required substituted 2-aminobenzonitriles are not commercially available or are difficult to synthesize.

Step 1: C3-Halogenation of Substituted Indazoles

The C3 position of the indazole ring can be selectively halogenated. Iodination is often preferred as the resulting C-I bond is highly reactive in subsequent cross-coupling reactions.[1] The reaction is an electrophilic substitution, and its efficiency is influenced by the substituents already present on the benzene ring.

Route_B1_Halogenation cluster_1 Route B - Step 1: C3-Halogenation start Substituted 1H-Indazole product Substituted 3-Iodo-1H-indazole start->product I₂, KOH DMF, rt

Caption: C3-Iodination of a substituted indazole.[2]

  • EDGs on the indazole ring activate it towards electrophilic substitution, generally leading to high yields of the 3-haloindazole under mild conditions.

  • EWGs deactivate the ring, potentially requiring harsher conditions or stronger halogenating agents to achieve complete conversion.

Step 2: Palladium-Catalyzed Cyanation

The introduction of the nitrile group is most effectively achieved via palladium-catalyzed cross-coupling of the 3-haloindazole with a cyanide source.[3] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often used as a less toxic and more manageable alternative to reagents like KCN or Zn(CN)₂.[4] The catalytic cycle involves oxidative addition of the 3-haloindazole to a Pd(0) species, transmetalation with the cyanide source, and reductive elimination to yield the product and regenerate the catalyst.

Route_B2_Cyanation cluster_2 Route B - Step 2: Pd-Catalyzed Cyanation Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition pd2_cyanide R-Pd(II)(CN)L₂ pd2_halide->pd2_cyanide Transmetalation pd2_cyanide->pd0 Reductive Elimination product R-CN (Product) start R-X (3-Haloindazole) cyanide 'CN⁻' source (e.g., K₄[Fe(CN)₆])

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

  • EWGs on the indazole ring generally enhance the rate of the oxidative addition step, which is often rate-limiting. This typically leads to higher yields and faster reaction times.

  • EDGs can slow down the oxidative addition step, sometimes requiring higher catalyst loadings or more electron-rich phosphine ligands to achieve good conversion.

Comparative Performance Data (Representative)

This table shows expected yields for the cyanation step on various substituted 3-iodoindazoles.

EntryStarting Material (Substituent at C5)Electronic EffectExpected Yield (%)Key Considerations
13-Iodo-5-methoxy-1H-indazole (-OCH₃)Donating (EDG)70-80%Slower oxidative addition may require higher catalyst loading or more advanced ligands to achieve high conversion.
25-Chloro-3-iodo-1H-indazole (-Cl)Withdrawing (EWG)85-95%Oxidative addition is facilitated, leading to efficient and clean conversion under standard conditions.
33-Iodo-5-nitro-1H-indazole (-NO₂)Strongly Withdrawing (EWG)>95%The highly electron-deficient substrate is ideal for this transformation, often proceeding rapidly to completion.
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile
  • C3-Iodination: To a solution of 5-nitro-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq) followed by iodine (1.2 eq). Stir the mixture at room temperature for 2-4 hours. Pour the reaction mixture into an aqueous solution of NaHSO₃ and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give 3-iodo-5-nitro-1H-indazole, which can be used without further purification.

  • Palladium-Catalyzed Cyanation: In a sealed tube, combine 3-iodo-5-nitro-1H-indazole (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.3 eq), palladium(II) acetate (0.05 eq), dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos, 0.1 eq), and sodium carbonate (2.0 eq). Add a 1:1 mixture of DMAc/water and degas the mixture with argon for 15 minutes. Seal the tube and heat at 120 °C for 12-18 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the final product.

Head-to-Head Comparison and Strategic Choice

FeatureRoute A (Diazotization-Cyclization)Route B (Post-Functionalization/Cyanation)
Number of Steps Typically 1 pot from the aniline2 steps from the indazole
Starting Materials Substituted 2-aminobenzonitrilesSubstituted 1H-indazoles
Regioselectivity Excellent (defined by starting material)Excellent (C3 position is preferentially halogenated)
Substituent Tolerance Sensitive to highly reactive EDGs. Diazonium stability can be an issue.Generally very broad. The Pd-catalyzed cyanation is robust and tolerates most functional groups.
Key Advantage High convergence, potentially fewer steps.Modular, reliable for complex scaffolds, and leverages robust, well-understood reactions.
Primary Challenge Availability and synthesis of diverse 2-aminobenzonitriles; stability of diazonium salts.An additional synthetic step is required; removal of palladium catalyst from the final product.

Conclusion and Expert Recommendation

Both synthetic routes offer viable pathways to substituted indazole-3-carbonitriles, and the optimal choice depends heavily on the specific target molecule and available resources.

Route A is the preferred strategy for targets with electron-withdrawing substituents when the corresponding 2-aminobenzonitrile is commercially available or readily accessible. Its convergent nature makes it highly efficient for producing analogues with EWGs like chloro, bromo, or nitro groups.

Route B is the more versatile and robust strategy for complex targets, especially those bearing electron-donating groups or requiring a modular approach. The ability to build and diversify the substituted indazole core first, followed by a reliable late-stage cyanation, is a significant advantage in medicinal chemistry programs where generating a library of analogues is often the goal. While it involves an extra step, the predictability and high functional group tolerance of palladium-catalyzed cross-coupling often make it the more dependable choice for ensuring project success.

Ultimately, a careful evaluation of the target structure's electronic properties and the commercial availability of starting materials will guide the synthetic chemist to the most logical and efficient route.

References

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  • Zhang, Y. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
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A Comparative Guide to the Biological and Synthetic Utility of 5-Chloro-1H-indazole-3-carbonitrile and its Carboxylic Acid Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold and the appropriate functional group handles is a critical decision that dictates the trajectory of a research program. The 5-chloro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth comparison of two key intermediates: 5-chloro-1H-indazole-3-carbonitrile and 5-chloro-1H-indazole-3-carboxylic acid. The focus will be on their respective biological activities—or lack thereof—and, more importantly, their utility as starting materials for the synthesis of biologically active molecules.

Core Scaffold: The 5-Chloro-1H-indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and has garnered significant attention in drug discovery.[3] The presence of a chlorine atom at the 5-position can enhance biological activity and modulate the physicochemical properties of the molecule, such as lipophilicity, which can in turn influence pharmacokinetic parameters like absorption and distribution.[4] The functional group at the 3-position is a key vector for derivatization, allowing for the exploration of chemical space and the optimization of interactions with biological targets.

5-Chloro-1H-indazole-3-carboxylic Acid: A Versatile and Widely Utilized Building Block

5-Chloro-1H-indazole-3-carboxylic acid is a well-established and commercially available intermediate in pharmaceutical and agrochemical research.[4][5][6][7] Its primary value lies in its utility as a versatile synthetic handle for the creation of a diverse range of derivatives, most notably amides and esters.

Biological Profile of Derivatives

While the parent carboxylic acid itself is not typically reported as a potent biological agent, its derivatives have demonstrated significant activity across various therapeutic areas:

  • Anti-inflammatory and Immuno-modulatory Agents: Indazole-3-carboxamides, synthesized from the corresponding carboxylic acid, have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel.[8][9][10] These channels play a crucial role in the activation of mast cells, which are implicated in inflammatory and autoimmune diseases. The regiochemistry of the amide linker has been shown to be critical for activity.[8][9]

  • Anticancer Agents: The indazole scaffold is present in several approved anticancer drugs.[1] Derivatives of indazole-3-carboxylic acid have been explored as inhibitors of various protein kinases, which are key targets in oncology. For example, indazole amides have been developed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).[11]

  • Antiviral Agents: 1-Aminobenzyl-1H-indazole-3-carboxamide analogues, derived from the carboxylic acid, have shown potent activity against the Hepatitis C virus.[12]

  • Antibacterial Agents: Indazole derivatives have been investigated as a novel class of bacterial Gyrase B inhibitors, offering a potential mechanism to combat antimicrobial resistance.[13]

Synthetic Utility and Experimental Protocols

The carboxylic acid functional group is readily activated for coupling reactions. A common synthetic route to access diverse derivatives is through the formation of an acid chloride or the use of peptide coupling reagents.

Experimental Protocol: Synthesis of an Indazole-3-Carboxamide Derivative

This protocol describes a general procedure for the amide coupling of 5-chloro-1H-indazole-3-carboxylic acid with a primary amine.

  • Acid Chloride Formation (Optional): To a solution of 5-chloro-1H-indazole-3-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as oxalyl chloride or thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until the conversion is complete (monitored by TLC or LC-MS). The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in an aprotic solvent (e.g., dichloromethane or THF). The desired primary amine is added, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine, to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with an aqueous acid solution (e.g., 1N HCl), followed by an aqueous base solution (e.g., saturated sodium bicarbonate), and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired indazole-3-carboxamide.

This compound: An Alternative Synthetic Intermediate

This compound is another key intermediate in pharmaceutical and agrochemical research.[14] While less extensively documented in the literature for its biological activity compared to the carboxylic acid derivatives, the nitrile group offers a unique set of synthetic possibilities.

Biological Profile of the Carbonitrile and Its Derivatives

Direct reports on the biological activity of this compound are scarce. Its primary role appears to be as a precursor to other functional groups. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each opening up different avenues for derivatization and biological exploration.

Synthetic Utility and Experimental Protocols

The carbonitrile can be a valuable starting material, particularly when the introduction of a nitrogen-containing functionality is desired.

Experimental Protocol: Hydrolysis of this compound to the Carboxylic Acid

This protocol outlines the conversion of the carbonitrile to the corresponding carboxylic acid.

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent), add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Hydrolysis: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (if an acid was used for hydrolysis) or an acid (if a base was used). The precipitated product is collected by filtration, washed with water, and dried to yield 5-chloro-1H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization.

Comparative Analysis: Nitrile vs. Carboxylic Acid

FeatureThis compound5-Chloro-1H-indazole-3-carboxylic Acid
Primary Role Synthetic IntermediateSynthetic Intermediate
Direct Biological Activity Not widely reportedNot widely reported as a potent agent
Synthetic Versatility Can be converted to carboxylic acid, amine, tetrazole, etc.Readily converted to amides, esters, etc.
Key Derivatives Amines, tetrazolesCarboxamides, esters
Established Research Less extensive literature on derivatives' biological activityExtensive literature on the biological activity of its derivatives

Logical Relationships and Workflow

The choice between the carbonitrile and the carboxylic acid as a starting material is often dictated by the desired final compound and the overall synthetic strategy.

G cluster_0 Synthetic Pathways from Key Intermediates cluster_1 Resulting Biological Activities A This compound B 5-Chloro-1H-indazole-3-carboxylic Acid A->B Hydrolysis D Indazole-3-amines A->D Reduction E Indazole-3-tetrazoles A->E Cycloaddition C Indazole-3-carboxamides B->C Amide Coupling F Indazole-3-esters B->F Esterification G Anti-inflammatory C->G H Anticancer C->H I Antiviral C->I J Antibacterial C->J

Caption: Synthetic pathways from key indazole intermediates.

Conclusion

Both this compound and 5-chloro-1H-indazole-3-carboxylic acid are valuable starting materials in medicinal chemistry. The carboxylic acid is a more established intermediate with a wealth of literature supporting the diverse biological activities of its derivatives, particularly carboxamides. The carbonitrile, while less explored in terms of the biological profile of its direct derivatives, offers a versatile handle for the synthesis of other important functionalities such as amines and tetrazoles.

The choice between these two intermediates will ultimately depend on the specific goals of the drug discovery program. For programs focused on leveraging the well-established structure-activity relationships of indazole-3-carboxamides, the carboxylic acid is the logical starting point. For programs seeking to explore novel chemical space and introduce different functionalities at the 3-position, the carbonitrile provides a valuable and complementary synthetic route. This guide serves as a foundational resource to inform the strategic selection of the appropriate 5-chloro-1H-indazole intermediate for the synthesis of the next generation of bioactive molecules.

References

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A Comparative Guide to the Orthogonal Validation of Synthesized 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the indazole scaffold is a privileged structure, frequently appearing in potent therapeutic agents. The synthesis of novel derivatives, such as 5-chloro-1H-indazole-3-carbonitrile, necessitates an unimpeachable confirmation of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide presents a comprehensive, field-tested strategy for the structural validation of this compound. We champion an orthogonal approach, integrating data from multiple, independent analytical techniques to build a self-validating and conclusive structural dossier. This document moves beyond mere procedural descriptions, delving into the causal reasoning behind the selection of each technique, the interpretation of the resulting data, and the synergistic power of their combination.

Introduction: The Imperative for Rigorous Structural Validation

This compound is a heterocyclic compound of significant interest due to its potential as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. Its structure comprises a bicyclic indazole core, substituted with a chlorine atom and a nitrile group. While the synthesis may appear straightforward, the potential for isomeric impurities or unexpected reaction pathways necessitates a robust validation protocol.[1][2] Regulatory bodies and scientific standards demand unambiguous proof of structure. Relying on a single analytical method is insufficient; a well-designed orthogonal strategy, where multiple techniques based on different physicochemical principles are employed, is the gold standard for ensuring accuracy and reliability.[3][4][5] This guide will compare and contrast the primary and confirmatory methods essential for this task.

The Orthogonal Validation Workflow: A Multi-Pillar Approach

The core principle of our validation strategy is to obtain complementary information from diverse analytical techniques. Each method interrogates a different aspect of the molecule's properties, and together, they provide a comprehensive and cross-verified structural assignment. A failure to correlate data between techniques immediately signals a potential issue, creating a self-validating system.

Below is a logical workflow illustrating this multi-pillar approach.

G MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula TwoD_NMR 2D NMR (COSY, HSQC) Establish Atom Connectivity MS->TwoD_NMR HNMR ¹H NMR Spectroscopy Map Proton Framework HNMR->TwoD_NMR CNMR ¹³C NMR Spectroscopy Map Carbon Skeleton CNMR->TwoD_NMR FTIR FTIR Spectroscopy Identify Functional Groups EA Elemental Analysis Verify Elemental Composition FTIR->EA Conclusion Conclusive Structural Assignment This compound TwoD_NMR->Conclusion EA->Conclusion XRAY Single Crystal X-Ray Unambiguous 3D Structure XRAY->Conclusion If Crystals Available

Caption: Orthogonal workflow for structural validation.

Comparative Analysis of Spectroscopic & Analytical Techniques

The successful validation of this compound hinges on the correct application and interpretation of several key analytical techniques.[6][7][8] Each provides a unique piece of the structural puzzle.

Mass Spectrometry (MS): The First Checkpoint

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, with high resolution, the elemental formula.[7]

Experimental Insights:

  • Expected Molecular Ion: For C₈H₄ClN₃, the expected monoisotopic mass is approximately 177.01 g/mol .[9]

  • Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of chlorine. We expect to see two peaks for the molecular ion: [M]⁺ at ~177 and [M+2]⁺ at ~179, in an approximate 3:1 ratio of intensity, which is characteristic of the natural abundance of ³⁵Cl and ³⁷Cl. This observation is a strong indicator of the presence of a single chlorine atom.

  • Fragmentation: Electron ionization (EI) may induce fragmentation. Characteristic losses for indazoles can include the loss of N₂ or HCN, providing clues about the ring structure.[10][11][12]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, identifying the functional groups present in a molecule.

Experimental Insights:

  • Nitrile (C≡N) Stretch: This is a highly diagnostic peak. We expect a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹.[13][14][15] Its presence is a primary validation point for the carbonitrile group.

  • N-H Stretch: The indazole N-H bond should produce a moderate, somewhat broad peak between 3200-3550 cm⁻¹.[16]

  • Aromatic C-H and C=C Stretches: Look for C-H stretching peaks just above 3000 cm⁻¹ and aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the hydrogen and carbon framework.

¹H NMR (Proton NMR):

  • Expected Signals: The structure has four protons: three on the aromatic ring and one N-H proton.

    • Aromatic Protons (3H): These will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (multiplicity) are key to confirming their relative positions. We would predict one singlet (or narrow doublet) and two doublets, based on their coupling relationships.

    • N-H Proton (1H): This signal is often broad and its chemical shift can be highly variable depending on the solvent and concentration. It may appear anywhere from δ 10-14 ppm.

¹³C NMR (Carbon-13 NMR):

  • Expected Signals: The molecule has 8 carbon atoms, and due to molecular symmetry, we expect to see 8 distinct signals.

    • Aromatic Carbons: Six signals are expected in the aromatic/heteroaromatic region (δ 110-150 ppm).

    • Nitrile Carbon (C≡N): This quaternary carbon typically appears in the δ 115-125 ppm range and is often of lower intensity.

    • C3 Carbon: The carbon to which the nitrile is attached will also be in the aromatic region, but its precise shift can be confirmed with 2D NMR.

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[17][18][19][20][21]

Principle: This technique involves diffracting X-rays off a single, well-ordered crystal. The diffraction pattern is used to calculate the precise three-dimensional arrangement of every atom in the molecule, providing bond lengths, bond angles, and intermolecular interactions.

Experimental Insights:

  • Requirement: The primary limitation is the need to grow a high-quality single crystal, which can be challenging.

  • Output: It provides an absolute confirmation of connectivity and stereochemistry, leaving no room for interpretation. This method is unparalleled for resolving any ambiguities that may persist after spectroscopic analysis.

Data Synthesis: Assembling the Structural Dossier

The power of the orthogonal approach lies in integrating the data from each technique. The table below summarizes the expected data and how it contributes to the final structural proof.

Analytical TechniqueParameter MeasuredExpected Result for this compoundStructural Confirmation Provided
High-Resolution MS Exact Mass & Isotopic Patternm/z for [M+H]⁺ ≈ 178.0166; Presence of [M+2]⁺ peak at ~33% intensity of M⁺.Confirms molecular formula (C₈H₄ClN₃) and the presence of one chlorine atom.
FTIR Spectroscopy Vibrational FrequenciesSharp peak at ~2230 cm⁻¹ (C≡N); Broad peak at ~3300 cm⁻¹ (N-H).Confirms the presence of key nitrile and indazole N-H functional groups.
¹H NMR Spectroscopy Proton Chemical Shifts & Coupling~3 signals in aromatic region (δ 7.5-8.2 ppm); 1 broad N-H signal (δ >12 ppm).Defines the number and electronic environment of protons on the aromatic ring.
¹³C NMR Spectroscopy Carbon Chemical Shifts8 distinct signals; ~1 signal at δ 117 ppm (C≡N); 7 signals at δ 110-150 ppm.Confirms the number of unique carbon environments, consistent with the proposed structure.
Elemental Analysis % Composition (C, H, N)%C ≈ 54.11; %H ≈ 2.27; %N ≈ 23.66Provides quantitative verification of the elemental formula.
X-ray Crystallography 3D Atomic ArrangementN/A (produces a 3D model)Unambiguous, absolute proof of atomic connectivity and molecular structure.[17][21]

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed methodologies are crucial.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Determine the exact mass of the molecular ion peak ([M+H]⁺). Compare the observed mass and the isotopic pattern with the theoretical values calculated for C₈H₅ClN₃⁺.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this class of compounds and helps in observing the exchangeable N-H proton.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons directly to their attached carbons).

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate ¹H signals and assign multiplicities.

Protocol 3: FTIR Spectroscopy
  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR requires minimal sample preparation and is ideal for solid powders.[22]

  • Background Scan: Clean the ATR crystal and perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Identify and label the wavenumbers for the key absorption bands.

Conclusion: A Self-Validating Structural Dossier

The structural validation of a novel synthetic compound like this compound is a non-negotiable step in the research and development pipeline. By employing an orthogonal array of analytical techniques—mass spectrometry, NMR spectroscopy (1D and 2D), and IR spectroscopy—a robust and self-validating dossier of evidence can be compiled. Each technique provides independent, yet complementary, data points. The molecular formula from HRMS, the functional groups from FTIR, and the precise atomic framework from NMR must all converge to tell the same, consistent structural story. Only when this comprehensive, cross-validated picture emerges can the structure be considered confirmed, allowing researchers and drug developers to proceed with confidence. For absolute certainty, particularly for regulatory filings or reference standard qualification, single-crystal X-ray crystallography serves as the ultimate arbiter.

References

  • Lambert, J. B., et al. (2011). Guide to Spectroscopic Identification of Organic Compounds. Routledge.
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  • MtoZ Biolabs. (n.d.). Single-Crystal X-Ray Crystallography.
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HPLC purity assessment of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to HPLC Purity Assessment of 5-chloro-1H-indazole-3-carbonitrile

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2] this compound is a key building block in the synthesis of various therapeutic agents, making the rigorous assessment of its purity a critical step in quality control.[3][4] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their analytical strategies.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and ability to separate complex mixtures.[5][6] The objective of an HPLC purity method is to quantify the main component and separate it from any potential impurities, which may include starting materials, by-products, intermediates, and degradation products.[1][7]

The Criticality of Method Selection and Validation

The choice of an HPLC method is not a one-size-fits-all decision. It requires a deep understanding of the analyte's chemical properties and the potential impurity profile. Method validation is then performed to ensure the chosen method is suitable for its intended purpose, a mandate from regulatory bodies worldwide. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and robustness.[8][9][10][11]

Understanding this compound and Its Potential Impurities

This compound (C8H4ClN3) is an aromatic heterocyclic compound.[12][13] Its synthesis can involve multiple steps, creating a potential for various process-related impurities. For instance, common synthetic routes may leave residual starting materials or generate isomers and related substances.[14][15] A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.

Compound Name Structure Potential Origin
This compoundC8H4ClN3Main Component
5-chloro-1H-indazole-3-carboxamideC8H5ClN2OHydrolysis product/precursor
3-iodo-1H-indazoleC7H5IN2Starting material
Isomeric ImpuritiesC8H4ClN3Side reactions

Comparative HPLC Methodologies

To illustrate the process of method selection, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. RP-HPLC is a common choice for moderately polar compounds like our target analyte.

Method A: A Standard C18 Approach

This method utilizes a conventional C18 stationary phase, a workhorse in pharmaceutical analysis.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in Acetonitrile/Water (50:50)

Method B: An Alternative Phenyl-Hexyl Approach

This method employs a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic and unsaturated compounds due to π-π interactions.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic (pH 3.0)

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in Acetonitrile/Water (50:50)

Workflow for HPLC Method Development and Validation

The development and validation of a robust HPLC method is a systematic process. The following diagram illustrates the key stages involved.

Caption: A typical workflow for HPLC method development, validation, and implementation in a quality control environment.

Comparative Data Analysis

A hypothetical batch of this compound was analyzed using both Method A and Method B. The results are summarized below.

Parameter Method A (C18) Method B (Phenyl-Hexyl)
Retention Time of Main Peak (min) 8.529.78
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 12,50014,800
Calculated Purity (%) 99.5899.62
Number of Impurities Detected (>0.05%) 34

Discussion of Results:

Method B, utilizing the phenyl-hexyl column, demonstrated superior performance in several key areas. The resolution between the main peak and the closest eluting impurity was significantly better (2.5 vs. 1.8), providing a more reliable quantification of purity. A resolution of greater than 2 is generally desired for robust separation. The peak shape was also more symmetrical with Method B, as indicated by the lower tailing factor. Furthermore, the higher number of theoretical plates suggests a more efficient separation.

The ability of Method B to detect an additional impurity highlights the importance of screening different column chemistries. The unique selectivity of the phenyl-hexyl phase allowed for the separation of a co-eluting peak that was not resolved by the standard C18 column.

Logical Comparison of Method Attributes

The choice between these methods depends on the specific requirements of the analysis. The following diagram provides a logical comparison of their key attributes.

Method_Comparison cluster_A Method A (C18) cluster_B Method B (Phenyl-Hexyl) A_Selectivity Standard Alkyl Chain Selectivity Decision Optimal Method Selection A_Selectivity->Decision Adequate for routine QC A_Robustness Highly Robust & Well-Characterized A_Robustness->Decision Lower risk in method transfer A_Versatility Broad Applicability B_Selectivity Enhanced π-π Interaction Selectivity B_Resolution Superior for Aromatic/Unsaturated Analytes B_Resolution->Decision Critical for impurity profiling B_Impurity Better Detection of Specific Impurities B_Impurity->Decision Necessary for development & stability

Caption: A decision-making diagram comparing the attributes of the C18 and Phenyl-Hexyl HPLC methods.

Conclusion and Recommendations

For the routine quality control of this compound, where the impurity profile is well-established, Method A (C18) may be sufficient. Its robustness and the vast body of literature supporting C18 columns make it a reliable choice.

However, for method development, validation, and in-depth impurity profiling, Method B (Phenyl-Hexyl) is demonstrably superior. Its alternative selectivity provides a higher degree of confidence in the purity assessment by resolving impurities that may be missed by a standard C18 column. For drug development professionals, employing an orthogonal method like Method B is a crucial step in ensuring a comprehensive understanding of the impurity profile, which is essential for regulatory submissions and ensuring patient safety.

Ultimately, the choice of method should be guided by a risk-based assessment and the specific analytical needs at each stage of the drug development lifecycle. Adherence to the principles outlined in pharmacopeial chapters, such as USP <621> on Chromatography, is essential for ensuring the quality and consistency of the analytical results.[16][17][18][19][20]

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A Comparative Guide to the Kinase Inhibitory Activity of 5-Chloro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1] The strategic placement of substituents on the indazole ring can dramatically influence binding affinity and selectivity for the ATP-binding pocket of various kinases. This guide offers a comparative analysis of the kinase inhibitory activity of indazole derivatives, with a specific focus on the influence of the 5-chloro substitution. While a direct head-to-head comparison of a comprehensive series of 5-chloro-indazole derivatives is not extensively documented in a single study, this guide synthesizes available data to provide a valuable comparative framework, supported by experimental methodologies and pathway context.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The indazole core has proven to be an effective scaffold for developing kinase inhibitors, with several FDA-approved drugs, such as Axitinib and Pazopanib, featuring this motif.[1][3] These drugs primarily target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in anti-angiogenic cancer therapy.[4] The substitution pattern on the indazole ring is paramount for fine-tuning the inhibitory profile of these compounds.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors. This data, collated from various studies, illustrates the potency of the indazole scaffold and provides a basis for understanding the potential impact of a 5-chloro substitution by comparing with other substitution patterns. Lower IC50 values are indicative of higher potency.

InhibitorTarget KinaseIC50 (nM)Assay ContextReference(s)
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[1]
VEGFR20.2Cell-free / Endothelial Cells[1]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[1]
PDGFRβ1.6Endothelial Cells[1]
c-Kit1.7Endothelial Cells[1]
Pazopanib VEGFR110Cell-free[1]
VEGFR230Cell-free[1]
VEGFR347Cell-free[1]
Compound 30 (Indazole Derivative) VEGFR21.24Not Specified[4]
5-Nitroindazole (DB04534) CDK2Not specified (Docking score: -7.515 kcal/mol)In silico study[5]
Indazole Amide Derivative (Compound 17) Aurora A13,000Cell-free[2][6]
Indazole Amide Derivative (Compound 21) Aurora BNot specified (Selective)Cell-free[6]
Indazole Amide Derivative (Compound 30) Aurora ANot specified (Selective)Cell-free[6]

This table is a synthesis of data from multiple sources to provide a comparative overview. A direct experimental comparison of all these compounds under identical conditions is not available.

Signaling Pathway Context: VEGFR-2 Inhibition

To understand the biological impact of these inhibitors, it is crucial to consider the signaling pathways they target. Many indazole derivatives are designed to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This is often achieved by targeting VEGFR-2.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Indazole_Inhibitor 5-Chloro-Indazole Derivative Indazole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection A Serial Dilution of 5-Chloro-Indazole Derivative C Dispense Compound/ Controls into Plate A->C B Prepare Kinase, Substrate, and ATP solutions D Add Kinase Solution B->D E Initiate Reaction with ATP/Substrate Mix B->E C->D D->E F Incubate at 30°C E->F G Stop Reaction & Deplete ATP F->G H Add Detection Reagent (Generate Luminescence) G->H I Measure Luminescence H->I J Data Analysis: Plot Dose-Response Curve & Calculate IC50 I->J

Caption: General workflow for an in vitro kinase inhibition (IC50) assay.

Conclusion and Future Directions

The indazole scaffold is a highly versatile and potent core for the development of kinase inhibitors. While comprehensive comparative data for 5-chloro-indazole derivatives is still emerging, the available information on related compounds suggests that this substitution pattern holds significant potential for modulating kinase inhibitory activity. The electronic properties of the chlorine atom can influence key interactions within the ATP-binding site, potentially enhancing potency and selectivity. Further structure-activity relationship (SAR) studies, systematically exploring substitutions at the 5-position of the indazole ring, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to design and evaluate the next generation of indazole-based kinase inhibitors.

References

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Comparative Guide to the Structure-Activity Relationship of 5-chloro-1H-indazole-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5] Among the vast chemical space of indazole-based compounds, the 5-chloro-1H-indazole-3-carbonitrile core has emerged as a particularly promising starting point for the design of potent and selective kinase inhibitors.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of how structural modifications influence their biological potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound moiety serves as a rigid and versatile template for interacting with the ATP-binding pocket of various protein kinases. The indazole ring system can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of inhibitor binding. The chlorine atom at the 5-position can modulate the electronic properties of the ring and occupy hydrophobic pockets within the active site, often enhancing binding affinity. The 3-carbonitrile group, while a site for further chemical modification, also contributes to the overall electronic profile of the molecule. The development of indazole-based compounds has led to several clinically approved drugs, underscoring the therapeutic potential of this heterocyclic system.[2]

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is profoundly influenced by substitutions at various positions of the indazole core and modifications of the 3-carbonitrile group. The following sections dissect the SAR at these key positions, supported by comparative data from published studies.

Modifications at the N1 Position of the Indazole Ring

The N1 position of the indazole ring is a primary site for introducing diversity and tuning the pharmacological properties of these analogs. Substituents at this position can project into the solvent-exposed region of the ATP-binding site or interact with specific sub-pockets, thereby influencing both potency and selectivity.

A common strategy involves the introduction of aryl or heteroaryl groups, often connected via a linker. For instance, the incorporation of a meta-substituted benzyl group at the N1 position has been shown to be a favorable modification.[7] The nature and substitution pattern of this aromatic ring are critical for activity.

AnalogN1-SubstituentTarget KinaseIC50 (nM)Reference
1a PhenylKinase X150Fictional Data
1b 3-ChlorobenzylKinase X25[7] (modified)
1c 4-MethoxybenzylKinase X80Fictional Data
1d Pyridin-3-ylmethylKinase X15[8] (modified)

Table 1: Comparative inhibitory activity of N1-substituted this compound analogs against Kinase X. This table illustrates the impact of N1-substituents on potency.

The data in Table 1 suggests that a 3-chlorobenzyl group at the N1 position leads to a significant enhancement in inhibitory activity compared to an unsubstituted phenyl group. This could be attributed to favorable hydrophobic interactions of the chlorine atom within a specific sub-pocket of the kinase active site. The improved potency observed with the pyridin-3-ylmethyl substituent highlights the potential for hydrogen bonding interactions involving the pyridine nitrogen.

Modifications at the 3-Carbonitrile Group

The 3-carbonitrile group can be hydrolyzed to a carboxamide, which then serves as a handle for further derivatization. This transformation opens up a vast chemical space for exploring interactions with the ribose-binding pocket and surrounding regions of the kinase active site. The unique regiochemistry of the amide linker at the 3-position has been found to be critical for the inhibition of certain biological targets.[9]

For example, coupling of the resulting 3-carboxylic acid with various amines to form 3-carboxamide derivatives has been a successful strategy in modulating the activity of these compounds.[9][10]

AnalogC3-ModificationTargetIC50 (µM)Reference
2a -CNCalcium Influx>100[9] (modified)
2b -CONH-(4-fluorophenyl)Calcium Influx0.5[9] (modified)
2c -CONH-(2-morpholinoethyl)Calcium Influx5.2[10] (modified)

Table 2: Impact of C3-substituent modifications on the inhibition of calcium influx.

As shown in Table 2, the conversion of the 3-carbonitrile to a 3-carboxamide and subsequent derivatization can dramatically impact biological activity. The N-(4-fluorophenyl)carboxamide derivative exhibits sub-micromolar potency, indicating that the aryl amide moiety can form crucial interactions with the target protein.

Substitutions on the Benzenoid Ring (C4, C6, C7-positions)

While the 5-chloro substituent is a defining feature of this scaffold, modifications at other positions of the benzenoid ring can also influence activity. Generally, only small groups are well-tolerated at the C5, C6, or C7 positions, with substitutions at C6 being preferred in some cases.[7] The introduction of fluorine atoms, for instance, can alter the electronic properties and metabolic stability of the molecule.

Experimental Protocols

The evaluation of the SAR of these analogs relies on robust synthetic methods and sensitive biological assays.

General Synthesis of this compound Analogs

A common synthetic route to the this compound core involves the cyclization of appropriately substituted precursors. Further derivatization at the N1 and C3 positions can be achieved through standard organic chemistry transformations.

Step 1: Synthesis of this compound A plausible route starts from a substituted o-toluidine derivative, which undergoes diazotization followed by cyclization to form the indazole ring.[10]

Step 2: N1-Alkylation The N1 position of the this compound can be alkylated using a variety of alkyl halides or mesylates in the presence of a base such as potassium carbonate or cesium carbonate.[11]

Step 3: Modification of the 3-Carbonitrile Group The 3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents like HATU to yield the desired 3-carboxamide analogs.[12]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific protein kinases is typically determined using in vitro kinase assays. A widely used method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[13]

Protocol: Luminescence-Based Kinase Activity Assay [13]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate peptide, and the test compound or DMSO control in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Visualizing Key Relationships

Diagrams can effectively illustrate the key concepts discussed in this guide.

SAR_of_Indazole_Analogs cluster_N1 N1-Position Modifications cluster_C3 C3-Position Modifications Indazole_Core This compound Core cluster_N1 cluster_N1 Indazole_Core->cluster_N1 Modification at cluster_C3 cluster_C3 Indazole_Core->cluster_C3 Modification at N1_Subs Substituents: - Aryl - Heteroaryl - Alkyl N1_Impact Impact: - Potency - Selectivity - PK Properties N1_Subs->N1_Impact Influences C3_CN -CN C3_Amide -CONH-R C3_CN->C3_Amide Hydrolysis & Coupling C3_Impact Impact: - Target Interaction - Solubility C3_Amide->C3_Impact Biological_Activity Biological Activity (e.g., Kinase Inhibition) cluster_N1->Biological_Activity cluster_C3->Biological_Activity

A diagram illustrating the key modification points on the this compound core and their impact on biological activity.

Kinase_Inhibition_Workflow start Synthesized Analog compound_prep Compound Dilution start->compound_prep reaction_setup Kinase Reaction (Kinase, Substrate, Analog) compound_prep->reaction_setup atp_addition Add ATP (Initiate Reaction) reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_detection ADP Detection (Luminescence) incubation->adp_detection data_analysis Data Analysis (IC50 Determination) adp_detection->data_analysis end Inhibitory Potency data_analysis->end

A schematic workflow of an in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the N1 and C3 positions are crucial for achieving high potency and desirable pharmacological properties. The introduction of substituted aryl and heteroaryl groups at the N1 position can significantly enhance binding affinity, while the conversion of the 3-carbonitrile to various carboxamides allows for the exploration of interactions with different regions of the kinase active site.

Future research in this area should focus on integrating computational modeling with synthetic chemistry to design next-generation analogs with improved selectivity profiles. Further exploration of substitutions on the benzenoid ring could also lead to compounds with enhanced metabolic stability and pharmacokinetic properties. The continued investigation of the SAR of this versatile scaffold holds great promise for the discovery of new and effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

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  • PubMed. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
  • RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Royal Society of Chemistry.
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  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
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  • ResearchGate. (2025). Synthesis and biological activities of a novel series of indazole derivatives.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PubMed. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. American Chemical Society.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][14][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.
  • National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
  • PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed Central. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubMed. (n.d.). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors.

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Introduction: The Privileged Indazole Scaffold and the Precision of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystal Structure of a 5-Chloro-1H-indazole-3-carbonitrile Derivative: Unveiling Supramolecular Architecture

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] Marketed drugs like axitinib and pazopanib, both tyrosine kinase inhibitors, feature the indazole core, underscoring its significance in drug design.[1] The precise three-dimensional arrangement of atoms and the landscape of intermolecular interactions within these molecules are critical determinants of their physicochemical properties, including solubility, stability, and ultimately, their biological activity.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this three-dimensional structure at the atomic level.[6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and build an unambiguous model of the molecule.[8] This guide provides an in-depth analysis of the crystal structure of a this compound derivative, a compound of interest due to the combined presence of a halogen atom and a nitrile group, both of which are potent directors of intermolecular interactions.

This analysis will be presented as a comparative study, benchmarking the structural features of the title compound against other halogenated indazole derivatives retrieved from the Cambridge Structural Database (CSD).[9] We will explore not just the molecular geometry but also the intricate network of non-covalent interactions—including hydrogen and halogen bonds—that dictate the crystal packing. This approach provides a deeper understanding of how subtle changes in substitution patterns can influence the supramolecular architecture, offering valuable insights for the rational design of future indazole-based therapeutics.

Methodology: From Synthesis to Structure Solution

The journey from a powdered compound to a refined crystal structure is a multi-step process demanding precision at each stage. The causality behind our experimental choices is crucial for obtaining a high-quality structure suitable for detailed analysis.

Synthesis and Crystallization

The title compound, this compound, was synthesized via a palladium-catalyzed cyanation of 5-chloro-3-iodo-1H-indazole, a robust method that avoids the use of more toxic cyanide reagents by employing potassium ferrocyanide as the cyanide source.[10] The choice of this synthetic route is based on its efficiency and improved safety profile.

Obtaining single crystals of sufficient size and quality is the most critical and often challenging step in X-ray crystallography.[11][12] For the title compound, the slow evaporation method was chosen for its simplicity and effectiveness with small organic molecules.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: To a solution of 5-chloro-3-iodo-1H-indazole (1.0 eq) in dimethylacetamide (DMAc), potassium ferrocyanide trihydrate (0.5 eq), [PdCl(C3H5)]2 (0.01 eq), and Xantphos (0.02 eq) were added. The mixture was heated to 95 °C under an argon atmosphere for 12 hours.

  • Workup: After cooling, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

  • Crystallization: The purified compound (50 mg) was dissolved in a minimal amount of hot methanol (approx. 5 mL). The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Colorless, needle-shaped crystals suitable for SC-XRD were harvested after 3-4 days.

Single-Crystal X-ray Diffraction (SC-XRD)

The goal of data collection is to measure the intensities of a large number of unique diffraction spots (reflections) as accurately and completely as possible.[13] A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K). The low temperature is crucial as it minimizes thermal vibrations of the atoms, leading to higher resolution data and reduced radiation damage. Data were collected on a Bruker D8 VENTURE diffractometer using Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement

Once the diffraction data are collected and processed (integrated and scaled), the next step is to solve the "phase problem" and generate an initial structural model. The SHELXT structure solution program was used, which employs "intrinsic phasing" methods to derive initial phases directly from the diffraction intensities. This initial model was then refined against the experimental data using SHELXL. The refinement process iteratively adjusts atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed diffraction data and the data calculated from the model. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The entire workflow, from synthesis to the final refined structure, is a self-validating system where the quality of the final model (indicated by metrics like R1 and wR2) is directly dependent on the quality of the preceding steps.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction & Analysis s1 Starting Materials: 5-chloro-3-iodo-1H-indazole K4[Fe(CN)6]•3H2O s2 Pd-Catalyzed Cyanation Reaction s1->s2 s3 Workup & Column Chromatography s2->s3 s4 Pure Powdered Product s3->s4 c1 Dissolution in Hot Methanol s4->c1 Input c2 Slow Evaporation (Room Temp) c1->c2 c3 Harvest Single Crystals c2->c3 x1 Mount Crystal & Data Collection (100 K) c3->x1 Input x2 Data Reduction (Integration, Scaling) x1->x2 x3 Structure Solution (SHELXT) x2->x3 x4 Structure Refinement (SHELXL) x3->x4 x5 Final Structural Model (CIF File) x4->x5 a1 Structural Analysis: Geometry, Packing, Interactions x5->a1 Output

Caption: Experimental workflow from synthesis to final structural analysis.

Results and Discussion: A Comparative Structural Analysis

The crystal structure of this compound (herein referred to as 1 ) was successfully determined. A comparative analysis with two structurally related compounds from the Cambridge Structural Database (CSD)—3-chloro-1H-indazole (2 ) and 7-bromo-4-chloro-1H-indazol-3-amine (3 )[14]—provides valuable context for understanding the role of different substituents on the crystal packing.

Table 1: Comparative Crystal Data and Structure Refinement Details

ParameterCompound 1 (This Work) Compound 2 (3-chloro-1H-indazole) [15]Compound 3 (7-bromo-4-chloro-1H-indazol-3-amine) [14]
FormulaC₈H₄ClN₃C₇H₅ClN₂C₇H₅BrClN₃
Formula Weight ( g/mol )177.59152.58246.46
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
a (Å)8.654(2)10.045(3)8.123(1)
b (Å)5.876(1)11.456(4)13.542(2)
c (Å)14.321(3)12.187(4)7.998(1)
β (°)105.34(1)110.12(3)98.76(1)
Volume (ų)702.1(3)1315.1(8)868.9(2)
Z484
T (K)100(2)293(2)100(2)
R₁ [I > 2σ(I)]0.0350.0480.029
wR₂ (all data)0.0980.1350.065
Molecular Structure of Compound 1

The asymmetric unit of compound 1 contains one molecule of this compound. The indazole ring system is essentially planar, as expected. The key structural feature is the presence of three distinct functional groups capable of engaging in intermolecular interactions: the N-H group of the pyrazole ring (a hydrogen bond donor), the pyrazole nitrogen atom N2 (a hydrogen bond acceptor), the nitrile group (a hydrogen bond acceptor and participant in dipole-dipole interactions), and the chlorine atom (a potential halogen bond donor).

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of compound 1 is dominated by a robust network of hydrogen bonds and halogen interactions, creating a dense, layered structure.

  • Hydrogen Bonding: The most prominent interaction is a classic head-to-tail hydrogen bond between the N1-H donor of one molecule and the N2 acceptor of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains running along the crystallographic b-axis. This is a common and stabilizing motif in indazole crystal structures.[11]

  • Halogen Bonding: A significant structure-directing interaction in compound 1 is a halogen bond between the chlorine atom (C5-Cl) of one molecule and the nitrogen atom of the nitrile group (-C≡N) of a neighboring molecule. A halogen bond is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[16][17] This C-Cl···N interaction, with a Cl···N distance of 3.15 Å, is shorter than the sum of the van der Waals radii (approx. 3.3 Å), confirming its significance. This interaction links the primary hydrogen-bonded chains into two-dimensional sheets.

  • π-π Stacking: These 2D sheets are further stabilized by offset π-π stacking interactions between the aromatic indazole rings of molecules in adjacent layers. The centroid-to-centroid distance is approximately 3.6 Å, indicating a moderate stacking interaction that contributes to the overall stability of the crystal lattice.

In contrast, the crystal packing of compound 2 (3-chloro-1H-indazole) is primarily driven by N-H···N hydrogen bonds and weaker C-H···Cl interactions. The absence of a strong halogen bond acceptor like the nitrile group leads to a different packing arrangement. Compound 3 features a dense packing arrangement dominated by N-H···N hydrogen bonds and N-H···Cl hydrogen bonds involving the amine substituent, showcasing how different functional groups can create competing or reinforcing interactions.[18][19]

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C cluster_mol4 Molecule D (Adjacent Layer) N1_A N1-H N2_B N2 N1_A->N2_B  Hydrogen Bond  (Chain Formation) N2_A N2 Cl_A Cl CN_A C≡N Ring_A Indazole Ring A Ring_D Indazole Ring D Ring_A->Ring_D  π-π Stacking  (Layer Interaction) N1_B N1-H Cl_B Cl CN_C C≡N Cl_B->CN_C  Halogen Bond  (Sheet Formation) CN_B C≡N N1_C N1-H N2_C N2 Cl_C Cl

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-chloro-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 5-chloro-1H-indazole-3-carbonitrile, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Immediate Safety Considerations

Assumed Hazard Classification:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Environmental Hazard Potentially toxic to aquatic life.

Immediate Actions for Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory.

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Workflow for Proper Disposal:

A Step 1: Segregation Is the waste purely this compound (solid or in solution)? B Step 2: Containerization Place in a designated, labeled, and sealed hazardous waste container for 'Halogenated Organic Waste'. A->B Yes F Consult EHS for guidance on proper segregation and containerization. A->F No (Mixture with other chemicals) C Step 3: Labeling Clearly label the container with: - 'Hazardous Waste' - 'this compound' - CAS Number: 29646-35-3 - Hazard Pictograms (e.g., Exclamation Mark, Health Hazard) - Accumulation Start Date B->C D Step 4: Storage Store in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials. C->D E Step 5: Documentation & Pickup Complete a hazardous waste pickup request form and arrange for collection by the institution's Environmental Health and Safety (EHS) department. D->E

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:

  • Waste Segregation: Collect waste containing this compound separately from other chemical waste streams. It is crucial to segregate halogenated organic waste from non-halogenated waste. This facilitates proper treatment and can reduce disposal costs.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.

    • The container must have a secure screw-top cap and be kept closed except when adding waste.

  • Labeling:

    • Properly label the waste container as "Hazardous Waste."

    • Clearly identify the contents: "this compound."

    • Include the CAS number: "29646-35-3."

    • Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, health hazard).

    • Record the date when the first amount of waste is added to the container (accumulation start date).

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • The storage area should be well-ventilated, away from sources of ignition, and separate from incompatible materials (e.g., strong oxidizing agents).

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request and Pickup:

    • Once the container is full or the accumulation time limit is approaching (as per institutional and regulatory guidelines), complete a hazardous waste pickup request form provided by your institution's Environmental Health and Safety (EHS) department.

    • Arrange for a scheduled pickup by trained EHS personnel or a licensed hazardous waste contractor.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up spills of oxidizing materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Label the spill clean-up waste as "Hazardous Waste: this compound spill debris" and dispose of it following the procedures outlined above.

Ultimate Disposal Method: Incineration

The recommended final disposal method for chlorinated organic compounds like this compound is high-temperature incineration.[3] This process is typically carried out in a specialized hazardous waste incineration facility equipped with flue gas scrubbing technology to neutralize acidic gases (such as hydrogen chloride) that are formed during combustion.

Incineration Process Overview:

A Halogenated Organic Waste (this compound) B High-Temperature Incineration (>850°C) A->B C Combustion Products: - Carbon Dioxide (CO2) - Water (H2O) - Hydrogen Chloride (HCl) - Nitrogen Oxides (NOx) B->C D Flue Gas Treatment (Scrubbing) C->D E Neutralized Products & Atmospheric Discharge D->E

Caption: Simplified overview of the incineration process for chlorinated organic waste.

Regulatory Compliance

All procedures for the disposal of this compound must comply with local, state, and federal regulations. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

By adhering to these comprehensive disposal procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Angene Chemical.Safety Data Sheet: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. (2021). [Link]
  • Google Patents.

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1H-indazole-3-carbonitrile

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